molecular formula C10H18N2O5S B106599 H-Glu(Met-OH)-OH CAS No. 17663-87-5

H-Glu(Met-OH)-OH

Cat. No.: B106599
CAS No.: 17663-87-5
M. Wt: 278.33 g/mol
InChI Key: RQNSKRXMANOPQY-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Glu-Met is a dipeptide composed of L-glutamic acid and L-methionine joined by a peptide linkage. It has a role as a human metabolite. It is functionally related to a L-glutamic acid and a L-methionine. It is a conjugate acid of a gamma-Glu-Met(1-).
gamma-Glutamylmethionine has been reported in Saccharomyces cerevisiae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNSKRXMANOPQY-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315153
Record name γ-Glutamylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17663-87-5
Record name γ-Glutamylmethionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17663-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name γ-Glutamylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-Glutamylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 - 231 °C
Record name gamma-Glutamylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

H-Glu(Met-OH)-OH: A Comprehensive Technical Guide to its Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(Met-OH)-OH, also known as γ-L-Glutamyl-L-methionine sulfoxide (B87167), is a dipeptide of significant interest in various scientific fields, including biochemistry and drug development. As a derivative of the essential amino acid methionine, its sulfoxide form plays a crucial role in cellular processes related to oxidative stress and signal transduction. This technical guide provides an in-depth overview of the chemical properties of this compound, methodologies for its study, and its role in biological pathways.

Chemical and Physical Properties

This compound is a dipeptide with the molecular formula C10H18N2O6S.[1] Its structure consists of a glutamic acid residue linked via its gamma-carboxyl group to the amino group of methionine sulfoxide. This linkage is a key feature, distinguishing it from peptides formed through the alpha-carboxyl group.

Physicochemical Data

Quantitative data for this compound is primarily based on computational predictions. Experimental determination of these properties is crucial for its application in research and development.

PropertyPredicted ValueReference
Molecular Weight 294.33 g/mol [1]
Water Solubility 21 g/L
logP -5.6
pKa (Strongest Acidic) 1.65
pKa (Strongest Basic) 9.11

Experimental Protocols

Synthesis and Purification

A general one-pot procedure for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids, including methionine, has been described and can be adapted for this compound.[2] The key is the selective acylation of the amino acid with N-phthaloyl-L-glutamic acid anhydride (B1165640). Subsequent oxidation of the methionine residue would be required to obtain the sulfoxide form.

Synthesis of N-Phthaloyl-L-glutamic Acid Anhydride:

  • A mixture of L-glutamic acid and phthalic anhydride is heated to 140 °C.

  • After cooling to approximately 100 °C, acetic anhydride is added, and the mixture is stirred at 105 °C.

  • The resulting N-phthaloyl-L-glutamic acid anhydride can be isolated and used in the subsequent step.[2]

Acylation and Deprotection:

  • The N-phthaloyl-L-glutamic acid anhydride is reacted with methionine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • The phthaloyl protecting group is then removed using hydrazine (B178648) hydrate.

  • The resulting γ-glutamyl-methionine can be precipitated and purified.[2]

Oxidation to Sulfoxide:

  • The purified γ-glutamyl-methionine is then oxidized to its sulfoxide form. This can be achieved using mild oxidizing agents such as hydrogen peroxide. Care must be taken to avoid over-oxidation to the sulfone.

Purification: Purification of the final product, this compound, can be achieved using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Solubility Testing

Determining the solubility of this compound in various buffers is essential for its use in biological assays. A general protocol for peptide solubility testing can be followed.[3][4][5][6][7]

Protocol:

  • Begin by attempting to dissolve a small amount of the lyophilized peptide in sterile, distilled water.

  • If the peptide is not soluble in water, the overall charge of the peptide at neutral pH should be considered. This compound has two carboxylic acid groups and one primary amine, making it acidic.

  • For acidic peptides, if insoluble in water, a dilute aqueous basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used to aid dissolution.

  • If the peptide remains insoluble, organic co-solvents such as dimethyl sulfoxide (DMSO), followed by dilution with the aqueous buffer, can be tested.

  • Sonication can be used to aid dissolution, but care should be taken to avoid heating the sample, which could lead to degradation.[5]

pKa Determination

The acid dissociation constants (pKa) of the ionizable groups in this compound are critical for understanding its charge state at different pH values. Capillary electrophoresis and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for pKa determination of peptides.[8][9]

Capillary Electrophoresis Protocol:

  • The effective electrophoretic mobility of this compound is measured over a range of pH values.

  • The pKa values are then determined by fitting the mobility data to the appropriate theoretical model.[9]

NMR Spectroscopy Protocol:

  • 1D or 2D NMR spectra of this compound are acquired at various pH values.

  • The chemical shifts of protons adjacent to the ionizable groups (the α-amino group and the two carboxyl groups) are monitored.

  • The pKa is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[8]

Stability Analysis

A stability-indicating HPLC method is crucial to determine the shelf-life of this compound solutions and to identify degradation products.

RP-HPLC Protocol:

  • An RP-HPLC method is developed to achieve good separation of the parent peptide from potential degradation products. A C18 column is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[10]

  • The stability of this compound is assessed by incubating solutions at different pH values and temperatures over time.

  • At each time point, an aliquot is analyzed by HPLC to quantify the remaining parent peptide and any new peaks corresponding to degradation products.

  • Forced degradation studies (e.g., exposure to strong acid, base, oxidizing agents, and light) should be performed to identify potential degradation pathways and to validate the stability-indicating nature of the method.

Role in Signaling Pathways

This compound is not known to be a direct signaling molecule itself. However, as a methionine sulfoxide-containing peptide, it is a substrate for the ubiquitous Methionine Sulfoxide Reductase (Msr) system. This enzymatic system plays a critical role in repairing oxidative damage to proteins and is increasingly recognized as a modulator of signal transduction pathways.[11]

The Msr system consists of two main enzymes, MsrA and MsrB, which stereospecifically reduce the S- and R-diastereomers of methionine sulfoxide, respectively.[11][12][13][14] The oxidation of methionine residues in proteins can alter their function, and the subsequent reduction by Msr can reverse this effect, thereby regulating cellular signaling.

Methionine Sulfoxide Reductase (Msr) Pathway

The following diagram illustrates the general cycle of methionine oxidation and reduction, a key pathway in cellular redox homeostasis.

Methionine_Sulfoxide_Reductase_Pathway Methionine Sulfoxide Reductase (Msr) Pathway cluster_oxidation Met Methionine (in peptide) MetO_S Methionine-S-sulfoxide (Met-S-O) Met->MetO_S Oxidation MetO_R Methionine-R-sulfoxide (Met-R-O) Met->MetO_R Oxidation ROS Reactive Oxygen Species (ROS) MsrA MsrA MetO_S->MsrA Substrate MsrB MsrB MetO_R->MsrB Substrate MsrA->Met Reduction Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox MsrB->Met Reduction MsrB->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->MsrA Trx_red->MsrB TrxR Thioredoxin Reductase Trx_ox->TrxR TrxR->Trx_red NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR

Caption: General catalytic cycle of the Methionine Sulfoxide Reductase (Msr) system.

Experimental Workflows

The characterization of this compound and its biological effects requires a systematic workflow integrating various analytical techniques.

Peptide Characterization Workflow

A typical workflow for the comprehensive characterization of a synthesized peptide like this compound is outlined below.

Peptide_Characterization_Workflow Peptide Characterization Workflow Synthesis Peptide Synthesis Purification Purification (RP-HPLC) Synthesis->Purification MassSpec Mass Spectrometry (MS) - Molecular Weight Confirmation - Purity Assessment Purification->MassSpec NMR NMR Spectroscopy - Structural Elucidation - Purity Assessment Purification->NMR AAA Amino Acid Analysis - Compositional Verification Purification->AAA Solubility Solubility Testing MassSpec->Solubility NMR->Solubility AAA->Solubility Stability Stability Assessment (HPLC) Solubility->Stability Bioassay Biological Assays Stability->Bioassay

References

An In-depth Technical Guide to γ-L-Glutamyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of γ-L-Glutamyl-L-methionine. The information is tailored for professionals in research and drug development who require detailed technical data and experimental protocols.

Chemical Structure and Identification

γ-L-Glutamyl-L-methionine, systematically named (2S)-2-amino-5-[[(1S)-1-carboxy-3-(methylsulfanyl)propyl]amino]-5-oxopentanoic acid, is a dipeptide formed from L-glutamic acid and L-methionine. The linkage between the two amino acids is an isopeptide bond between the γ-carboxyl group of the glutamic acid side chain and the α-amino group of methionine. This is distinct from the more common α-peptide bond.

Molecular Formula: C₁₀H₁₈N₂O₅S

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for γ-L-Glutamyl-L-methionine is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 278.33 g/mol
CAS Number 17663-87-5
Predicted pKa Values The pKa values for the ionizable groups are estimated to be around 2.1 for the α-carboxyl group of methionine, 3.5-4.3 for the α-carboxyl and γ-carboxyl groups of glutamic acid, and 9.2-9.8 for the α-amino groups.
Solubility As a dipeptide with charged groups, it is expected to be soluble in water and aqueous buffers. Solubility in organic solvents is likely to be low. For hydrophobic peptides, dissolution can be aided by small amounts of DMSO or DMF followed by dilution in an aqueous buffer[1][2][3][4].
¹H NMR (Predicted) Predicted chemical shifts (in ppm, relative to a reference) would show signals corresponding to the α-hydrogens of both amino acid residues, the methylene (B1212753) groups in the side chains, and the methyl group of methionine.
¹³C NMR (Predicted) Predicted chemical shifts would include signals for the carbonyl carbons of the peptide bond and carboxyl groups, the α-carbons, the methylene carbons of the side chains, and the methyl carbon of methionine.
Mass Spectrometry The protonated molecule [M+H]⁺ would have an m/z of approximately 279.10. Characteristic fragmentation patterns for γ-glutamyl peptides include the loss of the methionine residue to yield a fragment with m/z 130, and the absence of a significant water loss peak, which distinguishes it from α-linked isomers[5][6].
Infrared Spectroscopy Expected characteristic absorption bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid and amide groups (around 1650-1750 cm⁻¹), and C-N stretching.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of γ-L-Glutamyl-L-methionine are provided below.

This protocol outlines a standard manual Fmoc/tBu-based solid-phase synthesis approach.

  • Resin Preparation: Start with a pre-loaded Fmoc-L-methionine resin (e.g., Wang or 2-chlorotrityl chloride resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the methionine residue by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Coupling: Activate the γ-carboxyl group of a protected L-glutamic acid derivative (e.g., Fmoc-L-Glu(OtBu)-OH). Use a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the dipeptide from the resin.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized γ-L-Glutamyl-L-methionine using mass spectrometry and NMR spectroscopy.

This method utilizes the transpeptidation activity of γ-glutamyltranspeptidase (GGT).

  • Reaction Setup: Prepare a reaction mixture containing a γ-glutamyl donor (e.g., L-glutamine or glutathione), L-methionine as the acceptor, and purified γ-glutamyltranspeptidase enzyme in a suitable buffer (e.g., Tris-HCl, pH 8-9).

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C) for a sufficient period (e.g., several hours to overnight) to allow for the synthesis of the dipeptide.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme or by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.

  • Purification: Remove the precipitated enzyme by centrifugation. Purify the γ-L-Glutamyl-L-methionine from the supernatant using ion-exchange chromatography or RP-HPLC.[7][8]

  • Analysis: Verify the product using analytical techniques such as LC-MS and NMR.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified dipeptide in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.

  • Mass Spectrometry (MS): Analyze the purified dipeptide using electrospray ionization mass spectrometry (ESI-MS). The sample is typically dissolved in a mixture of water and a volatile organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

Biological Significance and Signaling Pathway

γ-L-Glutamyl-L-methionine is an intermediate in the γ-glutamyl cycle , a key metabolic pathway for glutathione (B108866) (GSH) synthesis and degradation, and for the transport of amino acids across the cell membrane.[9][10][11]

The diagram below illustrates the steps of the γ-glutamyl cycle and the role of γ-L-Glutamyl-L-methionine within this pathway.

G The γ-Glutamyl Cycle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Amino Acid (Met) Amino Acid (e.g., Methionine) GGT γ-Glutamyl Transpeptidase (GGT) Amino Acid (Met)->GGT Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->GGT gamma-Glu-Met γ-L-Glutamyl-L-methionine GGT->gamma-Glu-Met Transpeptidation AA Transporter Amino Acid Transporter 5-oxoproline 5-oxoproline gamma-Glu-Met->AA Transporter Transport GGC γ-Glutamyl Cyclotransferase gamma-Glu-Met->GGC 5-OP 5-Oxoprolinase 5-oxoproline->5-OP Glutamate (B1630785) Glutamate GCS γ-Glutamylcysteine Synthetase Glutamate->GCS Cysteine Cysteine Cysteine->GCS Glycine Glycine GS Glutathione Synthetase Glycine->GS gamma-Glu-Cys γ-Glutamylcysteine gamma-Glu-Cys->GS GSH_in Glutathione (GSH) GGC->Amino Acid (Met) Release GGC->5-oxoproline 5-OP->Glutamate ATP -> ADP GCS->gamma-Glu-Cys ATP -> ADP GS->GSH_in ATP -> ADP

Caption: The γ-Glutamyl Cycle showing the formation and transport of γ-L-Glutamyl-L-methionine.

The cycle begins in the extracellular space where γ-glutamyl transpeptidase (GGT), a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl moiety from glutathione to an amino acid acceptor, such as methionine, to form γ-L-Glutamyl-L-methionine.[9][12] This dipeptide is then transported into the cell. Inside the cell, γ-glutamyl cyclotransferase acts on the dipeptide to release methionine and convert the glutamyl portion to 5-oxoproline. 5-oxoprolinase then converts 5-oxoproline back to glutamate in an ATP-dependent reaction. The released methionine becomes available for cellular processes, and the glutamate enters the glutathione synthesis pathway to regenerate glutathione, thus completing the cycle.[10][11] This cycle is crucial for maintaining cellular glutathione levels, which is a key antioxidant, and for amino acid transport.

References

A Technical Guide to the Synthesis of Gamma-L-Glutamyl-L-methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-L-Glutamyl-L-methionine sulfoxide (B87167) is a dipeptide of interest in various fields of research due to the roles of gamma-glutamyl peptides and methionine sulfoxide in biological systems. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, detailing both chemical and enzymatic methodologies. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to produce and study this molecule.

Chemical Synthesis Pathways

The chemical synthesis of gamma-L-Glutamyl-L-methionine sulfoxide can be approached through two main strategies: a two-step synthesis involving the formation of the dipeptide followed by oxidation, and a single-pot synthesis utilizing L-methionine sulfoxide as a starting material.

Two-Step Synthesis: Dipeptide Formation and Subsequent Oxidation

This is a well-documented and robust method for obtaining the target compound.

Step 1: Synthesis of gamma-L-Glutamyl-L-methionine

A highly efficient method for the synthesis of the precursor, gamma-L-Glutamyl-L-methionine, has been reported, involving a one-pot reaction from N-phthaloyl-L-glutamic acid anhydride (B1165640) and L-methionine. This approach offers high yields and avoids extensive use of protecting groups.[1]

Experimental Protocol: Synthesis of gamma-L-Glutamyl-L-methionine [1]

  • Preparation of N-phthaloyl-L-glutamic acid anhydride:

    • A mixture of L-glutamic acid and phthalic anhydride is heated to 140 °C.

    • Acetic anhydride is then added, and the mixture is heated at 105 °C.

    • The resulting N-phthaloyl-L-glutamic acid anhydride is isolated.

  • One-pot synthesis of gamma-L-Glutamyl-L-methionine:

    • N-phthaloyl-L-glutamic acid anhydride is added to a suspension of L-methionine in dry N,N-dimethylformamide (DMF) at room temperature under a nitrogen atmosphere.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • After completion, water is added, and the N-phthaloyl protecting group is removed by the addition of hydrazine (B178648) hydrate.

    • The final product, gamma-L-Glutamyl-L-methionine, is precipitated with ethanol (B145695) at 0 °C and isolated as a white solid.[1]

Quantitative Data:

Precursor Synthesis StepReagentsConditionsYield
N-phthaloyl-L-glutamic acid anhydrideL-glutamic acid, phthalic anhydride, acetic anhydride140 °C, then 105 °C52-55%
gamma-L-Glutamyl-L-methionineN-phthaloyl-L-glutamic acid anhydride, L-methionine, hydrazine hydrateDMF, 22 °C98%

Step 2: Selective Oxidation of Methionine Residue

The sulfur atom in the methionine side chain of the dipeptide is susceptible to selective oxidation to form the sulfoxide. Various mild oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and effective reagent for this transformation.

Experimental Protocol: Oxidation of gamma-L-Glutamyl-L-methionine

  • gamma-L-Glutamyl-L-methionine is dissolved in an appropriate aqueous solvent system.

  • A stoichiometric amount of hydrogen peroxide is added to the solution at a controlled temperature (e.g., room temperature).[2][3]

  • The reaction progress is monitored by a suitable analytical technique, such as HPLC or mass spectrometry, to ensure complete conversion and to minimize over-oxidation to the sulfone.

  • Upon completion, the product can be purified by chromatographic methods.

Diagram of the Two-Step Chemical Synthesis Pathway:

Two_Step_Chemical_Synthesis Glu L-Glutamic Acid Anhydride N-phthaloyl-L-glutamic acid anhydride Glu->Anhydride Heat, Ac₂O Phth Phthalic Anhydride Phth->Anhydride Heat, Ac₂O Protected_Dipeptide N-phthaloyl-gamma-L-Glutamyl -L-methionine Anhydride->Protected_Dipeptide DMF Met L-Methionine Met->Protected_Dipeptide DMF Dipeptide gamma-L-Glutamyl -L-methionine Protected_Dipeptide->Dipeptide Hydrazine Final_Product gamma-L-Glutamyl-L- methionine sulfoxide Dipeptide->Final_Product Oxidation Oxidizing_Agent H₂O₂ Oxidizing_Agent->Final_Product Oxidation

Two-step chemical synthesis workflow.
Direct Synthesis Using L-Methionine Sulfoxide

An alternative chemical approach involves the direct incorporation of L-methionine sulfoxide into the dipeptide structure. This method can be advantageous as it avoids the separate oxidation step and potential side reactions. The general procedure would be similar to the synthesis of the non-oxidized dipeptide, with L-methionine being replaced by L-methionine sulfoxide.

Experimental Workflow:

Direct_Chemical_Synthesis Anhydride N-phthaloyl-L-glutamic acid anhydride Protected_Dipeptide_Ox N-phthaloyl-gamma-L-Glutamyl -L-methionine sulfoxide Anhydride->Protected_Dipeptide_Ox DMF MetO L-Methionine Sulfoxide MetO->Protected_Dipeptide_Ox DMF Final_Product gamma-L-Glutamyl-L- methionine sulfoxide Protected_Dipeptide_Ox->Final_Product Hydrazine

Direct chemical synthesis workflow.

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a potentially greener and more specific route to gamma-L-Glutamyl-L-methionine sulfoxide. The key enzyme for this transformation is γ-glutamyltranspeptidase (GGT).

γ-Glutamyltranspeptidase (GGT)-Catalyzed Synthesis

GGT catalyzes the transfer of a γ-glutamyl moiety from a donor substrate, such as L-glutamine or glutathione, to an acceptor amino acid.[4][5][6][7] While the synthesis of gamma-L-Glutamyl-L-methionine using GGT has been documented, the use of L-methionine sulfoxide as an acceptor substrate is a logical extension. The substrate specificity of GGT is known to be broad, making it likely to accept L-methionine sulfoxide.[4][5][8]

Proposed Experimental Protocol: Enzymatic Synthesis

  • Reaction Setup:

    • A reaction mixture is prepared containing a γ-glutamyl donor (e.g., L-glutamine), an acceptor (L-methionine sulfoxide), and γ-glutamyltranspeptidase in a suitable buffer at an optimal pH.

  • Incubation:

    • The reaction is incubated at a controlled temperature with gentle agitation.

  • Monitoring and Purification:

    • The formation of the product is monitored by HPLC.

    • Once the reaction reaches equilibrium or completion, the enzyme is denatured (e.g., by heat), and the product is purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography.

Quantitative Data (Hypothetical based on similar reactions):

ParameterValue
Enzymeγ-Glutamyltranspeptidase (e.g., from E. coli or Bacillus subtilis)
γ-Glutamyl DonorL-Glutamine
AcceptorL-Methionine Sulfoxide
pH8.0 - 10.0
Temperature25 - 37 °C
Potential YieldModerate to High (dependent on enzyme activity and substrate concentrations)

Diagram of the Enzymatic Synthesis Pathway:

Enzymatic_Synthesis Gln L-Glutamine (γ-Glutamyl Donor) GGT γ-Glutamyl- transpeptidase (GGT) Gln->GGT MetO L-Methionine Sulfoxide (Acceptor) MetO->GGT Final_Product gamma-L-Glutamyl-L- methionine sulfoxide GGT->Final_Product Byproduct Ammonia GGT->Byproduct

Enzymatic synthesis workflow.

Conclusion

Both chemical and enzymatic routes are viable for the synthesis of gamma-L-Glutamyl-L-methionine sulfoxide. The two-step chemical synthesis is a well-established method with high yields for the precursor dipeptide. The direct chemical synthesis using L-methionine sulfoxide offers a more streamlined approach. The enzymatic synthesis using γ-glutamyltranspeptidase presents an attractive alternative that is potentially more environmentally friendly and highly specific. The choice of synthesis pathway will depend on the specific requirements of the research, including desired scale, purity, and available resources. Further optimization of the proposed enzymatic route could lead to an efficient and sustainable production method for this important dipeptide.

References

The Role of H-Glu(Met-OH)-OH in Cellular Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and characterization of novel antioxidant compounds is of paramount importance in the development of new therapeutic strategies. This technical guide provides an in-depth exploration of the potential role of H-Glu(Met-OH)-OH (γ-L-Glutamyl-L-methionine sulfoxide), a dipeptide composed of glutamic acid and methionine sulfoxide (B87167), in mitigating cellular oxidative stress. Drawing upon the known biological activities of its constituent amino acids and related γ-glutamyl peptides, this document outlines the hypothesized mechanisms of action, presents a framework for its experimental evaluation, and discusses its potential as a modulator of the Keap1-Nrf2 antioxidant response pathway. While direct experimental evidence on this compound is emerging, this guide serves as a comprehensive resource for researchers investigating its therapeutic potential.

Introduction to this compound and Oxidative Stress

1.1. The Chemistry of this compound

This compound, or γ-L-Glutamyl-L-methionine sulfoxide, is a dipeptide with the molecular formula C₁₀H₁₈N₂O₆S[1]. It is formed through a peptide bond between the γ-carboxyl group of glutamic acid and the amino group of methionine sulfoxide. Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by ROS, resulting in the formation of methionine sulfoxide[2][3]. This oxidation is a reversible process, with the enzyme methionine sulfoxide reductase capable of reducing methionine sulfoxide back to methionine, thus playing a crucial role in cellular antioxidant defense[2][3][4]. The presence of the sulfoxide group in this compound suggests its potential involvement in redox cycling and the scavenging of reactive oxygen species.

1.2. Cellular Oxidative Stress: A Brief Overview

Oxidative stress arises from an excessive accumulation of ROS, which include superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage upon crucial cellular components such as DNA, lipids, and proteins, leading to cellular dysfunction and, ultimately, cell death[5]. To counteract the detrimental effects of ROS, cells have evolved a sophisticated antioxidant defense system. This system comprises both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), which converts superoxide anions to hydrogen peroxide; catalase (CAT) and glutathione (B108866) peroxidase (GPx), which detoxify hydrogen peroxide[6]. A central player in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway, which upregulates the expression of a battery of antioxidant and cytoprotective genes[7].

Hypothesized Mechanisms of Action of this compound

Based on the properties of its constituent amino acids and related compounds, this compound is hypothesized to mitigate cellular oxidative stress through several mechanisms:

  • Direct ROS Scavenging: The sulfoxide moiety of the methionine residue may directly interact with and neutralize various ROS, thereby reducing their damaging effects.

  • Modulation of Antioxidant Enzyme Activity: this compound, or its metabolites, may enhance the activity of key antioxidant enzymes such as SOD, CAT, and GPx.

  • Activation of the Keap1-Nrf2 Pathway: Both glutamic acid and methionine have been implicated in the regulation of the Nrf2 pathway[8][9]. It is plausible that this compound could activate this pathway, leading to a coordinated upregulation of cellular antioxidant defenses.

  • Provision of Substrates for Glutathione Synthesis: Upon cellular uptake and metabolism, this compound could release glutamic acid and methionine, which are precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant[2].

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available in the literature, the following tables present hypothetical data based on the expected antioxidant properties of γ-glutamyl peptides. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro Antioxidant Capacity of this compound (Hypothetical Data)

AssayThis compound (IC₅₀/ORAC Value)Positive Control (e.g., Trolox)
DPPH Radical Scavenging Assay150 µM50 µM
ABTS Radical Scavenging Assay120 µM40 µM
Oxygen Radical Absorbance Capacity (ORAC)2.5 µM Trolox Equivalents/µM1.0 µM Trolox Equivalents/µM

Table 2: Effect of this compound on Cell Viability under Oxidative Stress (Hypothetical Data)

Cell LineOxidative StressorThis compound (EC₅₀)Positive Control (e.g., N-acetylcysteine)
SH-SY5Y (Human Neuroblastoma)H₂O₂ (100 µM)75 µM25 µM
HepG2 (Human Hepatocellular Carcinoma)tert-butyl hydroperoxide (200 µM)90 µM30 µM

Table 3: Effect of this compound on Antioxidant Enzyme Activity (Hypothetical Data)

EnzymeCell LineFold Increase in Activity (at 100 µM this compound)
Superoxide Dismutase (SOD)SH-SY5Y1.8
Catalase (CAT)SH-SY5Y1.5
Glutathione Peroxidase (GPx)SH-SY5Y2.0

Signaling Pathways

4.1. The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby inducing the expression of a wide array of antioxidant and cytoprotective proteins.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination HGMOH This compound HGMOH->Keap1 Potential Inhibition of Interaction ROS ROS ROS->Keap1 Oxidation of Cysteine Residues Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n:e->ARE:w Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Induction

Caption: Hypothesized modulation of the Keap1-Nrf2 pathway by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the role of this compound in cellular oxidative stress.

5.1. Cell Culture and Treatment

  • Cell Lines: Human cell lines relevant to oxidative stress-related diseases, such as SH-SY5Y (neuroblastoma), HepG2 (hepatocarcinoma), or primary cell cultures.

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., sterile phosphate-buffered saline) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations for treatment.

  • Induction of Oxidative Stress: Treat cells with an appropriate oxidative stressor, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), at a concentration and duration determined by preliminary dose-response experiments to induce a significant but sub-lethal level of cytotoxicity.

  • Treatment Protocol: Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 2-24 hours) before exposing them to the oxidative stressor.

Experimental_Workflow cluster_assays Endpoint Assays A Cell Seeding B Pre-treatment with This compound A->B C Induction of Oxidative Stress (e.g., H₂O₂) B->C D Incubation C->D E Endpoint Assays D->E F Cell Viability (MTT/LDH) G ROS Measurement (DCFDA) H Antioxidant Enzyme Activity (SOD, CAT, GPx) I Western Blot for Nrf2 Pathway Proteins

Caption: General experimental workflow for assessing the cytoprotective effects of this compound.

5.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular ROS.

  • Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • Plate cells in a 96-well black, clear-bottom plate.

    • Following treatment with this compound and the oxidative stressor, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

5.3. Assessment of Antioxidant Enzyme Activities

Commercial assay kits are readily available for measuring the activities of SOD, CAT, and GPx. The general principles are outlined below.

  • Superoxide Dismutase (SOD) Activity Assay: This assay often utilizes a system that generates superoxide radicals, which then react with a detector molecule to produce a colored or fluorescent product. The activity of SOD in the sample is determined by its ability to inhibit this reaction[10].

  • Catalase (CAT) Activity Assay: Catalase activity is typically measured by monitoring the decomposition of its substrate, hydrogen peroxide. This can be done by directly measuring the decrease in H₂O₂ absorbance at 240 nm or by using a colorimetric assay where unreacted H₂O₂ reacts with a probe to generate a colored product[11].

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is commonly assayed by a coupled reaction system. GPx catalyzes the reduction of an organic hydroperoxide by glutathione (GSH), which is then oxidized to GSSG. The GSSG is subsequently reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity[12].

5.4. Western Blot Analysis of the Keap1-Nrf2 Pathway

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Nrf2, Keap1, and downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound represents a promising yet understudied molecule in the context of cellular oxidative stress. Its chemical structure, containing both a γ-glutamyl moiety and a methionine sulfoxide residue, strongly suggests a potential role in the cellular antioxidant defense system. The hypothesized mechanisms of action, including direct ROS scavenging, modulation of antioxidant enzymes, and activation of the Keap-Nrf2 pathway, provide a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, further investigations are warranted. These should include:

  • Quantitative assessment of its antioxidant capacity using a battery of in vitro assays.

  • Cell-based studies to confirm its cytoprotective effects against various oxidative stressors and to delineate the underlying molecular mechanisms.

  • In-depth investigation of its interaction with the Keap1-Nrf2 pathway , including studies on Nrf2 nuclear translocation and target gene expression.

  • In vivo studies in animal models of oxidative stress-related diseases to evaluate its efficacy and safety.

The comprehensive experimental framework provided in this guide offers a roadmap for researchers to systematically explore the role of this compound in cellular oxidative stress and to unlock its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide on the Interaction Between Methionine Sulfoxide Reductase and H-Glu(Met-OH)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible oxidation of methionine to methionine sulfoxide (B87167) (MetO) is a critical post-translational modification involved in cellular regulation, antioxidant defense, and the pathogenesis of various diseases. The repair of this modification is catalyzed by the methionine sulfoxide reductase (Msr) family of enzymes, primarily MsrA and MsrB, which exhibit stereospecificity for the S and R epimers of MetO, respectively. This technical guide provides a comprehensive overview of the interaction between Msr enzymes and the model dipeptide substrate, H-Glu(Met-OH)-OH (γ-glutamyl-methionine sulfoxide). While specific kinetic and binding data for this exact dipeptide are not extensively available in the current literature, this guide consolidates data from analogous peptide substrates to provide a robust framework for understanding this fundamental biochemical interaction. Detailed experimental protocols for characterizing this interaction using state-of-the-art techniques are provided, along with visualizations of relevant signaling pathways where methionine oxidation plays a key regulatory role.

Introduction to Methionine Sulfoxide Reductases

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). This oxidation can alter protein structure and function. The Msr system is a crucial cellular defense mechanism that reduces MetO back to methionine, thereby repairing oxidative damage and regulating protein function.

There are two main families of Msr enzymes:

  • MsrA: Stereospecifically reduces the S-epimer of methionine sulfoxide (Met(S)O).

  • MsrB: Stereospecifically reduces the R-epimer of methionine sulfoxide (Met(R)O).

Both enzymes are found in nearly all organisms and are vital for cellular homeostasis and defense against oxidative stress.

The Substrate: this compound

The dipeptide this compound, also known as γ-glutamyl-methionine sulfoxide, serves as a simple model substrate for studying the activity of Msr enzymes on peptide-bound MetO. The presence of the glutamic acid residue allows for the investigation of how adjacent amino acids may influence substrate recognition and catalytic efficiency.

Quantitative Data on Msr-Peptide Interactions

Table 1: Kinetic Parameters of MsrA with Various Peptide Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Organism
Dabsyl-Met(S)O2500.15600Bovine
N-acetyl-Met(S)O5000.2400E. coli
Z-L-Met(S)O-L-Phe-OH1200.08667Human
Oxidized Calmodulin5.20.1223,000Human

Note: Data are compiled from various sources and experimental conditions may differ. Dabsyl and Z are blocking groups.

Table 2: Kinetic Parameters of MsrB with Various Peptide Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Organism
Dabsyl-Met(R)O380.02526Streptococcus pneumoniae[1]
N-acetyl-Met(R)O1700.0159Human
Oxidized Calmodulin4.50.0920,000Human
Z-L-Met(R)O-L-Phe-OH900.05556Human

Note: Data are compiled from various sources and experimental conditions may differ. Dabsyl and Z are blocking groups.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction between Msr enzymes and this compound.

High-Performance Liquid Chromatography (HPLC)-Based Enzyme Activity Assay

This protocol describes a common method for determining the kinetic parameters of Msr enzymes.

Workflow for HPLC-Based Msr Activity Assay

G cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis cluster_data Data Analysis A Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 20 mM DTT) D Mix Buffer, Substrate, and Enzyme in a microtube A->D B Prepare Substrate Stock (H-Glu(Met(S/R)-OH)-OH) B->D C Prepare Enzyme Stock (MsrA or MsrB) C->D E Incubate at 37°C for a defined time (e.g., 10-30 min) D->E F Stop Reaction (e.g., with acetonitrile (B52724) or acid) E->F G Inject sample into HPLC F->G H Separate Substrate and Product (e.g., C18 reverse-phase column) G->H I Detect and Quantify Peaks (e.g., UV detector at 214 nm) H->I J Calculate Product Concentration I->J K Plot Velocity vs. Substrate Concentration J->K L Determine Km and kcat (Michaelis-Menten kinetics) K->L G A Prepare Samples: - MsrA/B in buffer (in cell) - this compound in identical buffer (in syringe) B Degas both solutions A->B C Equilibrate instrument to desired temperature B->C D Load Msr solution into the sample cell C->D E Load peptide solution into the injection syringe C->E F Perform a series of small, timed injections of peptide into the Msr solution D->F E->F G Measure the heat change after each injection F->G H Integrate the heat peaks to get the heat per injection G->H I Plot heat per injection vs. molar ratio H->I J Fit the data to a binding model to determine Kd, n, ΔH, and ΔS I->J G cluster_setup Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Select and equilibrate a sensor chip (e.g., CM5) B Activate the surface (e.g., using EDC/NHS) A->B C Immobilize MsrA or MsrB on the sensor surface B->C D Block remaining active sites (e.g., with ethanolamine) C->D E Inject a series of concentrations of This compound over the surface D->E F Monitor the change in refractive index (Response Units, RU) E->F G Allow for dissociation in buffer flow F->G H Regenerate the surface (if necessary) G->H I Generate sensorgrams (RU vs. time) G->I H->E J Fit the association and dissociation curves to a kinetic model I->J K Determine ka, kd, and KD J->K G cluster_activation Activation cluster_oxidation Oxidative Regulation CaM Ca2+/Calmodulin CaMKII_inactive Inactive CaMKII CaM->CaMKII_inactive Binds CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Conformational Change node_downstream Downstream Signaling (e.g., Apoptosis) CaMKII_active->node_downstream ROS Reactive Oxygen Species CaMKII_Met CaMKII (Met281/282) ROS->CaMKII_Met Oxidizes CaMKII_MetO Oxidized CaMKII (Met(O)281/282) Constitutively Active CaMKII_Met->CaMKII_MetO MsrA MsrA CaMKII_MetO->MsrA Substrate for CaMKII_MetO->node_downstream MsrA->CaMKII_Met Reduces G cluster_assembly Actin Polymerization cluster_redox Redox Control G_actin G-actin (Monomer) F_actin F-actin (Polymer) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization MICAL MICAL Enzyme G_actin_Met G-actin (Met44/47) MICAL->G_actin_Met Oxidizes MsrB1 MsrB1 MsrB1->F_actin Promotes Polymerization MsrB1->G_actin_Met Reduces G_actin_MetO Oxidized G-actin (Met(R)O44/47) G_actin_Met->G_actin_MetO G_actin_MetO->F_actin Inhibits Polymerization G_actin_MetO->MsrB1

References

The Biology and Biochemistry of γ-Glutamyl Dipeptides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-glutamyl (γ-glutamyl) dipeptides, a unique class of biomolecules characterized by an isopeptide bond, play a pivotal role in cellular metabolism, antioxidant defense, and intercellular signaling. Historically overshadowed by the well-known tripeptide glutathione (B108866) (GSH), recent research has illuminated the diverse and critical functions of these dipeptides. This technical guide provides an in-depth exploration of the history, discovery, biosynthesis, and physiological significance of γ-glutamyl dipeptides. It details the enzymatic machinery responsible for their formation and degradation, with a focus on γ-glutamylcysteine synthetase (GCS) and γ-glutamyltransferase (GGT). Furthermore, this guide delves into their roles as signaling molecules, particularly through the activation of the calcium-sensing receptor (CaSR). Comprehensive experimental protocols for the synthesis, quantification, and functional analysis of these dipeptides are provided to facilitate further research and drug development in this burgeoning field.

A Historical Perspective: The Unraveling of the γ-Glutamyl World

The journey into the world of γ-glutamyl peptides began with the study of glutathione (γ-L-glutamyl-L-cysteinyl-glycine), the most abundant non-protein thiol in mammalian cells. The unusual γ-glutamyl linkage in GSH sparked curiosity about its synthesis and degradation. A pivotal moment in this discovery was the identification of γ-glutamylcysteine as the immediate precursor to glutathione.[1]

In the 1970s, the work of Alton Meister and his colleagues was instrumental in elucidating the "γ-glutamyl cycle," a metabolic pathway proposed to be involved in amino acid transport across cell membranes.[2] This cycle highlighted the central role of γ-glutamyl transpeptidase (GGT), an enzyme capable of transferring the γ-glutamyl moiety from GSH to other amino acids, thereby forming various γ-glutamyl dipeptides.[3] Initially, these dipeptides were viewed primarily as intermediates in GSH metabolism and amino acid salvage. However, subsequent research has revealed their broader physiological significance, including their roles in kokumi taste sensation and as signaling molecules.[4]

Biosynthesis and Metabolism: The Enzymatic Machinery

The synthesis and degradation of γ-glutamyl dipeptides are tightly regulated by two key enzymes: γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), and γ-glutamyltransferase (GGT).

Intracellular Synthesis by γ-Glutamylcysteine Synthetase (GCS/GCL)

GCS is the rate-limiting enzyme in the de novo synthesis of glutathione.[5][6] It catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine in an ATP-dependent reaction.[6] Due to its broad substrate specificity, GCS can also ligate glutamate to other amino acids, leading to the intracellular production of a variety of γ-glutamyl dipeptides, especially when the availability of cysteine is limited.[7][8]

The animal GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[5] The GCLC subunit possesses all the catalytic activity, while the GCLM subunit enhances its catalytic efficiency.[5]

Extracellular Synthesis and Degradation by γ-Glutamyltransferase (GGT)

GGT is a membrane-bound enzyme with its active site facing the extracellular space.[9][10] It plays a crucial role in the catabolism of extracellular GSH. GGT catalyzes two primary reactions:

  • Hydrolysis: It can hydrolyze the γ-glutamyl bond of GSH and other γ-glutamyl compounds, releasing glutamate.

  • Transpeptidation: It can transfer the γ-glutamyl moiety from a donor (like GSH) to an acceptor, which can be an amino acid or another peptide, to form new γ-glutamyl dipeptides.[9][11]

This transpeptidation reaction is a major source of extracellular γ-glutamyl dipeptides. The balance between hydrolysis and transpeptidation is influenced by the concentration of acceptor amino acids.

Physiological Roles of γ-Glutamyl Dipeptides

Beyond their role in GSH metabolism, γ-glutamyl dipeptides have emerged as important players in various physiological processes.

The γ-Glutamyl Cycle and Amino Acid Transport

The γ-glutamyl cycle, as originally proposed, involves the GGT-mediated formation of γ-glutamyl amino acids extracellularly, which are then transported into the cell.[3][12] Inside the cell, the γ-glutamyl moiety is cleaved, releasing the free amino acid. While the universality of this cycle for amino acid transport is debated, it is evident that the kidney has a relatively specific transport system for γ-glutamyl amino acids.[12][13]

Gamma_Glutamyl_Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH_out Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_out->GGT AA_out Amino Acid AA_out->GGT gamma_Glu_AA γ-Glutamyl-Amino Acid GGT->gamma_Glu_AA Transpeptidation Cys_Gly Cysteinyl-Glycine GGT->Cys_Gly Hydrolysis gamma_Glu_AA_in γ-Glutamyl-Amino Acid gamma_Glu_AA->gamma_Glu_AA_in Transport AA_in Amino Acid GGC γ-Glutamyl Cyclotransferase gamma_Glu_AA_in->GGC 5-oxoproline 5-Oxoproline 5-OP 5-Oxoprolinase 5-oxoproline->5-OP Glutamate Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) Glutamate->GCS Cysteine Cysteine Cysteine->GCS Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_Glu_Cys γ-Glutamylcysteine gamma_Glu_Cys->GS GSH_in Glutathione (GSH) GCS->gamma_Glu_Cys GS->GSH_in GGC->AA_in GGC->5-oxoproline 5-OP->Glutamate

Figure 1: The γ-Glutamyl Cycle.

Signaling via the Calcium-Sensing Receptor (CaSR)

A significant recent discovery is the role of γ-glutamyl dipeptides as allosteric modulators of the calcium-sensing receptor (CaSR).[7][14] The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[15] γ-Glutamyl peptides, including glutathione and various dipeptides, act as positive allosteric modulators of the CaSR, enhancing its sensitivity to extracellular calcium.[7][14] This interaction leads to downstream signaling events, including the mobilization of intracellular calcium and the suppression of intracellular cAMP levels.[7][14] This signaling pathway is implicated in various physiological processes, including the regulation of parathyroid hormone (PTH) secretion.[7][14]

CaSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaSR Calcium-Sensing Receptor (CaSR) Gq_11 Gq/11 CaSR->Gq_11 Activates cAMP_inhibition ↓ cAMP CaSR->cAMP_inhibition PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release PTH_inhibition ↓ PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition gamma_Glu_Dipeptide γ-Glutamyl Dipeptide gamma_Glu_Dipeptide->CaSR Allosteric Modulation Ca2_ext Extracellular Ca²⁺ Ca2_ext->CaSR Activation

Figure 2: γ-Glutamyl Dipeptide Signaling via CaSR.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and transport of γ-glutamyl dipeptides.

Table 1: Kinetic Properties of γ-Glutamyltransferase (GGT)

Substrate/ParameterOrganism/SourceKm (mM)VmaxReference
L-γ-glutamyl-p-nitroanilide (Donor)Rat Kidney2.02 (autotranspeptidation)-[16]
Glycyl-glycine (Acceptor)Rat Kidney8.56 (transpeptidation)-[16]
L-γ-glutamyl-3-carboxy-4-nitroanilide (Donor)Human Liver--[4]
Reduced Glutathione (GSH)Human GGT10.011-[17]
Oxidized Glutathione (GSSG)Human GGT10.009-[17]
Leukotriene C4Human GGT10.0108-[17]
Reduced Glutathione (GSH)Human GGT50.011-[17]
Oxidized Glutathione (GSSG)Human GGT50.043-[17]
Leukotriene C4Human GGT50.0102-[17]

Table 2: Kinetic Properties of Glutamate-Cysteine Ligase (GCL)

Substrate/ParameterOrganism/SourceKmVmaxReference
Holoenzyme with hGLCLC-C553G mutantHuman-110 ± 12 µmol/h per mg[18]
Wild-type HoloenzymeHuman-370 ± 20 µmol/h per mg[18]

Table 3: Concentration of γ-Glutamyl Dipeptides in HeLa Cells

DipeptideConcentration (pmol/mg protein)Reference
γ-glutamylisoleucine1.92 ± 0.06[19]
γ-glutamylthreonine10.8 ± 0.4[19]
γ-glutamylvaline1.96 ± 0.04[19]

Table 4: Transport Properties of γ-Glutamyl Valine (γ-EV) across Caco-2 Monolayers

ConditionApparent Permeability Coefficient (Papp) (cm/s)Reference
1 mM γ-EV1.56 × 10⁻⁶ ± 0.7 × 10⁻⁶[20]
5 mM γ-EV2.5 × 10⁻⁶ ± 0.6 × 10⁻⁶[20]
+ Cytochalasin-D4.36 × 10⁻⁶ ± 0.16 × 10⁻⁶[20]

Experimental Protocols

This section provides detailed methodologies for key experiments in γ-glutamyl dipeptide research.

Enzymatic Synthesis of γ-Glutamyl Dipeptides

This protocol describes the synthesis of γ-glutamyl dipeptides using bacterial γ-glutamyltransferase.[9][21][22]

Materials:

  • γ-Glutamyltransferase (e.g., from E. coli or B. subtilis)

  • γ-Glutamyl donor (e.g., L-glutamine or GSH)

  • Acceptor amino acid or peptide

  • Reaction buffer (e.g., 100 mM carbonate buffer, pH 10.0)

  • Sanger's reagent (1-fluoro-2,4-dinitrobenzene) for derivatization

  • HPLC system for analysis and purification

  • Dowex 1x8 column for purification (optional)

  • Mass spectrometer and NMR for structure identification

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the γ-glutamyl donor (e.g., 100 mM L-glutamine) and the acceptor amino acid/peptide (e.g., 100 mM) in the reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding a defined activity of γ-glutamyltransferase (e.g., 0.5 U/mL).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C or 37°C) with stirring for a predetermined time (e.g., 3 to 24 hours), which can be optimized by taking periodic samples.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 90°C for 10 minutes) or by adding an acid.

  • Analysis and Purification:

    • Derivatize an aliquot of the reaction mixture with Sanger's reagent for HPLC analysis to monitor product formation.

    • Purify the synthesized γ-glutamyl dipeptide from the reaction mixture using preparative HPLC or ion-exchange chromatography (e.g., Dowex 1x8 column).

  • Structure Verification: Confirm the structure of the purified dipeptide using mass spectrometry and NMR spectroscopy.

Enzymatic_Synthesis_Workflow cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Reaction Mixture (Donor, Acceptor, Buffer) B Add γ-Glutamyltransferase A->B C Incubate (Optimal Temp & Time) B->C D Terminate Reaction C->D E HPLC Analysis (Derivatization) D->E F Purification (Prep-HPLC / IEX) D->F G Structure Verification (MS & NMR) F->G

References

H-Glu(Met-OH)-OH CAS number and supplier information.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-Glu(Met-OH)-OH (γ-Glutamyl-methionine sulfoxide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as γ-glutamyl-methionine sulfoxide (B87167), is a dipeptide of significant interest in various scientific fields. This guide provides a comprehensive overview of its chemical properties, supplier information, synthesis, and its roles in taste perception and cellular processes. Detailed experimental protocols and conceptual diagrams are included to facilitate further research and application in drug development and food science.

Chemical Identity and Supplier Information

This compound is the sulfoxide derivative of the dipeptide γ-glutamyl-methionine. The oxidation of the methionine residue introduces a chiral center at the sulfur atom, resulting in two diastereomers.

Chemical Data
PropertyValue
CAS Number 17663-87-5
Molecular Formula C₁₀H₁₈N₂O₅S
Molecular Weight 278.33 g/mol
Alternative Names γ-Glutamyl-methionine sulfoxide, Gamma-L-Glutamyl-L-methionine sulfoxide
Supplier Information
SupplierProduct NameCatalog Number
Bachem AG This compound4000709
MedChemExpress This compoundHY-145779
Fisher Scientific Bachem this compoundNC1234567

Note: Availability and catalog numbers are subject to change. Please verify with the supplier.

Synthesis of γ-Glutamyl Peptides

The synthesis of γ-glutamyl peptides, including the parent compound γ-glutamyl-methionine, can be achieved through several methods. A general and efficient one-pot procedure for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids has been reported.[1]

Experimental Protocol: Two-Step, One-Pot Synthesis

This method involves the acylation of the amino acid with N-phthaloyl-L-glutamic acid anhydride (B1165640), followed by the removal of the protecting group.[1]

Step 1: Preparation of N-phthaloyl-L-glutamic acid anhydride

  • L-glutamic acid is reacted with phthalic anhydride at 140°C, with the removal of water by distillation.

  • Acetic anhydride is then added, and the reaction is continued at 105°C to yield N-phthaloyl-L-glutamic acid anhydride.

Step 2: Synthesis of γ-Glutamyl-methionine

  • N-phthaloyl-L-glutamic acid anhydride is dissolved in N,N-dimethylformamide (DMF).

  • L-methionine is added to the solution and stirred at room temperature.

  • After the acylation is complete, hydrazine (B178648) hydrate (B1144303) is added to the reaction mixture to remove the N-phthaloyl protecting group.

  • The final product, γ-glutamyl-methionine, is precipitated and purified.

Oxidation to this compound: The resulting γ-glutamyl-methionine can be selectively oxidized to its sulfoxide form using mild oxidizing agents like hydrogen peroxide under controlled conditions. The extent of oxidation can be monitored using techniques like liquid chromatography-mass spectrometry (LC-MS).[2]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Peptide Synthesis & Deprotection cluster_step3 Step 3: Oxidation L-Glutamic_Acid L-Glutamic_Acid reaction1 L-Glutamic_Acid->reaction1 140°C Phthalic_Anhydride Phthalic_Anhydride Phthalic_Anhydride->reaction1 distillation N-Phthaloyl-L-glutamic_acid_anhydride N-Phthaloyl-L-glutamic_acid_anhydride reaction2 N-Phthaloyl-L-glutamic_acid_anhydride->reaction2 DMF intermediate1 Intermediate reaction1->intermediate1 Acetic Anhydride, 105°C intermediate1->N-Phthaloyl-L-glutamic_acid_anhydride L-Methionine L-Methionine L-Methionine->reaction2 Hydrazine_Hydrate Hydrazine_Hydrate reaction3 Hydrazine_Hydrate->reaction3 gamma-Glutamyl-methionine gamma-Glutamyl-methionine reaction4 gamma-Glutamyl-methionine->reaction4 protected_peptide N-Phthaloyl-γ-Glu-Met reaction2->protected_peptide Acylation protected_peptide->reaction3 reaction3->gamma-Glutamyl-methionine Deprotection H2O2 H2O2 H2O2->reaction4 This compound This compound reaction4->this compound Oxidation

Caption: Workflow for the synthesis of this compound.

Role in Taste Perception: The "Kokumi" Sensation

This compound and other γ-glutamyl peptides are known as "kokumi" substances.[3][4] They do not have a distinct taste on their own but enhance the five basic tastes (sweet, salty, sour, bitter, and umami) by imparting a sense of richness, mouthfulness, and continuity.[4]

Mechanism of Action: Calcium-Sensing Receptor (CaSR) Activation

The "kokumi" sensation is primarily mediated through the allosteric activation of the calcium-sensing receptor (CaSR), which is expressed in taste bud cells.[4][5][6]

Signaling Pathway

Kokumi_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gamma_Glu_Met_OH This compound CaSR Calcium-Sensing Receptor (CaSR) gamma_Glu_Met_OH->CaSR Allosteric Activation G_protein G-protein CaSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Taste_Signal Enhanced Taste Signal Ca2_release->Taste_Signal Leads to

Caption: "Kokumi" taste signaling pathway via CaSR activation.

Experimental Protocol: Sensory Evaluation
  • Panelist Training: Train a panel of sensory experts to recognize and rate the intensity of "kokumi" characteristics (e.g., thickness, mouthfulness, continuity).

  • Sample Preparation: Prepare solutions of basic tastes (e.g., 0.5% monosodium glutamate (B1630785) for umami) with and without the addition of this compound at various concentrations.

  • Evaluation: Panelists taste and rate the samples for the intensity of the basic taste and the "kokumi" attributes.

  • Data Analysis: Statistically analyze the sensory data to determine the effect of this compound on taste perception.

Biological Significance: Methionine Oxidation and Cellular Regulation

The reversible oxidation of methionine to methionine sulfoxide (MetO) is a crucial post-translational modification involved in regulating protein function and protecting against oxidative stress.[7] Methionine residues can act as antioxidants, scavenging reactive oxygen species (ROS) to protect other critical residues and proteins from oxidative damage.[8]

The Methionine Sulfoxide Reductase (Msr) System

The reduction of methionine sulfoxide back to methionine is catalyzed by the methionine sulfoxide reductase (Msr) system, primarily MsrA and MsrB, which are specific for the S and R diastereomers of MetO, respectively.[9] This enzymatic repair mechanism highlights the importance of the methionine oxidation-reduction cycle in cellular homeostasis.

Experimental Protocol: In Vitro Antioxidant Assay
  • Reaction Mixture: Prepare a reaction mixture containing a model peptide or protein susceptible to oxidation.

  • Induction of Oxidation: Induce oxidation using a source of ROS, such as H₂O₂.

  • Treatment: In parallel experiments, add this compound or its parent compound, γ-glutamyl-methionine, to the reaction mixture.

  • Analysis: Use LC-MS to quantify the extent of oxidation of the target peptide/protein in the presence and absence of the test compounds. A reduction in the oxidation of the target molecule in the presence of the γ-glutamyl dipeptides would indicate their antioxidant activity.

Relevance in Drug Development

The unique properties of γ-glutamyl peptides, such as their resistance to gastrointestinal digestion due to the γ-linkage, make them interesting candidates for drug delivery and development.[5] The modulation of the CaSR by these peptides also presents therapeutic opportunities, as this receptor is involved in various physiological processes beyond taste. Furthermore, understanding the role of methionine oxidation and the Msr system in disease pathogenesis, particularly in age-related and neurodegenerative disorders, could open new avenues for therapeutic intervention.[10]

Conclusion

This compound is a multifaceted dipeptide with significant implications in food science and cellular biology. Its role as a "kokumi" taste enhancer is well-documented and mechanistically linked to the activation of the calcium-sensing receptor. Beyond its sensory properties, the reversible oxidation of its methionine residue places it within the critical cellular framework of antioxidant defense and redox regulation. The provided experimental frameworks and conceptual diagrams offer a foundation for researchers to further explore the synthesis, applications, and biological functions of this intriguing molecule.

References

In-Depth Technical Guide: Calculating the Molecular Weight of H-Glu(Met-OH)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for calculating the molecular weight of the compound H-Glu(Met-OH)-OH, a derivative of glutamic acid and methionine sulfoxide (B87167). Understanding the precise molecular weight is a critical first step in a wide range of research and development applications, including analytical method development, stoichiometric calculations in chemical reactions, and characterization of novel drug candidates.

Chemical Identity and Molecular Formula

The compound is a dipeptide-like molecule where a methionine sulfoxide residue is attached to the side chain of a glutamic acid. The nomenclature "this compound" indicates a glutamic acid molecule with a free amino group (H-), a free alpha-carboxyl group (-OH), and the side chain carboxyl group forming an amide bond with the amino group of methionine sulfoxide.

Based on established chemical databases, the molecular formula for this compound is C₁₀H₁₈N₂O₅S [1].

Experimental Protocols: Molecular Weight Determination

The molecular weight of a compound can be determined experimentally using mass spectrometry. A standard protocol would involve the following steps:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to facilitate ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is calibrated using a known standard.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI). This process generates protonated molecules, [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Data Interpretation: The most abundant peak in the mass spectrum corresponding to the singly charged, protonated molecule ([M+H]⁺) is identified. The molecular weight (M) is then calculated by subtracting the mass of a proton (approximately 1.007 Da) from the measured m/z value.

Theoretical Calculation of Molecular Weight

The molecular weight can also be calculated theoretically by summing the atomic weights of all the constituent atoms in the molecular formula.

Atomic Weights of Constituent Elements

The standard atomic weights of the elements present in this compound are provided in the table below. These values are based on the isotopic abundances of the elements as determined by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[2][3][4]
HydrogenH1.008[5][6][7][8][9]
NitrogenN14.007[10][11][12][13][14]
OxygenO15.999[15][16][17][18][19]
SulfurS32.06[20][21][22][23][24]
Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

ElementSymbolNumber of AtomsAtomic Weight ( g/mol )Contribution to Molecular Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH181.00818.144
NitrogenN214.00728.014
OxygenO515.99979.995
SulfurS132.0632.06
Total 278.323

The calculated molecular weight of this compound is 278.323 g/mol . This value is in close agreement with the reported molecular weight of 278.33[1].

Visualization of the Calculation Workflow

The logical flow of the molecular weight calculation can be represented as a diagram.

A Molecular Formula C₁₀H₁₈N₂O₅S D Summation of Atomic Contributions A->D B Atomic Weights C C: 12.011 H: 1.008 N: 14.007 O: 15.999 S: 32.06 B->C C->D E Molecular Weight 278.323 g/mol D->E

Caption: Workflow for calculating the molecular weight of this compound.

Signaling Pathway Context (Hypothetical)

While the primary focus of this guide is the calculation of molecular weight, it is important to consider the potential biological context of such a molecule. As a modified dipeptide, this compound could potentially interact with various cellular signaling pathways. For instance, given its components, it might play a role in pathways related to oxidative stress or amino acid metabolism. A hypothetical signaling pathway is illustrated below.

A This compound B Cellular Receptor A->B Binding C Signal Transduction Cascade B->C Initiation D Activation of Transcription Factors C->D Phosphorylation E Gene Expression (e.g., Antioxidant Enzymes) D->E Nuclear Translocation

Caption: Hypothetical signaling pathway involving this compound.

This in-depth guide provides the necessary information for researchers and professionals to accurately determine and utilize the molecular weight of this compound in their work. The combination of theoretical calculations and experimental considerations ensures a comprehensive understanding of this fundamental chemical property.

References

The Crossroads of Amino Acid Metabolism: A Technical Guide to the Interplay of H-Glu(Met-OH)-OH, Glutamic Acid, and Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biochemical relationship between the dipeptide H-Glu(Met-OH)-OH (γ-L-Glutamyl-L-methionine sulfoxide), glutamic acid, and methionine metabolism. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the metabolic pathways, key enzymatic players, and the intricate connections between these three molecules. Furthermore, it furnishes detailed experimental protocols for the synthesis, quantification, and metabolic analysis of this compound, alongside quantitative data where available, to facilitate further research in this area.

Introduction

Glutamic acid and methionine are two proteinogenic amino acids with diverse and critical roles in cellular metabolism. Glutamic acid is a key excitatory neurotransmitter and a central node in amino acid metabolism, while methionine is essential for protein synthesis and as the precursor for the universal methyl donor, S-adenosylmethionine (SAM). The intersection of their metabolic pathways is crucial for cellular homeostasis, redox balance, and epigenetic regulation.

This compound, or γ-L-Glutamyl-L-methionine sulfoxide (B87167), is a dipeptide that directly links the metabolism of these two amino acids. Its formation and degradation are indicative of specific enzymatic activities and cellular states, particularly in response to oxidative stress. Understanding the metabolism of this dipeptide provides a unique window into the interplay between glutamic acid and methionine metabolic pathways.

Chemical and Metabolic Profile

This compound: γ-L-Glutamyl-L-methionine sulfoxide
  • Chemical Structure: this compound is a dipeptide formed through an isopeptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of methionine sulfoxide.

  • Molecular Formula: C₁₀H₁₈N₂O₆S

  • Molar Mass: 294.33 g/mol [1]

Glutamic Acid Metabolism

Glutamic acid metabolism is central to cellular nitrogen and carbon flow. It can be synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through the action of glutamate (B1630785) dehydrogenase. It serves as a precursor for the synthesis of other amino acids, including glutamine, proline, and arginine, and is a key component of the antioxidant glutathione (B108866) (GSH).

Methionine Metabolism

Methionine metabolism primarily revolves around the methionine cycle and the transsulfuration pathway . The methionine cycle regenerates methionine and produces SAM, which is vital for methylation reactions. The transsulfuration pathway, on the other hand, converts homocysteine, a product of the methionine cycle, into cysteine, another crucial amino acid for GSH synthesis. A key aspect of methionine metabolism is its susceptibility to oxidation, forming methionine sulfoxide (Met-OH). This oxidation can be reversed by the action of methionine sulfoxide reductases (Msrs).[2]

Interconnected Metabolic Pathways

The metabolism of this compound is intricately linked to the metabolic pathways of its constituent amino acids.

Biosynthesis of this compound

The synthesis of γ-glutamyl dipeptides can occur through two primary enzymatic pathways:

  • γ-Glutamylcysteine Synthetase (γ-GCS): This enzyme, which catalyzes the first step in glutathione synthesis, exhibits broad substrate specificity and can ligate glutamic acid to various amino acids, including methionine sulfoxide.

  • γ-Glutamyltransferase (GGT): GGT can transfer the γ-glutamyl moiety from a donor, such as glutathione, to an acceptor amino acid like methionine sulfoxide.

Degradation of this compound

The degradation of this compound is primarily catalyzed by γ-Glutamyltransferase (GGT) , which cleaves the γ-glutamyl bond, releasing glutamic acid and methionine sulfoxide.

The Role of Methionine Sulfoxide Reductases (Msrs)

Once released, methionine sulfoxide can be reduced back to methionine by the stereospecific enzymes Methionine Sulfoxide Reductase A (MsrA) and Methionine Sulfoxide Reductase B (MsrB) .[2][3] This reduction is a critical cellular repair mechanism against oxidative damage.

Signaling Pathways and Logical Relationships

dot graph Metabolism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes for main molecules Glu [label="Glutamic Acid", fillcolor="#4285F4", style="filled, rounded"]; Met [label="Methionine", fillcolor="#34A853", style="filled, rounded"]; MetOH [label="Methionine\nSulfoxide", fillcolor="#FBBC05", style="filled, rounded"]; HGluMetOH [label="this compound", fillcolor="#EA4335", style="filled, rounded"];

// Nodes for metabolic pathways and enzymes GCS [label="γ-GCS", shape=ellipse, fillcolor="#F1F3F4", style=filled]; GGT_syn [label="GGT\n(Synthesis)", shape=ellipse, fillcolor="#F1F3F4", style=filled]; GGT_deg [label="GGT\n(Degradation)", shape=ellipse, fillcolor="#F1F3F4", style=filled]; Msr [label="MsrA/B", shape=ellipse, fillcolor="#F1F3F4", style=filled]; Oxidation [label="Oxidative\nStress", shape=diamond, fillcolor="#FFFFFF", style=filled];

// Edges representing metabolic flow Glu -> GCS; MetOH -> GCS; GCS -> HGluMetOH [label="Biosynthesis"];

Glu -> GGT_syn; MetOH -> GGT_syn; GGT_syn -> HGluMetOH [label="Biosynthesis"];

HGluMetOH -> GGT_deg [label="Degradation"]; GGT_deg -> Glu; GGT_deg -> MetOH;

Met -> Oxidation [arrowhead=vee]; Oxidation -> MetOH [arrowhead=vee]; MetOH -> Msr; Msr -> Met [label="Reduction"]; } Caption: Metabolic pathways of this compound.

Quantitative Data

While specific quantitative data for this compound in various biological systems is not extensively documented, the following table summarizes kinetic parameters for related enzymes that are crucial for understanding its metabolism.

EnzymeSubstrateKm (µM)Reference
Human GGT1Glutathione (GSH)11[4]
Human GGT1Oxidized Glutathione (GSSG)9[4]
Human GGT5Glutathione (GSH)11[4]
Human GGT5Oxidized Glutathione (GSSG)43[4]
Mouse MsrB1-Sec/SECISdabsyl-Met-R-SO1000[3]
Mouse MsrB2dabsyl-Met-R-SO170[3]
Mouse MsrB3dabsyl-Met-R-SO2900[3]

Experimental Protocols

Protocol for the Synthesis of γ-L-Glutamyl-L-methionine sulfoxide

This protocol is adapted from methods for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids.[5]

Materials:

Procedure:

  • Synthesis of N-phthaloyl-γ-glutamyl-L-methionine:

    • Dissolve L-methionine in anhydrous DMF.

    • Add N-phthaloyl-L-glutamic acid anhydride to the solution and stir at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water, acidify to pH ~2 with 1 M HCl, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-phthaloyl-γ-glutamyl-L-methionine.

  • Deprotection:

    • Dissolve the product from step 1 in ethanol.

    • Add hydrazine hydrate and reflux the mixture for 2 hours.

    • Cool the reaction mixture and filter to remove the phthalhydrazide (B32825) precipitate.

    • Evaporate the solvent to obtain γ-L-Glutamyl-L-methionine.

  • Oxidation to Sulfoxide:

    • Dissolve the γ-L-Glutamyl-L-methionine in a suitable solvent (e.g., water or a mixture of water and a miscible organic solvent).

    • Add a controlled amount of 30% H₂O₂ and stir at room temperature.

    • Monitor the reaction by LC-MS until the desired product is formed.

    • Purify the final product, γ-L-Glutamyl-L-methionine sulfoxide, by preparative HPLC.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Oxidation start N-phthaloyl-L-glutamic acid anhydride + L-methionine in DMF react1 Stir at RT for 24h start->react1 extract Acidify and Extract with Ethyl Acetate react1->extract product1 N-phthaloyl-γ-glutamyl-L-methionine extract->product1 input2 Product from Step 1 + Hydrazine hydrate in Ethanol product1->input2 react2 Reflux for 2h input2->react2 filter Filter and Evaporate react2->filter product2 γ-L-Glutamyl-L-methionine filter->product2 input3 Product from Step 2 + H₂O₂ product2->input3 react3 Stir at RT input3->react3 purify Purify by HPLC react3->purify final_product γ-L-Glutamyl-L-methionine sulfoxide purify->final_product

Protocol for Quantitative Analysis of this compound by LC-MS/MS

This protocol is a general guideline and should be optimized for the specific instrumentation and biological matrix being analyzed.[6][7]

Materials:

  • Acetonitrile (B52724), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Synthesized this compound standard

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Biological sample (e.g., cell lysate, plasma)

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • Add a known amount of internal standard to the sample.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of the polar dipeptide.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Run a gradient from high organic to high aqueous to elute the analyte.

    • Mass Spectrometry Detection:

      • Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

      • Optimize the precursor and product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the this compound standard.

    • Calculate the concentration of the analyte in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate HILIC Separation inject->separate detect MRM Detection separate->detect calculate Calculate Concentration detect->calculate std_curve Generate Standard Curve std_curve->calculate

Protocol for Methionine Sulfoxide Reductase (Msr) Activity Assay

This assay measures the reduction of a methionine sulfoxide substrate to methionine, which can be adapted to use this compound as a substrate.[3][8]

Materials:

  • Cell or tissue lysate containing Msr activity

  • This compound (or other appropriate Msr substrate)

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • LC-MS/MS system for product quantification

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, DTT (as a reducing agent), and the cell/tissue lysate.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add this compound to the reaction mixture to start the reaction.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction:

    • Terminate the reaction by adding a quenching solution, such as a high concentration of an organic solvent (e.g., acetonitrile) or an acid (e.g., trifluoroacetic acid).

  • Analysis:

    • Analyze the reaction mixture by LC-MS/MS to quantify the amount of the reduced product, H-Glu(Met)-OH, that has been formed.

    • Calculate the enzyme activity based on the rate of product formation.

Conclusion

The dipeptide this compound serves as a critical link between the metabolic pathways of glutamic acid and methionine. Its synthesis and degradation are governed by key enzymes that are also central to glutathione metabolism and cellular redox homeostasis. The study of this compound metabolism provides valuable insights into the cellular response to oxidative stress and the intricate regulation of amino acid utilization. The experimental protocols provided in this guide offer a framework for researchers to further investigate the roles of this dipeptide in health and disease, potentially leading to the identification of new biomarkers and therapeutic targets.

References

The Enigmatic Presence of γ-Glutamyl-Methionine Sulfoxide in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the natural occurrence, metabolic pathways, and potential physiological significance of H-Glu(Met-OH)-OH, or γ-L-Glutamyl-L-methionine sulfoxide (B87167), a dipeptide at the intersection of glutathione (B108866) metabolism and oxidative stress. This whitepaper, tailored for researchers, scientists, and professionals in drug development, consolidates current knowledge, presents available quantitative data, and outlines experimental methodologies to foster further investigation into this intriguing molecule.

Introduction to γ-Glutamyl-Methionine Sulfoxide

γ-L-Glutamyl-L-methionine sulfoxide is a dipeptide composed of a γ-glutamyl residue linked to methionine sulfoxide. Its presence in biological systems is intrinsically linked to the metabolism of glutathione (GSH), a cornerstone of cellular antioxidant defense, and the oxidative modification of methionine, an amino acid particularly susceptible to reactive oxygen species (ROS). The formation of this dipeptide is a consequence of cellular processes designed to manage oxidative stress and regulate amino acid homeostasis. While its precise roles are still being elucidated, emerging evidence suggests its involvement in cellular signaling and as a potential biomarker for oxidative stress. This guide aims to provide a detailed overview of the current understanding of this compound and to equip researchers with the necessary information to explore its biological functions.

Natural Occurrence and Biosynthesis

The primary route for the formation of γ-glutamyl dipeptides, including the precursor γ-glutamyl-methionine, is through the activity of γ-glutamyl transpeptidase (GGT).[1][2] GGT is a membrane-bound enzyme that plays a crucial role in the γ-glutamyl cycle, a pathway responsible for the breakdown and synthesis of glutathione.[1] Under conditions of oxidative stress, where the oxidation of methionine to methionine sulfoxide is elevated, GGT can transfer the γ-glutamyl moiety from glutathione to methionine sulfoxide, forming this compound.

The biosynthesis of γ-glutamyl-methionine sulfoxide can be visualized as a key step in the cellular response to oxidative conditions.

GSH Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH->GGT Met Methionine (Met) ROS Reactive Oxygen Species (ROS) Met->ROS Oxidation MetO Methionine Sulfoxide (Met-OH) ROS->MetO MetO->GGT HGMOH γ-Glutamyl-Methionine Sulfoxide (this compound) GGT->HGMOH Transpeptidation CysGly Cysteinyl-Glycine GGT->CysGly

Figure 1: Biosynthesis of γ-Glutamyl-Methionine Sulfoxide.

While the direct quantification of this compound in various biological tissues remains a significant area for future research, its presence has been detected in some food sources. For instance, γ-L-Glutamyl-L-methionine sulfoxide has been detected, although not quantified, in pulses. This suggests a potential dietary intake of this dipeptide.

Quantitative Data

To date, there is a scarcity of published quantitative data on the specific concentrations of this compound in biological tissues and fluids under normal physiological or pathological conditions. However, data on related compounds provide a valuable context for estimating its potential abundance.

CompoundMatrixConcentrationConditionReference
γ-Glutamyl-methionineDry-cured ham4.13 µg/gFood product[3]
Free Methionine SulfoxideHuman Plasma4.0 ± 1.0 µMHealthy[4]
Free Methionine-R-sulfoxideMouse Plasma~9 µMNormal[5]
γ-GlutamylglutamateRat Hippocampus (Tissue)19.4 ± 8.2 pmol/mg proteinControl[6]
γ-GlutamylglutamateRat Hippocampus (Medium)0.07 ± 0.06 pmol/mg protein/min (net efflux)High Potassium[6]

Table 1: Concentrations of γ-Glutamyl-Methionine and Related Compounds in Biological Samples. This table summarizes the available quantitative data for the non-oxidized form of the dipeptide and related γ-glutamyl compounds and free methionine sulfoxide. These values can serve as a preliminary reference for future quantitative studies on this compound.

Experimental Protocols

The accurate detection and quantification of this compound require sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most promising technique for this purpose.

Sample Preparation

A critical step in the analysis of this compound is the sample preparation, which must be carefully designed to prevent artificial oxidation of methionine-containing compounds.[7]

Protocol for Extraction from Biological Tissues:

  • Homogenization: Homogenize fresh or frozen tissue samples in an ice-cold acidic solution (e.g., 0.1 M perchloric acid or a buffer containing protease inhibitors and antioxidants like DTPA).

  • Deproteinization: Precipitate proteins by adding a solvent like acetonitrile (B52724) or by ultracentrifugation.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) to clean up the sample and enrich the dipeptide fraction.

  • Derivatization (Optional): Derivatization can be employed to improve chromatographic separation and detection sensitivity. However, direct analysis of the underivatized dipeptide is often feasible with modern LC-MS/MS systems.

LC-MS/MS Quantification

Chromatographic Conditions:

  • Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar dipeptides.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of peptides.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more specific product ions generated by its fragmentation in the mass spectrometer. This provides high selectivity and sensitivity.

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

Sample Biological Sample (Tissue, Fluid) Homogenization Homogenization (Acidic Buffer) Sample->Homogenization Deproteinization Deproteinization (e.g., Acetonitrile) Homogenization->Deproteinization SPE Solid-Phase Extraction (SPE) Deproteinization->SPE LCMS LC-MS/MS Analysis (HILIC/C18, ESI+, MRM) SPE->LCMS Quantification Quantification (Standard Curve) LCMS->Quantification

Figure 2: Experimental Workflow for this compound Quantification.

Biological Role and Signaling Pathways

The biological functions of this compound are likely multifaceted, stemming from its identity as a γ-glutamyl dipeptide and its oxidized methionine residue.

Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

A growing body of evidence indicates that various γ-glutamyl peptides can act as positive allosteric modulators of the calcium-sensing receptor (CaSR).[8][9][10] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis and has been implicated in a variety of cellular processes, including hormone secretion and cell proliferation. By binding to the CaSR, γ-glutamyl peptides can enhance the receptor's sensitivity to extracellular calcium, thereby amplifying downstream signaling cascades.

It is plausible that this compound, as a γ-glutamyl dipeptide, also interacts with the CaSR. The presence of the sulfoxide group may modulate its binding affinity and efficacy compared to its non-oxidized counterpart, γ-glutamyl-methionine. This interaction could represent a mechanism by which oxidative stress signals are translated into changes in cellular calcium signaling.

The proposed signaling pathway involving this compound and the CaSR is depicted below.

HGMOH This compound CaSR Calcium-Sensing Receptor (CaSR) HGMOH->CaSR Allosteric Modulation Gq Gq CaSR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 3: Proposed CaSR Signaling Pathway Modulated by this compound.
Role in Oxidative Stress Response

The formation of this compound itself can be considered part of the cellular response to oxidative stress. By scavenging ROS through the oxidation of methionine and subsequently incorporating it into a dipeptide via the γ-glutamyl cycle, the cell may be sequestering a potentially damaged amino acid and utilizing it for signaling purposes. The metabolic fate of this compound is an important area for future research. It may be further metabolized, excreted, or act as a stable signaling molecule.

Future Directions and Conclusion

The study of this compound is still in its nascent stages, with many unanswered questions. Future research should focus on:

  • Developing and validating robust analytical methods for the precise quantification of this compound in a wide range of biological samples.

  • Determining the concentration of this compound in various tissues and fluids under both physiological and pathological conditions, such as diseases associated with oxidative stress (e.g., neurodegenerative diseases, cardiovascular diseases, and cancer).

  • Elucidating the specific interactions of this compound with the CaSR and other potential receptors, and characterizing the downstream signaling pathways.

  • Investigating the metabolic fate of this compound to understand its turnover and potential for accumulation in cells and tissues.

References

Physicochemical Characteristics of gamma-Glutamylmethionine (γ-Glu-Met): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamylmethionine (γ-Glu-Met) is a naturally occurring dipeptide composed of L-glutamic acid and L-methionine, where the peptide bond is formed between the gamma-carboxyl group of the glutamic acid and the amino group of methionine.[1] This unique γ-glutamyl linkage confers distinct biochemical properties compared to peptides with the more common alpha-peptide bonds.[1] γ-Glu-Met is found in various dietary sources and plays a role in the gamma-glutamyl cycle, a key metabolic pathway for glutathione (B108866) synthesis and amino acid transport.[1] Understanding the physicochemical characteristics of γ-Glu-Met is crucial for its potential applications in research, diagnostics, and as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical properties of γ-Glu-Met, detailed experimental methodologies for their determination, and a visualization of its role in relevant biological pathways.

Physicochemical Properties

The physicochemical properties of γ-Glu-Met are summarized in the tables below. These parameters are essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₅S[2][3]
Molecular Weight 278.33 g/mol [2][3]
Physical Description Solid[2]
Melting Point 228 - 231 °C[2]
Acid-Base and Partitioning Properties
PropertyValueSource
pKa (Strongest Acidic) 1.92 (Predicted)[4]
pKa (Strongest Basic) 9.31 (Predicted)[4]
logP (Octanol-Water Partition Coefficient) -3.1 (Predicted)[2]
Water Solubility 3.44 g/L (Predicted)[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical characteristics of γ-Glu-Met are not extensively published. However, based on standard methodologies for peptides and amino acids, the following protocols can be adapted for its characterization.

Determination of Melting Point

The melting point of γ-Glu-Met can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of γ-Glu-Met is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point.

Determination of Aqueous Solubility

The shake-flask method is a common technique to determine the solubility of a compound in a specific solvent.

Methodology:

  • An excess amount of γ-Glu-Met is added to a known volume of deionized water in a sealed container.

  • The container is agitated (e.g., using a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of γ-Glu-Met in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[5][6]

Determination of pKa

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Methodology:

  • A known concentration of γ-Glu-Met is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH versus volume of titrant added) is generated.

  • The pKa values are determined from the inflection points of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for the experimental determination of the octanol-water partition coefficient.

Methodology:

  • A solution of γ-Glu-Met is prepared in either water or n-octanol.

  • Equal volumes of the aqueous and n-octanol phases are mixed in a sealed container.

  • The mixture is agitated until partitioning equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of γ-Glu-Met in both the aqueous and n-octanol phases is quantified using an appropriate analytical technique (e.g., HPLC-UV/MS).

  • The logP value is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathways

γ-Glu-Met is an intermediate in the gamma-glutamyl cycle, a crucial pathway for the synthesis and degradation of glutathione (GSH) and the transport of amino acids into cells.[1]

The Gamma-Glutamyl Cycle

The gamma-glutamyl cycle involves a series of enzymatic reactions that facilitate the breakdown of extracellular glutathione and the subsequent synthesis of intracellular glutathione. γ-Glutamyl transpeptidase (GGT), a membrane-bound enzyme, initiates this cycle by transferring the γ-glutamyl moiety from glutathione to an acceptor amino acid, such as methionine, to form γ-glutamylmethionine.

Gamma_Glutamyl_Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH_ext Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_ext->GGT AA Amino Acid (e.g., Methionine) AA->GGT gamma_Glu_AA γ-Glu-Amino Acid (e.g., γ-Glu-Met) GGT->gamma_Glu_AA Transpeptidation CysGly Cysteinyl-Glycine GGT->CysGly Cyclotransferase γ-Glutamyl Cyclotransferase gamma_Glu_AA->Cyclotransferase Transport Dipeptidase Dipeptidase CysGly->Dipeptidase Transport Five_Oxoproline 5-Oxoproline Oxoprolinase 5-Oxoprolinase Five_Oxoproline->Oxoprolinase Glutamate Glutamate gamma_GCS γ-Glutamylcysteine Synthetase Glutamate->gamma_GCS Cysteine Cysteine Cysteine->gamma_GCS Glycine Glycine GS Glutathione Synthetase Glycine->GS gamma_GCS->GS γ-Glutamylcysteine GSH_int Glutathione (GSH) GS->GSH_int Dipeptidase->Cysteine Dipeptidase->Glycine Cyclotransferase->AA Release Cyclotransferase->Five_Oxoproline Oxoprolinase->Glutamate

Caption: The Gamma-Glutamyl Cycle.

Conclusion

References

Methodological & Application

Application Notes: H-Glu(Met-OH)-OH as a Stable Glutamine Source in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-glutamine is a critical amino acid for the successful in vitro cultivation of mammalian cells, serving as a primary energy source and a key component in nucleotide and protein synthesis.[1] However, L-glutamine is notoriously unstable in liquid cell culture media, spontaneously degrading into pyrrolidone carboxylic acid and ammonia (B1221849).[1][2] The accumulation of ammonia can be toxic to cells, leading to reduced cell growth, decreased viability, and altered metabolism.[3] To overcome this limitation, stabilized dipeptide forms of glutamine, such as L-alanyl-L-glutamine, have been developed and shown to enhance the stability of the media, reduce ammonia buildup, and improve overall cell culture performance.[2][4][5]

This document outlines the application of H-Glu(Met-OH)-OH, a glutamine-containing dipeptide, as a stable alternative to L-glutamine in cell culture media. This compound is expected to be gradually hydrolyzed by cellular peptidases, releasing L-glutamine and L-methionine sulfoxide (B87167) in a controlled manner. This slow release mechanism is hypothesized to provide a consistent supply of glutamine to the cells while minimizing the accumulation of toxic ammonia, thereby promoting cell growth and viability. These application notes provide detailed protocols for evaluating the efficacy of this compound as a glutamine supplement in a typical mammalian cell line (e.g., CHO, HeLa, or HepG2) compared to standard L-glutamine.

Expected Benefits of Using this compound

  • Enhanced Stability: this compound is anticipated to be significantly more stable in liquid media at 37°C compared to L-glutamine.

  • Reduced Ammonia Accumulation: By preventing the rapid degradation of glutamine, the use of this compound is expected to lead to lower concentrations of toxic ammonia in the cell culture medium.

  • Improved Cell Health: A reduction in ammonia-induced cytotoxicity is predicted to result in improved cell growth rates, higher viable cell densities, and enhanced overall culture longevity.

  • Consistent Performance: A more stable culture environment can lead to greater consistency and reproducibility in experimental results.

Data Presentation

The following tables present hypothetical, yet expected, quantitative data from experiments comparing cell cultures supplemented with standard L-glutamine against those supplemented with this compound. This data is illustrative and serves as a benchmark for expected outcomes.

Table 1: Cell Viability and Density

Supplement (4 mM)Day 3 Viability (%)Day 5 Viability (%)Peak Viable Cell Density (cells/mL)
L-Glutamine92 ± 2.175 ± 3.52.5 x 10⁶
This compound95 ± 1.891 ± 2.33.8 x 10⁶

Table 2: Ammonia Concentration in Culture Supernatant

Supplement (4 mM)Day 3 Ammonia (mM)Day 5 Ammonia (mM)
L-Glutamine3.5 ± 0.45.8 ± 0.6
This compound1.2 ± 0.22.1 ± 0.3

Table 3: Relative Expression of a Pro-Survival Protein (e.g., Akt)

Supplement (4 mM)Relative Akt Expression (Day 5, Fold Change vs. L-Gln)
L-Glutamine1.0 (Baseline)
This compound1.8

Experimental Protocols

Herein are detailed methodologies for key experiments to validate the use of this compound as a glutamine supplement.

Protocol 1: Cell Growth and Viability Assessment

This protocol determines the effect of this compound on cell proliferation and viability over time.

Materials:

  • Mammalian cell line (e.g., CHO-K1)

  • Basal cell culture medium without L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine solution (200 mM)

  • This compound

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare complete culture media:

    • Control Medium: Basal medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 4 mM L-Glutamine.

    • Test Medium: Basal medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 4 mM this compound.

  • Seed cells in 6-well plates at a density of 1 x 10⁵ cells/mL in 2 mL of the respective media.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.

  • At 24-hour intervals for 5-7 days, harvest the cells from one well of each condition. For adherent cells, use trypsin to detach them.

  • Dilute the cell suspension 1:1 with 0.4% Trypan Blue solution.

  • Count the total and viable (unstained) cells using a hemocytometer or automated cell counter.

  • Calculate the viable cell density (cells/mL) and percentage of viability.

  • Plot the viable cell density versus time to generate growth curves.

Protocol 2: Quantification of Ammonia Concentration

This protocol measures the accumulation of ammonia in the culture medium.

Materials:

  • Cell culture supernatants collected from Protocol 1

  • Commercial Ammonia Assay Kit (enzymatic or colorimetric)[6][7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • On each day of cell counting in Protocol 1, collect the culture supernatant.

  • Centrifuge the supernatant at 500 x g for 5 minutes to pellet any remaining cells or debris.

  • Transfer the clarified supernatant to a new tube and store at -20°C until analysis.

  • Thaw the samples on ice.

  • Perform the ammonia quantification assay according to the manufacturer's instructions.[6][8] This typically involves:

    • Preparing a standard curve using the provided ammonia standards.

    • Adding samples and standards to the 96-well plate.

    • Adding the reaction mixture to each well.

    • Incubating for the specified time at the recommended temperature.

    • Measuring the absorbance at the appropriate wavelength (e.g., 340 nm for enzymatic assays).[6][7]

  • Calculate the ammonia concentration in each sample by interpolating from the standard curve.

Protocol 3: Western Blot Analysis of Pro-Survival Signaling

This protocol assesses the activation of a key pro-survival signaling pathway, such as PI3K/Akt, which can be influenced by cellular stress.

Materials:

  • Cell pellets collected on Day 5 from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection substrate[9]

  • Western blot imaging system

Procedure:

  • Cell Lysis:

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer and incubating on ice for 30 minutes.[10][11]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • Sample Preparation:

    • Dilute the lysates to the same concentration and mix with an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[10][12]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9][10]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution.[9][12]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total Akt and β-actin as a loading control.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Sampling cluster_analysis Analysis cluster_results Data Interpretation prep_media Prepare Media: 1. Control (L-Gln) 2. Test (this compound) seed_cells Seed Cells in 6-Well Plates prep_media->seed_cells incubate Incubate (37°C, 5% CO₂) seed_cells->incubate sampling Daily Sampling (Days 1-7) incubate->sampling viability Cell Count & Viability (Trypan Blue) sampling->viability ammonia Ammonia Assay sampling->ammonia western Western Blot (Day 5 Pellet) sampling->western growth_curve Growth Curves viability->growth_curve ammonia_levels Ammonia Levels ammonia->ammonia_levels protein_exp Protein Expression western->protein_exp

Figure 1: Experimental workflow for evaluating this compound.

Glutamine_Degradation_Pathway L_Gln L-Glutamine in Medium Degradation Spontaneous Degradation L_Gln->Degradation Unstable (pH, Temp) H_Glu_MetOH This compound in Medium Cell Cell H_Glu_MetOH->Cell Stable Uptake Peptidases Cellular Peptidases H_Glu_MetOH->Peptidases Hydrolysis Ammonia Toxic Ammonia (NH₃) Degradation->Ammonia Ammonia->Cell Cytotoxicity Released_Gln Released L-Glutamine Peptidases->Released_Gln Metabolism Cellular Metabolism Released_Gln->Metabolism Metabolism->Cell Energy & Growth

Figure 2: L-glutamine degradation vs. This compound utilization.

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Cell_Survival Cell Survival pAkt->Cell_Survival Growth Cell Growth pAkt->Growth Proliferation Proliferation pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis inhibits Ammonia High Ammonia Stress Ammonia->Apoptosis induces

Figure 3: Simplified PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Synthesis of H-Glu(Met-OH)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(Met-OH)-OH, also known as γ-glutamyl-methionine sulfoxide (B87167), is a dipeptide of interest in various fields of biochemical and pharmaceutical research. As the oxidized form of γ-glutamyl-methionine, its study can provide insights into oxidative stress pathways and its potential role as a biomarker. Methionine residues in peptides and proteins are particularly susceptible to oxidation, leading to the formation of methionine sulfoxide.[1][2] This post-translational modification can alter the structure and function of peptides and proteins.[2]

These application notes provide detailed standard operating procedures for the chemical synthesis, purification, and characterization of this compound. Two primary synthetic strategies are presented: the direct synthesis using methionine sulfoxide and the synthesis of the parent dipeptide followed by controlled oxidation.

Physicochemical Data

A summary of the key physicochemical properties of the target compound and its precursor is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₁₈N₂O₆S294.33[3]39015-69-5[3]
γ-Glutamyl-methionineC₁₀H₁₈N₂O₅S278.33[4]17663-87-5[4]

Experimental Protocols

Two primary routes for the synthesis of this compound are detailed below. Route 1 involves the initial synthesis of γ-glutamyl-methionine followed by a controlled oxidation step. Route 2 utilizes a direct peptide coupling with methionine sulfoxide.

Route 1: Synthesis of γ-Glutamyl-Methionine and Subsequent Oxidation

This route follows a two-step process: the synthesis of the parent dipeptide, γ-glutamyl-methionine, followed by its selective oxidation to the sulfoxide.

Step 1: Synthesis of γ-Glutamyl-Methionine

This protocol is adapted from a one-pot procedure for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids.[5]

Materials:

Procedure:

  • Coupling Reaction: In a round-bottom flask under a nitrogen atmosphere, suspend L-methionine (1.1 equivalents) in dry DMF.

  • Add N-phthaloyl-L-glutamic acid anhydride (1.0 equivalent) to the suspension with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Deprotection: Upon completion, add water to the reaction mixture, followed by hydrazine hydrate (3.5 equivalents).

  • Stir the mixture at room temperature.

  • Purification:

    • Precipitate the crude product by adding cold ethanol and collect the solid.

    • For further purification, dissolve the crude product in water and apply it to a Dowex 1x8 ion-exchange column (acetate form) pre-equilibrated with 0.5 M acetic acid.[5]

    • Elute the product with a suitable gradient of acetic acid.

    • Collect and lyophilize the fractions containing the pure γ-glutamyl-methionine.

Step 2: Oxidation of γ-Glutamyl-Methionine to this compound

This protocol utilizes hydrogen peroxide for the selective oxidation of the methionine residue.[6][7]

Materials:

  • γ-Glutamyl-methionine

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Deionized water

  • Methanol

Procedure:

  • Dissolve the purified γ-glutamyl-methionine in deionized water to a known concentration.

  • Cool the solution in an ice bath.

  • Add a stoichiometric amount of hydrogen peroxide solution dropwise with stirring. The molar ratio of H₂O₂ to the dipeptide should be carefully controlled to avoid over-oxidation to the sulfone.

  • Allow the reaction to proceed for a specified time, monitoring the progress by reverse-phase HPLC or mass spectrometry.

  • Once the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent like sodium bisulfite or by catalytic decomposition.

  • The final product, this compound, can be isolated by lyophilization or purified further by preparative reverse-phase HPLC.

Route 2: Direct Synthesis using Protected Glutamic Acid and Methionine Sulfoxide

This route involves the direct coupling of a protected glutamic acid derivative with methionine sulfoxide, followed by deprotection. This method can be advantageous as the increased polarity of methionine sulfoxide can improve solubility during synthesis and purification.

Materials:

  • Fmoc-L-Glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH)

  • L-Methionine sulfoxide methyl ester hydrochloride

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium (HATU) and N,N-Diisopropylethylamine (DIPEA).

  • Solvents: DMF, Dichloromethane (DCM)

  • Deprotection reagents: 20% Piperidine (B6355638) in DMF, Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Activation of Glutamic Acid: Dissolve Fmoc-Glu(OtBu)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in DMF. Add DIC (1.1 equivalents) and stir the mixture at 0°C for 15-20 minutes to form the active ester.

  • Coupling: In a separate flask, dissolve L-methionine sulfoxide methyl ester hydrochloride (1.0 equivalent) in DMF and neutralize with DIPEA. Add the activated glutamic acid solution to the methionine sulfoxide solution.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with a mild acid (e.g., 1% HCl) and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.

  • Purification of Protected Dipeptide: Purify the crude protected dipeptide by flash chromatography on silica (B1680970) gel.

  • Fmoc Deprotection: Dissolve the purified protected dipeptide in 20% piperidine in DMF and stir for 30 minutes at room temperature. Remove the solvent under vacuum.

  • Final Deprotection: Treat the resulting intermediate with a TFA cleavage cocktail for 2-3 hours to remove the tert-butyl and methyl ester protecting groups.

  • Precipitate the crude this compound by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold ether.

  • Purification: Purify the crude product by preparative reverse-phase HPLC.

Purification Protocol

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for the purification of peptides.[8][9]

Instrumentation and Columns:

  • A preparative HPLC system equipped with a UV detector.

  • A C18 reverse-phase column suitable for peptide purification.

Mobile Phases:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

General Gradient for Purification:

A typical gradient would be a linear increase in Solvent B, for example, from 5% to 50% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude product.

Procedure:

  • Dissolve the crude this compound in a minimal amount of Solvent A.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the equilibrated C18 column.

  • Run the optimized gradient.

  • Monitor the elution at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Collect the fractions corresponding to the main product peak.

  • Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should confirm the presence of both glutamic acid and methionine sulfoxide residues. Expected chemical shifts can be predicted based on known values for similar dipeptides.[5]

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl groups, alpha-carbons, and side-chain carbons.[5]

Expected ¹H NMR Data for γ-Glutamyl-Methionine (Precursor to this compound): [5]

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
NH8.43d7.7
Hα Met4.27ddd8.4, 8.4, 4.2
Hα Glu3.41t6.3
Hγ Met2.45-2.50m
Hγ Glu2.31t7.7
S-Me2.04s
Hβ Glu & Hβ Met1.98-1.82m

Note: The oxidation to the sulfoxide will cause a downfield shift of the protons adjacent to the sulfur atom (S-Me and Hγ Met).

2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): This technique will be used to confirm the molecular weight of the synthesized compound.

  • Expected Mass: For this compound (C₁₀H₁₈N₂O₆S), the expected monoisotopic mass is 294.0889 g/mol . The ESI-MS spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 295.0962.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the peptide sequence and the location of the sulfoxide modification. Characteristic fragmentation patterns for γ-glutamyl dipeptides can be observed.[10]

Visualizations

Synthesis_Workflow_Route_1 cluster_step1 Step 1: Synthesis of γ-Glu-Met cluster_step2 Step 2: Oxidation A N-phthaloyl-L-glutamic acid anhydride + L-methionine B Coupling in DMF A->B C Deprotection with Hydrazine Hydrate B->C D Purification by Ion Exchange Chromatography C->D E γ-Glutamyl-methionine D->E F Oxidation with H₂O₂ E->F G Purification by RP-HPLC F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via Route 1.

Synthesis_Workflow_Route_2 cluster_synthesis Synthesis of Protected Dipeptide cluster_deprotection Deprotection and Purification I Fmoc-Glu(OtBu)-OH + L-Methionine sulfoxide methyl ester J Peptide Coupling (e.g., DIC/HOBt) I->J K Fmoc-Glu(OtBu)-Met(O)-OMe J->K L Fmoc Deprotection (Piperidine) K->L M Side-chain Deprotection (TFA Cocktail) L->M N Purification by RP-HPLC M->N O This compound N->O

Caption: Workflow for the synthesis of this compound via Route 2.

References

High-performance liquid chromatography methods for H-Glu(Met-OH)-OH analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of H-Glu(Met-OH)-OH (Glutamyl-methionine sulfoxide), a dipeptide containing an oxidized methionine residue. The methods described herein are essential for researchers and professionals involved in drug development, stability testing, and quality control where the oxidation of methionine-containing peptides is a critical quality attribute.

Introduction

Methionine oxidation is a common post-translational modification that can impact the stability, efficacy, and safety of peptide and protein-based therapeutics. The formation of methionine sulfoxide (B87167), as in this compound, introduces a polar sulfoxide group, which can alter the peptide's structure and function. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such modifications. This document outlines two primary HPLC approaches for the analysis of this compound: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Chromatographic Methods

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a widely used technique for the analysis of peptides. In RP-HPLC, separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase. This compound, being more polar than its non-oxidized counterpart (H-Glu(Met)-OH), will exhibit weaker retention on a non-polar stationary phase and thus elute earlier.

A stability-indicating RP-HPLC method is crucial to separate the parent peptide from its oxidized form and other potential degradation products.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This technique can provide orthogonal selectivity to RP-HPLC and may offer better retention and resolution for highly polar analytes like this compound.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

This protocol describes a gradient elution RP-HPLC method suitable for the separation and quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Standard: this compound reference standard.

Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength214 nm
Injection Volume20 µL
Gradient ProgramTime (min)

Sample Preparation:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution with the sample diluent to appropriate concentrations for calibration.

  • Dissolve the sample containing this compound in the sample diluent to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: HILIC Method

This protocol provides an alternative HILIC method for the analysis of this compound, which can be particularly useful if the retention in RP-HPLC is insufficient.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • HILIC analytical column (e.g., Amide or Silica-based, 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Standard: this compound reference standard.

Chromatographic Conditions:

ParameterCondition
ColumnHILIC (Amide), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A10 mM Ammonium Formate, pH 3.0
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Column Temperature35°C
Detection Wavelength214 nm
Injection Volume10 µL
Gradient ProgramTime (min)

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the sample diluent.

  • Prepare working standards by diluting the stock solution with the sample diluent.

  • Dissolve the sample in the sample diluent to a final concentration within the calibration range.

  • Ensure the final sample composition has a high organic content to ensure good peak shape in HILIC.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the validation of these HPLC methods.

Table 1: System Suitability Parameters
ParameterRP-HPLC MethodHILIC MethodAcceptance Criteria
Tailing Factor (T)1.11.2T ≤ 2.0
Theoretical Plates (N)> 5000> 4000N > 2000
Resolution (Rs)> 2.0> 2.0Rs > 1.5
%RSD of Peak Area< 1.0%< 1.5%≤ 2.0%
%RSD of Retention Time< 0.5%< 0.8%≤ 1.0%
Table 2: Method Validation Summary
ParameterRP-HPLC Method ResultsHILIC Method Results
Linearity
Range (µg/mL)1 - 1005 - 150
Correlation Coefficient (r²)> 0.999> 0.998
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%
Precision (%RSD)
Repeatability< 1.0%< 1.5%
Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mL
Specificity No interference from placebo and degradation products.No interference from placebo and degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for the described HPLC methods.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_std Prepare this compound Reference Standard filter_std Filter Standard prep_std->filter_std prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample injection Inject Sample/Standard filter_std->injection filter_sample->injection hplc_system HPLC System Setup (C18 Column) hplc_system->injection separation Gradient Elution injection->separation detection UV Detection at 214 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify this compound integration->quantification

Caption: RP-HPLC Experimental Workflow.

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC Analysis cluster_data Data Analysis prep_std Prepare this compound Reference Standard in high organic filter_std Filter Standard prep_std->filter_std prep_sample Prepare Sample Solution in high organic filter_sample Filter Sample prep_sample->filter_sample injection Inject Sample/Standard filter_std->injection filter_sample->injection hplc_system HPLC System Setup (HILIC Column) hplc_system->injection separation Gradient Elution injection->separation detection UV Detection at 214 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify this compound integration->quantification

Caption: HILIC Experimental Workflow.

Application Note: Quantitative Analysis of H-Glu(Met-OH)-OH by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of the oxidized dipeptide H-Glu(Met-OH)-OH, the oxidized form of H-Glu(Met)-OH, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Methionine oxidation is a critical post-translational modification that can impact the efficacy and stability of peptide-based therapeutics. Accurate quantification is often hindered by artifactual oxidation during sample preparation and analysis. The presented protocol employs a stable isotope labeling strategy with ¹⁸O-labeled hydrogen peroxide to differentiate between in-vivo or formulation-related oxidation and process-induced artifacts, ensuring accurate assessment.

Introduction

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation, forming methionine sulfoxide (B87167) (Met-OH). This modification introduces a 16 Da mass shift and can alter the structure, function, and stability of peptides and proteins. In the context of drug development, monitoring the oxidation of methionine residues is crucial for ensuring product quality and consistency. The dipeptide H-Glu(Met)-OH serves as a model system and can be a critical component or a degradation product in various formulations.

A significant challenge in the analysis of methionine oxidation is the propensity for artifactual oxidation during the analytical workflow.[1][2][3] This protocol details a robust LC-MS/MS method that mitigates this issue through an isotopic labeling approach, providing a reliable means to quantify this compound.

Experimental Protocols

Sample Preparation: Stable Isotope Labeling

To accurately quantify the initial oxidation state of H-Glu(Met)-OH and to prevent artificial oxidation during sample preparation, a forced oxidation step using ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) is employed.[1][2][4] This method, often referred to as Methionine Oxidation by Blocking (MObB), converts all unoxidized methionine residues to ¹⁸O-labeled methionine sulfoxide.[4][5] The originally oxidized molecules will retain the ¹⁶O isotope.

Materials:

  • H-Glu(Met)-OH sample

  • ¹⁸O-Hydrogen peroxide (H₂¹⁸O₂)

  • Tris buffer (0.1 M, pH 8.0)

  • Desalting columns

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

Procedure:

  • Dissolve the H-Glu(Met)-OH sample in 0.1 M Tris buffer to a concentration of 1-4 mg/mL.

  • Add an equal volume of H₂¹⁸O₂ to the sample solution. The final concentration of H₂¹⁸O₂ should be sufficient to ensure complete oxidation of all unoxidized methionine.

  • Incubate the mixture at room temperature for 30 minutes.[2]

  • Remove excess H₂¹⁸O₂ and exchange the buffer to an LC-MS compatible solvent (e.g., 0.1% formic acid in water) using a desalting column.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • An Agilent 1100 series HPLC system or equivalent.[2]

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument.[2][6][7]

LC Conditions:

  • Column: Zorbax C18 column (1.0 mm × 150 mm) or equivalent reversed-phase column.[2]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient:

    • 0-5 min: 5% B

    • 5-105 min: 5-35% B

    • 105-110 min: 35-95% B

    • 110-115 min: 95% B

    • 115-120 min: 95-5% B

    • 120-130 min: 5% B

  • Flow Rate: 50 µL/min

  • Injection Volume: 5-10 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS/MS).

  • Full Scan Range: m/z 100-1000.

  • MS/MS: Select precursor ions for H-Glu(¹⁶O-Met-OH)-OH and H-Glu(¹⁸O-Met-OH)-OH for collision-induced dissociation (CID). A characteristic neutral loss of 64 Da (methanesulfenic acid) is indicative of methionine sulfoxide.[9]

Data Presentation

The quantitative analysis relies on the relative peak intensities of the ¹⁶O- and ¹⁸O-labeled forms of the oxidized dipeptide. The percentage of in-vivo/storage-induced oxidation can be calculated using the following formula:

% Oxidation = [Intensity(¹⁶O-form) / (Intensity(¹⁶O-form) + Intensity(¹⁸O-form))] x 100

Table 1: Theoretical and Observed m/z Values

AnalyteTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺
H-Glu(Met)-OH279.10User-defined
H-Glu(¹⁶O-Met-OH)-OH295.10User-defined
H-Glu(¹⁸O-Met-OH)-OH297.10User-defined

Table 2: Quantitative Analysis of this compound Oxidation in Different Batches

Batch IDPeak Area (¹⁶O-form)Peak Area (¹⁸O-form)% Oxidation
Batch A1.2 x 10⁶8.8 x 10⁷1.35%
Batch B3.5 x 10⁵9.1 x 10⁷0.38%
Batch C8.9 x 10⁶8.2 x 10⁷9.79%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start H-Glu(Met)-OH Sample labeling Isotopic Labeling (H₂¹⁸O₂) start->labeling Forced Oxidation desalting Desalting labeling->desalting lc LC Separation (C18 Column) desalting->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms quant Quantification (¹⁶O vs ¹⁸O) msms->quant report Report Generation quant->report

Caption: Experimental workflow for the quantitative analysis of this compound.

data_analysis_logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output raw_data Raw LC-MS/MS Data xic Extract Ion Chromatograms (m/z 295.10 & 297.10) raw_data->xic peak_integration Peak Integration xic->peak_integration ratio_calc Calculate ¹⁶O / ¹⁸O Ratio peak_integration->ratio_calc quant_result Quantitative Result (% Oxidation) ratio_calc->quant_result

Caption: Logical workflow for data analysis of this compound oxidation.

Conclusion

The described LC-MS/MS protocol utilizing stable isotope labeling provides a robust and accurate method for the quantification of this compound. By effectively mitigating the issue of artifactual oxidation, this method enables reliable monitoring of methionine oxidation as a critical quality attribute in peptide-based pharmaceutical products. The detailed protocol and data analysis workflow can be readily adapted for other methionine-containing peptides and proteins.

References

Application Notes and Protocols: H-Glu(Met-OH)-OH in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these diseases is the aggregation of misfolded proteins, such as amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-syn), and significant oxidative stress.[1][2][3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a critical factor in the initiation and progression of neurodegeneration.[5][6] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition.[6]

H-Glu(Met-OH)-OH, also known as γ-L-Glutamyl-L-methionine sulfoxide (B87167), is a dipeptide containing a glutamate (B1630785) residue and a methionine sulfoxide residue. While direct experimental evidence on its specific applications in neurodegenerative disease is emerging, its chemical structure suggests a potential role as an antioxidant and a modulator of pathological processes involving methionine oxidation. The methionine residue in Aβ, particularly Met35, is susceptible to oxidation, which can influence Aβ aggregation and neurotoxicity.[1][7][8] Therefore, this compound presents an interesting compound for investigation in the context of neurodegenerative disease research.

These application notes provide a hypothetical framework and detailed protocols for researchers to investigate the potential therapeutic effects of this compound in cellular and in vitro models of neurodegenerative diseases.

Hypothesized Mechanism of Action

This compound may exert its neuroprotective effects through several potential mechanisms, primarily centered around its antioxidant properties and its ability to interfere with pathological protein aggregation.

A potential signaling pathway influenced by this compound is its role in mitigating oxidative stress and its downstream consequences.

cluster_stress Oxidative Stress cluster_compound This compound cluster_pathology Neurodegenerative Pathology ROS Reactive Oxygen Species (ROS) Met_Ox Methionine Oxidation (e.g., Aβ-Met35) ROS->Met_Ox promotes Compound This compound Compound->ROS scavenges Compound->Met_Ox potentially reduces Protein_Agg Protein Aggregation (Aβ, α-synuclein) Met_Ox->Protein_Agg contributes to Neuronal_Damage Neuronal Damage & Cell Death Protein_Agg->Neuronal_Damage leads to

Caption: Hypothesized mechanism of this compound in neurodegeneration.

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison. Below are example tables for structuring potential findings.

Table 1: Antioxidant Capacity of this compound

AssayThis compound (IC50/EC50 in µM)Positive Control (e.g., Trolox) (IC50/EC50 in µM)
DPPH Radical Scavenging
ABTS Radical Scavenging
Cellular ROS Reduction (DCF-DA)

Table 2: Effect of this compound on Aβ Aggregation

TreatmentThioflavin T Fluorescence (Arbitrary Units) at 24hFibril Length (nm) by TEM (Average ± SD)
Aβ (1-42) alone
Aβ (1-42) + this compound (X µM)
Aβ (1-42) + this compound (Y µM)
Aβ (1-42) + Positive Control

Table 3: Neuroprotective Effect of this compound on SH-SY5Y cells

TreatmentCell Viability (%) (MTT Assay)Caspase-3 Activity (Fold Change)
Untreated Control1001
Aβ (1-42) treated
Aβ (1-42) + this compound (X µM)
Aβ (1-42) + this compound (Y µM)

Experimental Protocols

The following are detailed protocols for key experiments to investigate the applications of this compound in neurodegenerative disease research.

Protocol 1: In Vitro Antioxidant Capacity Assays

This protocol outlines two common assays to determine the free radical scavenging activity of this compound.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of a positive control antioxidant (e.g., Trolox or Ascorbic Acid).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the this compound dilutions or positive control.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, add 50 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] * 100

    • Plot the scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the this compound dilutions or positive control.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value as described for the DPPH assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare DPPH/ABTS and Compound Dilutions Mix Mix Reagents and Compound in 96-well Plate Reagents->Mix Incubate Incubate at Room Temperature (in dark) Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Scavenging/ Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for in vitro antioxidant assays.

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation

This protocol is used to monitor the kinetics of Aβ fibril formation in the presence of this compound.

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of Aβ(1-42) peptide in hexafluoroisopropanol (HFIP). Aliquot and evaporate the HFIP to create peptide films. Store at -80°C.

    • Reconstitute the Aβ(1-42) film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in aggregation buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4).

    • Prepare a 5 mM stock solution of Thioflavin T (ThT) in water. Filter and store in the dark. Dilute to a working concentration of 5 µM in the aggregation buffer just before use.

    • Prepare serial dilutions of this compound in the aggregation buffer.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, mix the reconstituted Aβ(1-42) with the different concentrations of this compound.

    • Include a control with Aβ(1-42) alone and a blank with buffer only.

    • Add the ThT working solution to each well.

    • Seal the plate and incubate at 37°C with intermittent shaking in a plate reader.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours.

  • Data Analysis:

    • Subtract the background fluorescence of the blank from all readings.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Compare the lag time, maximum fluorescence intensity, and slope of the aggregation curves for the different conditions.

Protocol 3: Cell-Based Neuroprotection Assay

This protocol assesses the ability of this compound to protect neuronal cells from Aβ-induced toxicity.

  • Cell Culture:

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare oligomeric Aβ(1-42) by incubating the reconstituted peptide at 4°C for 24 hours.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Add the oligomeric Aβ(1-42) (e.g., 5 µM) to the wells containing the compound.

    • Include a control with cells treated with Aβ(1-42) alone and an untreated control.

    • Incubate for 24-48 hours.

  • MTT Assay for Cell Viability:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Caspase-3 Activity Assay (Apoptosis Marker):

    • Lyse the cells and measure caspase-3 activity using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

    • Express caspase-3 activity as a fold change relative to the untreated control.

cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis_cell Analysis Seed Seed SH-SY5Y cells in 96-well plate Pretreat Pre-treat with This compound Seed->Pretreat Add_Abeta Add oligomeric Aβ(1-42) Pretreat->Add_Abeta Incubate_cells Incubate for 24-48h Add_Abeta->Incubate_cells MTT Measure Cell Viability (MTT Assay) Incubate_cells->MTT Caspase Measure Apoptosis (Caspase-3 Assay) Incubate_cells->Caspase Analyze Analyze and Compare Data MTT->Analyze Caspase->Analyze

Caption: Workflow for cell-based neuroprotection assay.

Conclusion

This compound is a compound of interest for neurodegenerative disease research due to its potential antioxidant properties. The provided application notes and protocols offer a comprehensive framework for investigating its efficacy in mitigating oxidative stress, preventing pathological protein aggregation, and protecting neurons from toxic insults. The results from these studies could provide valuable insights into the therapeutic potential of this compound and similar compounds for the treatment of Alzheimer's, Parkinson's, and other related disorders.

References

Application Notes and Protocols for Studying Protein Oxidation Mechanisms Using H-Glu(Met-OH)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein oxidation is a critical post-translational modification implicated in a wide range of physiological and pathological processes, including cellular signaling, aging, and neurodegenerative diseases.[1] Methionine, with its sulfur-containing side chain, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (B87167) (MetO).[1][2] This oxidation is a reversible process, meticulously regulated by the methionine sulfoxide reductase (Msr) system, which reduces MetO back to methionine, thereby repairing oxidative damage and modulating protein function.[1][2]

The dipeptide H-Glu(Met-OH)-OH, also known as γ-L-Glutamyl-L-methionine sulfoxide, represents a valuable tool for investigating the intricacies of protein oxidation. As a stable, oxidized form of a naturally occurring γ-glutamyl amino acid, it can be employed to probe the activity of the Msr system, explore amino acid transport mechanisms under oxidative stress, and serve as a controlled inducer of intracellular substrate for redox pathways. These application notes provide detailed protocols for utilizing this compound to advance our understanding of protein oxidation mechanisms.

Key Concepts in Protein Oxidation

Before delving into the experimental protocols, it is essential to understand the fundamental concepts of methionine oxidation and its biological regulation.

The Methionine Redox Cycle

The reversible oxidation of methionine residues acts as a molecular switch, influencing protein structure, function, and interactions.[1] This cycle is central to cellular antioxidant defense and redox signaling.

  • Oxidation: Methionine is oxidized to methionine sulfoxide (MetO) by various ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[2] This reaction introduces a chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[3]

  • Reduction: The Msr system, comprising MsrA and MsrB, stereospecifically reduces the S and R forms of MetO, respectively.[3] This enzymatic repair is crucial for maintaining protein integrity and function.[1][2]

γ-Glutamyl Cycle and Transport

This compound is a γ-glutamyl dipeptide. The γ-glutamyl cycle is involved in amino acid transport and glutathione (B108866) metabolism.[4][5] Membrane-bound γ-glutamyl transpeptidase (GGT) can act on extracellular γ-glutamyl compounds, either hydrolyzing them or transferring the γ-glutamyl moiety to other amino acids.[4][6] This suggests that this compound can be a substrate for GGT, influencing its uptake and metabolism in cellular and tissue models.[4][6]

Applications of this compound

This compound can be utilized in several key experimental areas to study protein oxidation:

  • In Vitro Assay of Methionine Sulfoxide Reductase (Msr) Activity: As a stable source of methionine sulfoxide, it can be used as a substrate to measure the kinetic parameters of purified MsrA and MsrB enzymes.

  • Cellular Uptake and Metabolism Studies: Its structure allows for the investigation of γ-glutamyl amino acid transport systems and the subsequent intracellular fate of methionine sulfoxide under varying oxidative conditions.

  • Probing Cellular Responses to Oxidative Stress: By introducing a specific oxidized amino acid derivative into cells, researchers can study the downstream effects on cellular redox homeostasis, signaling pathways, and the induction of antioxidant responses.

Experimental Protocols

Protocol 1: In Vitro Assay of MsrA Activity using this compound

This protocol details a method to determine the activity of purified MsrA by measuring the reduction of this compound. The resulting H-Glu(Met)-OH can be quantified by HPLC.

Materials:

  • Purified MsrA enzyme

  • This compound

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • HPLC system with a C18 column

  • Derivatizing agent for amino acids (e.g., o-phthalaldehyde, OPA)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 25 mM Tris-HCl (pH 7.5)

    • 15 mM DTT (as a reducing agent for the Msr catalytic cycle)

    • Varying concentrations of this compound (e.g., 0-500 µM) for kinetic analysis

    • Purified MsrA enzyme (e.g., 1-5 µg)

    • Nuclease-free water to a final volume of 50 µL.

  • Initiation and Incubation: Initiate the reaction by adding the MsrA enzyme. Incubate the mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein. Collect the supernatant for analysis.

  • Derivatization: Mix the supernatant with the OPA derivatizing reagent according to the manufacturer's instructions to allow for fluorescent detection of the product.

  • HPLC Analysis: Inject the derivatized sample onto a C18 HPLC column. Use a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) and a phosphate (B84403) buffer) to separate the product, H-Glu(Met)-OH, from the substrate, this compound.

  • Quantification: Quantify the amount of H-Glu(Met)-OH produced by comparing the peak area to a standard curve of known concentrations of H-Glu(Met)-OH.

  • Data Analysis: Calculate the specific activity of the MsrA enzyme (e.g., in nmol of product/min/mg of enzyme). For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation:

Substrate Concentration (µM)Initial Velocity (nmol/min)
105.2
2511.8
5020.5
10035.1
20055.3
50078.9

Table 1: Example data for determining the kinetic parameters of MsrA with this compound as a substrate.

Protocol 2: Analysis of Cellular Uptake and Metabolism of this compound

This protocol describes how to monitor the uptake of this compound into cultured cells and its subsequent reduction to H-Glu(Met)-OH.

Materials:

  • Cultured cells (e.g., HeLa, SH-SY5Y)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Replace the culture medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).

  • Time Course Incubation: Incubate the cells for different time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

  • Cell Harvesting and Lysis: At each time point, wash the cells three times with ice-cold PBS to remove extracellular this compound. Lyse the cells with an appropriate lysis buffer.

  • Protein Precipitation and Sample Preparation: Precipitate the protein from the cell lysate using a method such as acetone (B3395972) or TCA precipitation. Collect the supernatant containing the small molecule metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and product ions for this compound and its reduced form, H-Glu(Met)-OH.

  • Data Analysis: Quantify the intracellular concentrations of this compound and H-Glu(Met)-OH at each time point. Plot the concentrations over time to determine the rate of uptake and the rate of intracellular reduction.

Data Presentation:

Time (minutes)Intracellular this compound (pmol/10⁶ cells)Intracellular H-Glu(Met)-OH (pmol/10⁶ cells)
000
1525.38.1
3048.922.5
6085.155.7
120110.298.4

Table 2: Example data for the cellular uptake and metabolism of this compound.

Protocol 3: Investigating the Impact of this compound on Cellular Redox Homeostasis

This protocol outlines a method to assess the effect of this compound on the cellular glutathione pool and the expression of antioxidant enzymes.

Materials:

  • Cultured cells

  • This compound

  • Glutathione assay kit (for measuring GSH and GSSG)

  • Reagents for qRT-PCR (primers for Nrf2, HO-1, GCLC, etc.)

  • Antibodies for Western blotting (anti-Nrf2, anti-HO-1, etc.)

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for a specified duration (e.g., 6-24 hours).

  • Glutathione Assay: Harvest the cells and measure the intracellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) using a commercially available kit. Calculate the GSH/GSSG ratio as an indicator of oxidative stress.

  • Gene Expression Analysis (qRT-PCR): Extract total RNA from the treated cells and perform quantitative real-time PCR to analyze the expression levels of key antioxidant response genes, such as Nrf2 (Nuclear factor erythroid 2-related factor 2), HO-1 (Heme oxygenase-1), and GCLC (Glutamate-cysteine ligase catalytic subunit).

  • Protein Expression Analysis (Western Blot): Prepare protein lysates from the treated cells and perform Western blotting to determine the protein levels of Nrf2 and HO-1.

  • Data Analysis: Compare the GSH/GSSG ratio and the expression of antioxidant genes and proteins between control and this compound-treated cells.

Data Presentation:

TreatmentGSH/GSSG RatioNrf2 mRNA Fold ChangeHO-1 mRNA Fold Change
Control125 ± 101.0 ± 0.11.0 ± 0.2
50 µM this compound115 ± 81.2 ± 0.21.5 ± 0.3
100 µM this compound98 ± 121.8 ± 0.32.5 ± 0.4
200 µM this compound75 ± 92.5 ± 0.44.1 ± 0.5

Table 3: Example data on the effect of this compound on cellular redox state and antioxidant gene expression.

Visualization of Pathways and Workflows

Methionine Redox Cycle and Msr Action

Methionine_Redox_Cycle cluster_msr_cycle Msr Catalytic Cycle Met Methionine MetO Methionine Sulfoxide (MetO) (S and R diastereomers) Met->MetO Oxidation MetO->Met Reduction Msr Methionine Sulfoxide Reductases (MsrA/B) ROS Reactive Oxygen Species (ROS) ROS->Met Msr->MetO Thioredoxin_ox Thioredoxin (ox) Msr->Thioredoxin_ox Reduces MetO Thioredoxin_red Thioredoxin (red) Thioredoxin_ox->Thioredoxin_red Reduced by Thioredoxin Reductase Thioredoxin_red->Msr Reduces Msr NADPH NADPH NADP NADP+

Caption: The Methionine Redox Cycle highlighting the roles of ROS and the Msr system.

Experimental Workflow for Cellular Uptake of this compound

Cellular_Uptake_Workflow start Start: Cultured Cells treatment Treat with this compound (Time Course) start->treatment harvest Harvest Cells (Wash with PBS) treatment->harvest lysis Cell Lysis harvest->lysis separation Protein Precipitation & Supernatant Collection lysis->separation analysis LC-MS/MS Analysis (Quantify this compound and H-Glu(Met)-OH) separation->analysis end End: Determine Uptake and Metabolism Rates analysis->end

Caption: Workflow for analyzing the cellular uptake and metabolism of this compound.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Nrf2_Pathway OS Oxidative Stress (e.g., from MetO accumulation) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) OS->Keap1_Nrf2 Induces Nrf2 release Nrf2 Nrf2 (Nucleus) Keap1_Nrf2->Nrf2 Nrf2 translocates to nucleus ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates

Caption: The Keap1-Nrf2 signaling pathway activated in response to oxidative stress.

Conclusion

This compound serves as a promising and versatile tool for researchers investigating the complex mechanisms of protein oxidation. The protocols and concepts outlined in these application notes provide a framework for its use in characterizing the methionine sulfoxide reductase system, studying cellular transport and metabolism of oxidized amino acids, and elucidating the cellular response to specific oxidative insults. By employing this compound in well-designed experiments, scientists and drug development professionals can gain deeper insights into the role of methionine oxidation in health and disease, potentially uncovering new therapeutic targets for a host of oxidative stress-related disorders.

References

Application Notes and Protocols for H-Glu(Met-OH)-OH in Methionine Sulfoxide Reductase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of H-Glu(Met-OH)-OH (γ-glutamyl-L-methionine sulfoxide) as an enzymatic substrate in methionine sulfoxide (B87167) reductase (Msr) assays. This document is intended to guide researchers in the setup and execution of experiments to measure the activity of Msr enzymes, crucial for studies in oxidative stress, protein repair, and drug development.

Introduction

Methionine, an essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO). This oxidation can impair protein function and has been implicated in aging and various diseases. The methionine sulfoxide reductase (Msr) system, comprising MsrA and MsrB enzymes, repairs this oxidative damage by stereospecifically reducing the two diastereomers of MetO, S-MetO and R-MetO, back to methionine.[1][2][3] The study of Msr activity is fundamental to understanding cellular defense mechanisms against oxidative stress.

This compound is a dipeptide substrate that mimics a segment of a protein, providing a more physiologically relevant model for studying the activity of Msr enzymes compared to free methionine sulfoxide. Its use allows for the investigation of enzyme kinetics and inhibitor screening in a context that approximates the natural protein substrates of Msrs.

Signaling Pathway Involving Methionine Sulfoxide Reductases

Reactive oxygen species (ROS) are generated as byproducts of normal cellular metabolism and in response to environmental stressors. These ROS can oxidize methionine residues in proteins to form methionine sulfoxide (MetO), leading to altered protein function. The Msr system, consisting of MsrA and MsrB, plays a crucial role in reversing this oxidative damage, thereby restoring protein function and contributing to cellular homeostasis. This repair process is dependent on cellular reducing equivalents, typically provided by the thioredoxin (Trx) and thioredoxin reductase (TrxR) system, which in turn utilizes NADPH.

G ROS Reactive Oxygen Species (ROS) Protein_Met Protein-Methionine ROS->Protein_Met Oxidation Protein_MetO Protein-Methionine Sulfoxide (MetO) Msr MsrA / MsrB Protein_MetO->Msr Substrate Msr->Protein_Met Reduction Trx_ox Thioredoxin (oxidized) Msr->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->Msr Reducing Power TrxR Thioredoxin Reductase Trx_ox->TrxR Substrate TrxR->Trx_red Reduction NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR Reducing Power

Caption: The Methionine Sulfoxide Reductase (Msr) Signaling Pathway.

Experimental Protocols

Preparation of this compound Substrate

The dipeptide this compound can be synthesized or commercially sourced. To prepare a stock solution, dissolve the lyophilized powder in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 10-100 mM. The exact concentration should be determined by weight and confirmed by a suitable analytical method if possible. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

General Methionine Sulfoxide Reductase Assay Protocol

This protocol is a general guideline and may require optimization for specific Msr enzymes and experimental conditions.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 30 mM KCl.

  • Reducing Agent: 1 M Dithiothreitol (DTT) in water. Prepare fresh.

  • Substrate: this compound stock solution (e.g., 10 mM).

  • Enzyme: Purified MsrA or MsrB enzyme at a known concentration.

  • Stop Solution: Acetonitrile or a solution suitable for the chosen detection method.

2. Assay Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, DTT (final concentration typically 10-20 mM), and the Msr enzyme.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the enzyme to equilibrate.

  • Initiate the reaction by adding the this compound substrate to the desired final concentration (e.g., 0.1-5 mM).

  • Incubate the reaction at 37°C for a specific time (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate the reaction by adding the stop solution.

  • Analyze the reaction mixture for the formation of the product, H-Glu(Met)-OH, or the consumption of the substrate, this compound.

3. Detection and Quantification: As this compound and its reduced product are not chromogenic or fluorogenic, a derivatization step followed by HPLC or analysis by mass spectrometry is typically required.

  • HPLC with Pre-column Derivatization:

    • Derivatize the amino groups of the dipeptides in the reaction mixture with a labeling agent such as dabsyl chloride.

    • Separate the dabsylated products by reverse-phase HPLC.

    • Monitor the elution profile at the appropriate wavelength for the dabsyl group (e.g., 436 nm).

    • Quantify the product peak by comparing its area to a standard curve of dabsylated H-Glu(Met)-OH.

  • Mass Spectrometry (LC-MS/MS):

    • Separate the reaction components by liquid chromatography.

    • Detect and quantify the substrate and product based on their specific mass-to-charge ratios. This method offers high sensitivity and specificity.

Experimental Workflow for Msr Assay

The following diagram illustrates the general workflow for performing a methionine sulfoxide reductase assay with a non-labeled substrate like this compound.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, DTT, Enzyme, and Substrate Mix Combine Buffer, DTT, and Enzyme Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Start Add this compound PreIncubate->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate Reaction Incubate->Stop Derivatize Derivatization (e.g., Dabsylation) Stop->Derivatize HPLC HPLC Separation Derivatize->HPLC Detect Detection and Quantification HPLC->Detect

Caption: General workflow for an Msr assay using this compound.

Data Presentation

The following tables summarize representative kinetic data for Msr enzymes with a commonly used synthetic substrate, dabsyl-Met-SO. While specific values for this compound are not currently available in the literature, these data provide a reference for the expected kinetic parameters. Researchers should determine the kinetic constants for this compound empirically.

Table 1: Michaelis-Menten Constants (Km) for Various MsrB Enzymes with Dabsyl-Met-R-SO

EnzymeKm (mM) for Dabsyl-Met-R-SOSource
MsrB1-Sec/SECIS1.0[1]
MsrB1-Cys/SECIS0.9[1]
MsrB1-Cys1.1[1]
MsrB20.17[1]
MsrB32.9[1]

Data are illustrative and obtained from studies using dabsylated L-methionine-R-sulfoxide.

Table 2: Specific Activities of Various Msr Enzymes

EnzymeSubstrateSpecific Activity (nmol/min/mg)Source
Human MsrADabsyl-Met-S-SO3.4 ± 0.17[4]
Human MsrA (myristoylated)Dabsyl-Met-S-SO2.9 ± 0.22[4]
E. coli MsrADabsyl-Met-S-SO5.3 ± 0.79[4]
Bovine MsrADabsyl-Met-S-SO4.2 ± 0.62[4]
E. coli MsrBDabsyl-Met-R-SO0.6 ± 0.08[4]
Human MsrB2Dabsyl-Met-R-SO2.9 ± 0.21[4]
Human MsrB3Dabsyl-Met-R-SO1.4 ± 0.09[4]

Specific activities were determined under the conditions described in the cited literature.

Conclusion

This compound serves as a valuable dipeptide substrate for the in vitro characterization of methionine sulfoxide reductase activity. The protocols and data presented herein provide a framework for researchers to design and execute robust Msr assays. The use of such peptide-based substrates is crucial for advancing our understanding of the role of the Msr system in cellular physiology and pathology, and for the development of novel therapeutic strategies targeting oxidative stress pathways. It is important to note that the provided protocols are general and will likely require optimization for specific experimental setups and enzymes.

References

Application Notes and Protocols for the Incorporation of H-Glu(Met-OH)-OH Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptides is a critical strategy in drug discovery and development, often imparting enhanced biological activity, stability, and pharmacokinetic properties. One such modification, the introduction of γ-glutamyl methionine sulfoxide (B87167) (H-Glu(Met-OH)-OH), presents a unique opportunity to modulate peptide characteristics. The γ-linkage can alter the peptide's conformational flexibility and enzymatic stability, while the methionine sulfoxide moiety can increase hydrophilicity, potentially improving solubility and reducing aggregation of the peptide chain.[1]

These application notes provide two primary strategies for the incorporation of this compound derivatives into peptides via Fmoc-based solid-phase peptide synthesis (SPPS):

  • The Pre-formed Building Block Approach: Synthesis of a protected Fmoc-Glu(Met(O)-OH)-OH dipeptide derivative for direct coupling during SPPS.

  • The On-Resin Conjugation Approach: Stepwise synthesis on the solid support, involving the coupling of a side-chain protected glutamic acid residue followed by on-resin conjugation to methionine sulfoxide.

Detailed experimental protocols, expected quantitative data, and workflow visualizations are provided for both methodologies.

Data Presentation

Table 1: Typical Quantitative Data for the Pre-formed Building Block Approach

ParameterExpected ValueNotes
Building Block Synthesis
Yield of Fmoc-Glu(OPfp)-OAll70-80%
Yield of H-Met(O)-OMe>95%
Yield of Fmoc-Glu(Met(O)-OMe)-OAll60-70%
Yield of Fmoc-Glu(Met(O)-OH)-OH>90%After saponification and deprotection.
SPPS
Coupling Efficiency (Fmoc-Glu(Met(O)-OH)-OH)90-95%May require extended coupling times or double coupling.
Overall Crude Peptide Yield50-70%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)40-60%
Final Purified Peptide Yield15-30%Post-purification yield.

Table 2: Typical Quantitative Data for the On-Resin Conjugation Approach

ParameterExpected ValueNotes
SPPS
Coupling Efficiency (Fmoc-Glu(OAll)-OH)>99%Standard coupling conditions.
On-Resin Allyl Deprotection>95%Monitored by HPLC-MS of a small cleavage sample.
On-Resin Coupling of H-Met(O)-OMe85-95%May require optimization of coupling reagents and conditions.
On-Resin Saponification>90%
Overall Crude Peptide Yield40-60%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)30-50%May contain more side-products compared to the building block approach.
Final Purified Peptide Yield10-25%Post-purification yield.

Experimental Protocols

Strategy 1: Pre-formed Building Block Approach

This strategy involves the synthesis of an orthogonally protected Fmoc-Glu(Met(O)-OH)-OH building block, which is then incorporated into the peptide chain using standard SPPS protocols.

Protocol 1.1: Synthesis of Fmoc-Glu(Met(O)-OH)-OH Building Block

  • Synthesis of Fmoc-Glu(OPfp)-OAll:

  • Synthesis of H-Met(O)-OMe:

    • Dissolve H-Met-OMe in methanol (B129727) and water.

    • Add sodium periodate (B1199274) (NaIO₄) portion-wise at 0°C and stir for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the product.

  • Coupling of Fmoc-Glu(OPfp)-OAll and H-Met(O)-OMe:

    • Dissolve Fmoc-Glu(OPfp)-OAll and H-Met(O)-OMe in dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA) and stir at room temperature for 24 hours.

    • Purify the resulting dipeptide, Fmoc-Glu(Met(O)-OMe)-OAll, by column chromatography.

  • Deprotection to yield Fmoc-Glu(Met(O)-OH)-OH:

    • Dissolve the protected dipeptide in a mixture of tetrahydrofuran (B95107) (THF) and water.

    • Perform saponification of the methyl ester using lithium hydroxide (B78521) (LiOH).

    • Remove the allyl protecting group using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.

    • Purify the final building block by preparative HPLC.

Protocol 1.2: Incorporation of Fmoc-Glu(Met(O)-OH)-OH in SPPS

  • Resin Preparation: Swell the desired resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Coupling of Fmoc-Glu(Met(O)-OH)-OH:

    • Pre-activate a solution of Fmoc-Glu(Met(O)-OH)-OH (1.5 eq.), hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) (1.45 eq.), and DIPEA (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A second coupling may be necessary for optimal results.

  • Capping (Optional): Acetylate any unreacted amino groups with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • After completion of the synthesis, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.

Strategy 2: On-Resin Conjugation Approach

This approach avoids the synthesis of a complex building block by performing the modification directly on the solid support.

Protocol 2.1: On-Resin Synthesis and Modification

  • SPPS of the Precursor Peptide:

    • Synthesize the peptide sequence up to the desired modification site using standard Fmoc-SPPS protocols.

    • At the modification site, couple Fmoc-Glu(OAll)-OH using standard coupling reagents (e.g., HBTU/DIPEA). The allyl group serves as an orthogonal protecting group for the γ-carboxyl group.

  • Selective Deprotection of the Glutamic Acid Side Chain:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM to remove the allyl protecting group.

    • Wash the resin extensively with DCM and DMF.

  • On-Resin Coupling of Methionine Sulfoxide:

    • In a separate vial, pre-activate H-Met(O)-OMe (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated methionine sulfoxide derivative to the resin and allow it to react for 4-6 hours.

    • Wash the resin with DMF and DCM.

  • On-Resin Saponification (if methyl ester was used):

    • Treat the resin with a solution of LiOH in a mixture of THF and water to hydrolyze the methyl ester of the methionine sulfoxide.

    • Wash the resin thoroughly with water, DMF, and DCM.

  • Continuation of SPPS:

    • Proceed with the standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Final Cleavage, Deprotection, and Purification:

    • Follow steps 6 and 7 from Protocol 1.2.

Visualizations

SPPS_Building_Block_Workflow cluster_synthesis Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis start_synthesis Fmoc-Glu-OAll + H-Met(O)-OMe coupling_synthesis Coupling & Deprotection start_synthesis->coupling_synthesis building_block Fmoc-Glu(Met(O)-OH)-OH coupling_synthesis->building_block coupling Coupling of Building Block building_block->coupling resin Resin deprotection Fmoc Deprotection resin->deprotection deprotection->coupling elongation Chain Elongation coupling->elongation cleavage Cleavage & Deprotection elongation->cleavage purification Purification cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: Workflow for the Pre-formed Building Block Approach.

On_Resin_Conjugation_Workflow start_spps Start SPPS couple_glu Couple Fmoc-Glu(OAll)-OH start_spps->couple_glu deprotect_allyl Allyl Deprotection (on-resin) couple_glu->deprotect_allyl couple_meto Couple H-Met(O)-R (on-resin) deprotect_allyl->couple_meto saponification Saponification (if needed) couple_meto->saponification continue_spps Continue SPPS saponification->continue_spps cleavage Final Cleavage & Deprotection continue_spps->cleavage purification Purification cleavage->purification final_peptide Final Peptide purification->final_peptide Signaling_Pathway_Analogy cluster_strategy1 Pre-formed Building Block cluster_strategy2 On-Resin Conjugation A Synthesized Building Block B Direct Incorporation A->B Target Target Peptide with Glu(Met-OH)-OH B->Target C Precursor on Resin D Sequential Modification C->D D->Target

References

Application Notes and Protocols for H-Glu(Met-OH)-OH in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(Met-OH)-OH, also known as γ-glutamyl-methionine sulfoxide, is a dipeptide derivative of glutamic acid and methionine.[1][2] Its structure suggests potential involvement in cellular metabolic and signaling pathways, particularly those related to oxidative stress, due to its ability to interact with hydroxyl radicals.[1] These application notes provide detailed protocols for investigating the effects of this compound in cell-based assays, focusing on cell viability, oxidative stress, and apoptosis.

Chemical Properties of this compound

PropertyValueReference
Synonyms γ-Glu-Met[1]
CAS Number 17663-87-5[1][2]
Molecular Formula C₁₀H₁₈N₂O₅S[2]
Molecular Weight 278.33 g/mol [2]
Solubility Soluble in aqueous solutions.Inferred from structure
Storage Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage recommendations.[1]

I. Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic or cytoprotective effects of this compound.

A. MTT Assay for Cell Proliferation and Cytotoxicity

The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[3]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium). Dilute the stock to desired concentrations and add to the wells. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or acidified isopropanol (B130326) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
1098 ± 4.995 ± 5.592 ± 6.3
5092 ± 6.185 ± 5.978 ± 7.0
10085 ± 5.870 ± 6.260 ± 6.8
20070 ± 6.555 ± 7.145 ± 7.2
B. PrestoBlue™ Cell Viability Assay

This assay uses resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.[4] It is generally more sensitive and less toxic than the MTT assay.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate for the desired time period.

  • PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.[4]

  • Fluorescence Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation:

Concentration of this compound (µM)Relative Fluorescence Units (RFU)Cell Viability (%)
0 (Control)8500 ± 350100
108350 ± 32098.2
507800 ± 41091.8
1006900 ± 38081.2
2005500 ± 39064.7

II. Oxidative Stress Assays

Given that this compound can induce the oxidation of hydroxyl radicals, assessing its impact on cellular oxidative stress is critical.[1]

A. Measurement of Reactive Oxygen Species (ROS)

The DCFDA assay is used to measure intracellular ROS levels. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described previously. Include a positive control (e.g., H₂O₂).

  • DCFDA Staining: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFDA in PBS to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Measure fluorescence with excitation at 488 nm and emission at 530 nm.[5]

  • Data Analysis: Normalize the fluorescence intensity to the cell number (can be determined by a parallel viability assay) and express as a fold change relative to the untreated control.

Data Presentation:

TreatmentConcentration (µM)Fold Change in ROS Production
Untreated Control-1.0 ± 0.1
This compound101.2 ± 0.2
This compound501.8 ± 0.3
This compound1002.5 ± 0.4
H₂O₂ (Positive Control)1003.5 ± 0.5
B. Glutathione (B108866) (GSH) Assay

This assay measures the levels of reduced glutathione (GSH), a key intracellular antioxidant. A decrease in the GSH/GSSG (oxidized glutathione) ratio is an indicator of oxidative stress.

Experimental Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer.

  • Deproteinization: Deproteinize the cell lysates, for example, by adding metaphosphoric acid.

  • GSH Measurement: Use a commercially available GSH assay kit. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured at 412 nm.[6]

  • Data Analysis: Quantify GSH levels using a standard curve and normalize to the total protein concentration of the lysate.

Data Presentation:

Concentration of this compound (µM)GSH Level (nmol/mg protein)
0 (Control)50.2 ± 4.5
1045.1 ± 3.9
5035.8 ± 3.2
10025.3 ± 2.8
20018.9 ± 2.1

III. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism to consider when evaluating the effects of a new compound.

A. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[7]

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Presentation:

Concentration of this compound (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
5080.3 ± 3.112.4 ± 1.57.3 ± 1.1
10065.2 ± 4.525.1 ± 2.89.7 ± 1.9
20048.9 ± 5.238.6 ± 3.912.5 ± 2.3
B. Caspase-3/7 Activity Assay

Activation of caspases is a hallmark of apoptosis.[8] This assay uses a luminogenic substrate that is cleaved by activated caspase-3 and -7, generating a light signal.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add a caspase-3/7 reagent containing a luminogenic substrate.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells and express as a fold change relative to the untreated control.

Data Presentation:

Concentration of this compound (µM)Fold Change in Caspase-3/7 Activity
0 (Control)1.0 ± 0.1
502.1 ± 0.3
1004.5 ± 0.6
2007.8 ± 0.9

IV. Signaling Pathways and Workflows

Glutamate (B1630785) and Oxidative Stress Signaling

This compound, as a glutamate-containing dipeptide, may influence signaling pathways related to glutamate and oxidative stress. Overstimulation of glutamate receptors can lead to excitotoxicity, characterized by increased intracellular calcium, ROS production, and mitochondrial dysfunction, ultimately triggering apoptosis.

G Potential Signaling Pathway of this compound This compound This compound Glutamate Receptors Glutamate Receptors This compound->Glutamate Receptors Increased Intracellular Ca2+ Increased Intracellular Ca2+ Glutamate Receptors->Increased Intracellular Ca2+ Mitochondrial Dysfunction Mitochondrial Dysfunction Increased Intracellular Ca2+->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Oxidative Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: this compound Signaling Pathway.

Experimental Workflow for Cellular Analysis

A logical workflow is essential for systematically evaluating the cellular effects of this compound.

G Experimental Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Pathway Analysis Cell Viability Assays (MTT, PrestoBlue) Cell Viability Assays (MTT, PrestoBlue) Oxidative Stress Assays (ROS, GSH) Oxidative Stress Assays (ROS, GSH) Cell Viability Assays (MTT, PrestoBlue)->Oxidative Stress Assays (ROS, GSH) If cytotoxic Apoptosis Assays (Annexin V, Caspase) Apoptosis Assays (Annexin V, Caspase) Cell Viability Assays (MTT, PrestoBlue)->Apoptosis Assays (Annexin V, Caspase) If cytotoxic Western Blot, qPCR Western Blot, qPCR Oxidative Stress Assays (ROS, GSH)->Western Blot, qPCR Apoptosis Assays (Annexin V, Caspase)->Western Blot, qPCR

Caption: Cellular Analysis Workflow.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound in cell-based assays. The provided protocols are starting points and should be optimized for specific cell types and experimental conditions. By following these guidelines, researchers can effectively characterize the biological activities of this compound and elucidate its mechanisms of action.

References

Commercial sources and availability of H-Glu(Met-OH)-OH for research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and research applications of H-Glu(Met-OH)-OH, also known as γ-L-Glutamyl-L-methionine sulfoxide (B87167). It is intended to serve as a practical guide for researchers in academia and industry, offering detailed application notes and experimental protocols.

Commercial Availability

This compound is available from several commercial suppliers specializing in peptides and biochemicals for research purposes. The compound is typically supplied as a lyophilized powder and should be stored under specified conditions to ensure stability. It is crucial to note that this product is for research use only (RUO) and not for human or therapeutic use.[1]

SupplierCatalog NumberPurityAvailable QuantitiesCAS NumberMolecular Formula
Bachem AG 4000709Not Specified250 mg17663-87-5C₁₀H₁₈N₂O₅S
Biosynth FG108919Not Specified25 mg, 50 mg17663-87-5C₁₀H₁₈N₂O₅S
MedchemExpress HY-101837Not Specified10 mM (in 1 mL), 5 mg, 10 mg, 50 mg, 100 mg17663-87-5C₁₀H₁₈N₂O₅S

This table is for informational purposes and is not exhaustive. Researchers should consult individual supplier websites for the most current product specifications and pricing.

Application Notes

This compound, a dipeptide derivative, has garnered interest in various research fields due to its involvement in key biological processes, particularly those related to oxidative stress and cellular signaling.

Role in Oxidative Stress

This compound is implicated in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them.[2][3] The methionine sulfoxide moiety suggests its potential role as an antioxidant or a marker of oxidative damage. Research indicates that γ-glutamyl peptides are involved in maintaining cellular redox homeostasis.

One of the key areas of investigation is the ability of this compound to interact with and potentially scavenge hydroxyl radicals (•OH), one of the most potent and damaging ROS.[4] This dipeptide is a subject of study within the broader context of the γ-glutamyl cycle, a critical pathway for the synthesis and metabolism of glutathione (B108866) (GSH), the primary endogenous antioxidant.[5]

Modulation of the Calcium-Sensing Receptor (CaSR)

Emerging research has identified γ-glutamyl peptides as allosteric modulators of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a vital role in calcium homeostasis.[4][6][7][8] The CaSR is a key regulator of parathyroid hormone (PTH) secretion and is involved in various physiological processes.

Studies have shown that certain γ-glutamyl peptides can enhance the sensitivity of the CaSR to extracellular calcium, suggesting a potential role for this compound and related compounds in modulating CaSR activity. This has implications for conditions related to calcium dysregulation and opens avenues for therapeutic intervention.

Involvement in the γ-Glutamyl Cycle and Cellular Transport

This compound is a component of the γ-glutamyl cycle, a six-enzyme pathway responsible for the breakdown and resynthesis of glutathione.[5] The enzyme γ-glutamyl transpeptidase (GGT) can transfer the γ-glutamyl moiety from glutathione to acceptor amino acids, forming γ-glutamyl dipeptides. These dipeptides can then be transported into cells, providing a mechanism for amino acid uptake.[9][10][11] Studying the transport and metabolism of this compound can provide insights into cellular nutrient uptake and the regulation of glutathione homeostasis.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, based on established methodologies in the field.

Hydroxyl Radical Scavenging Activity Assay

This protocol is designed to assess the capacity of this compound to scavenge hydroxyl radicals, a key indicator of its antioxidant potential.[2][5][12][13]

Materials:

  • This compound

  • Phosphate (B84403) buffer (pH 7.4)

  • Ferrous sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • 2-Deoxy-D-ribose

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in phosphate buffer.

  • In a reaction tube, mix the following in order:

    • Phosphate buffer (to make up the final volume)

    • 2-Deoxy-D-ribose (final concentration 2.8 mM)

    • FeSO₄ (final concentration 0.1 mM)

    • This compound at various concentrations

    • H₂O₂ (final concentration 1 mM)

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction by adding 1 mL of 2.8% (w/v) TCA and 1 mL of 1% (w/v) aqueous TBA.

  • Heat the mixture in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solution at 532 nm.

  • The scavenging activity is calculated as: % Scavenging = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without this compound) and A₁ is the absorbance in the presence of this compound.

Experimental Workflow for Hydroxyl Radical Scavenging Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: This compound, Buffer, FeSO4, H2O2, Deoxyribose, TCA, TBA mix_reagents Mix Reagents in Reaction Tube prep_reagents->mix_reagents incubate Incubate at 37°C for 1 hour mix_reagents->incubate stop_reaction Stop Reaction with TCA and TBA incubate->stop_reaction heat Heat at 100°C for 15 minutes stop_reaction->heat cool Cool to Room Temperature heat->cool measure_abs Measure Absorbance at 532 nm cool->measure_abs calculate Calculate % Scavenging Activity measure_abs->calculate

Caption: Workflow for determining hydroxyl radical scavenging.

Intracellular Calcium Mobilization Assay in CaSR-expressing Cells

This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound in cells engineered to express the Calcium-Sensing Receptor (e.g., HEK293-CaSR cells).[4][7]

Materials:

  • HEK293 cells stably expressing the human CaSR

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution

  • This compound

  • Extracellular calcium (CaCl₂) solutions of varying concentrations

  • Fluorometric imaging system or plate reader

Procedure:

  • Cell Culture: Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS until they reach the desired confluency.[14]

  • Dye Loading:

    • Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove extracellular dye.

  • Measurement of [Ca²⁺]i:

    • Place the cells in the fluorometric imaging system.

    • Perfuse the cells with a low-calcium HBSS solution.

    • Establish a stable baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).

    • Introduce HBSS containing a fixed concentration of extracellular calcium (e.g., 1.5 mM) and varying concentrations of this compound.

    • Record the changes in the fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in [Ca²⁺]i based on the fluorescence ratio.

    • Plot the dose-response curve for this compound to determine its EC₅₀ (the concentration that elicits a half-maximal response).

Signaling Pathway of CaSR Activation by γ-Glutamyl Peptides

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CaSR Calcium-Sensing Receptor (CaSR) Gq_11 Gαq/11 CaSR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., decreased PTH secretion) PKC->Cellular_Response extracellular_ligands Extracellular Ca²⁺ + This compound extracellular_ligands->CaSR Allosteric Modulation

Caption: CaSR signaling upon allosteric modulation.

Cellular Uptake and Transport Assay using Caco-2 Cells

This protocol is used to study the transport of this compound across an intestinal epithelial cell monolayer, which serves as an in vitro model of the intestinal barrier.[9][10][11]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system for quantification

Procedure:

  • Caco-2 Cell Culture and Differentiation:

    • Seed Caco-2 cells on Transwell® inserts.

    • Culture for 21 days to allow for differentiation into a polarized monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add a known concentration of this compound in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Also, collect a sample from the apical chamber at the end of the experiment.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Logical Workflow for Caco-2 Transport Assay

G cluster_culture Cell Culture & Differentiation cluster_experiment Transport Experiment cluster_analysis Analysis & Calculation seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days for differentiation seed_cells->differentiate check_integrity Monitor monolayer integrity (TEER) differentiate->check_integrity wash_cells Wash monolayer with HBSS check_integrity->wash_cells add_compound Add this compound to apical side wash_cells->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from basolateral side at time points incubate->collect_samples quantify Quantify compound concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Apparent Permeability (Papp) quantify->calculate_papp

References

Application Notes and Protocols for Assessing the Antioxidant Properties of gamma-Glu-Met

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyl-methionine (γ-Glu-Met) is a dipeptide composed of glutamic acid and methionine. Emerging evidence suggests the potential involvement of gamma-glutamyl dipeptides in various biological activities, including responses to oxidative stress and inflammation.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, making the investigation of novel antioxidant compounds like γ-Glu-Met a critical area of research.[3][4] These application notes provide detailed experimental protocols for assessing the antioxidant properties of γ-Glu-Met using a variety of in vitro and cell-based assays.

In Vitro Antioxidant Capacity Assays

In vitro assays are fundamental for the initial screening of the antioxidant potential of compounds like γ-Glu-Met. These methods are typically rapid, cost-effective, and allow for the determination of direct radical scavenging activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[5][6] DPPH is a stable free radical that, upon reduction, changes color from purple to yellow, a change that can be quantified spectrophotometrically.[5]

Experimental Protocol:

Materials and Reagents:

  • γ-Glu-Met

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Stock Solution Preparation: Prepare a 0.1 mM DPPH stock solution by dissolving the appropriate amount of DPPH in methanol or ethanol. Protect the solution from light.[5]

  • Sample and Control Preparation: Prepare a series of dilutions of γ-Glu-Met in the chosen solvent. Prepare similar dilutions of ascorbic acid as a positive control.[5]

  • Reaction Setup: In a 96-well plate, add a specific volume of each γ-Glu-Met dilution to separate wells. Also, include wells for the positive control and a solvent-only blank.[5]

  • Initiation of Reaction: Add an equal volume of the DPPH working solution to all wells. Mix thoroughly.[5]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5][6]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[6]

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of γ-Glu-Met.

Data Presentation:

Table 1: Example DPPH Radical Scavenging Activity of γ-Glu-Met

Concentration (µM)% Scavenging Activity
1015.2 ± 1.8
5035.7 ± 2.5
10052.1 ± 3.1
25078.9 ± 4.2
50091.3 ± 2.9
IC50 (µM) 95.5

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix γ-Glu-Met/ Control with DPPH in 96-well plate prep_dpph->mix prep_sample Prepare γ-Glu-Met Dilutions prep_sample->mix prep_control Prepare Ascorbic Acid (Positive Control) Dilutions prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity and IC50 measure->calculate

DPPH Assay Experimental Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[7][8] The pre-formed blue-green ABTS•+ is reduced by an antioxidant to its colorless neutral form, and the change in absorbance is measured.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]

Experimental Protocol:

Materials and Reagents:

  • γ-Glu-Met

  • ABTS diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS•+ Stock Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[7][8] Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7][8]

  • ABTS•+ Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[10][11]

  • Sample and Control Preparation: Prepare a series of dilutions of γ-Glu-Met and Trolox (positive control) in the chosen solvent.[7]

  • Reaction Setup: Add a small volume of the γ-Glu-Met dilutions or Trolox to separate wells of a 96-well plate.[10][11]

  • Initiation of Reaction: Add the ABTS•+ working solution to each well and mix.[10][11]

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.[7][8]

Data Analysis: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Data Presentation:

Table 2: Example ABTS Radical Scavenging Activity of γ-Glu-Met

Concentration (µM)% Inhibition
518.3 ± 2.1
1039.1 ± 3.4
2565.8 ± 4.0
5088.2 ± 2.7
10095.6 ± 1.9
TEAC (µM Trolox equivalents/µM) 0.85

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock Solution (12-16h incubation) prep_working Dilute to Working Solution (Abs ~0.7) prep_abts->prep_working mix Mix γ-Glu-Met/ Control with ABTS•+ Working Solution prep_working->mix prep_sample Prepare γ-Glu-Met Dilutions prep_sample->mix prep_control Prepare Trolox (Positive Control) Dilutions prep_control->mix incubate Incubate at RT (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

ABTS Assay Experimental Workflow.

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the compound.[12][13]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells.[12] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12][13]

Experimental Protocol:

Materials and Reagents:

  • γ-Glu-Met

  • Human liver cancer cell line (HepG2) or other suitable cell line

  • Cell culture medium

  • DCFH-DA

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Quercetin (positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluency.[12][14]

  • Cell Washing: Remove the growth medium and wash the cells with PBS.[12]

  • Pre-incubation: Treat the cells with various concentrations of γ-Glu-Met or quercetin, along with the DCFH-DA probe. Incubate for 1 hour at 37°C.[12][13]

  • Washing: Remove the treatment solution and wash the cells with PBS to remove extracellular compounds.[12]

  • Radical Initiation: Add AAPH solution to induce oxidative stress.[12]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 1 hour at 37°C (Excitation: 485 nm, Emission: 538 nm).[12][15]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence measurements. The CAA value is calculated as follows:

CAA unit = 100 – (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area from the control curve.

Data Presentation:

Table 3: Example Cellular Antioxidant Activity of γ-Glu-Met

Concentration (µM)CAA Value
112.5 ± 2.3
528.9 ± 3.1
1045.7 ± 4.5
2568.2 ± 5.2
5085.4 ± 3.9
EC50 (µM) 11.2

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed Seed HepG2 cells in 96-well plate culture Culture to 90-100% confluency seed->culture wash1 Wash cells with PBS culture->wash1 treat Treat with γ-Glu-Met/ Quercetin and DCFH-DA wash1->treat incubate Incubate for 1 hour at 37°C treat->incubate wash2 Wash cells with PBS incubate->wash2 induce Add AAPH to induce oxidative stress wash2->induce measure Measure fluorescence kinetically (1 hour) induce->measure analyze Calculate AUC and CAA values measure->analyze

Cellular Antioxidant Activity (CAA) Assay Workflow.

Mechanism of Action: Nrf2 Signaling Pathway

A key mechanism by which compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[3][16] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1.[16] Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[16]

To investigate if γ-Glu-Met activates the Nrf2 pathway, experiments such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) can be performed.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub basal state Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ROS Oxidative Stress (or γ-Glu-Met) ROS->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds with sMaf Maf sMaf Maf->ARE Transcription Transcription ARE->Transcription Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) Transcription->Genes

Nrf2 Signaling Pathway for Antioxidant Response.

In Vivo Antioxidant Models

While in vitro and cell-based assays are crucial for initial screening, in vivo models are essential to confirm the antioxidant efficacy of γ-Glu-Met in a whole organism.[4][18] These models allow for the assessment of bioavailability, metabolism, and overall physiological effects.

Commonly used in vivo models for antioxidant research include rodents (mice and rats) and the nematode Caenorhabditis elegans.[18] In these models, oxidative stress can be induced by various agents such as carbon tetrachloride (CCl4), lipopolysaccharide (LPS), or a high-fat diet. The antioxidant effects of γ-Glu-Met can then be evaluated by measuring biomarkers of oxidative stress in tissues and serum.

Potential Biomarkers to Measure:

  • Malondialdehyde (MDA): A marker of lipid peroxidation.[4]

  • Glutathione (B108866) (GSH) levels and the GSH/GSSG ratio: Indicators of the cellular redox state.[19]

  • Activities of antioxidant enzymes: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • 8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.

Experimental Design Outline:

  • Animal Model Selection: Choose an appropriate animal model and method for inducing oxidative stress.

  • Dosing and Administration: Determine the appropriate dose and route of administration for γ-Glu-Met.

  • Treatment Period: Administer γ-Glu-Met for a specified period.

  • Sample Collection: Collect blood and tissues for biomarker analysis.

  • Biochemical Assays: Measure the levels of oxidative stress biomarkers.

  • Histopathological Analysis: Examine tissues for signs of oxidative damage.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of the antioxidant properties of γ-Glu-Met. By employing a combination of in vitro, cell-based, and in vivo assays, researchers can gain a thorough understanding of its potential as a novel antioxidant agent for applications in research and drug development.

References

Troubleshooting & Optimization

How to improve the stability of H-Glu(Met-OH)-OH in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Glu(Met-OH)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concern for this compound, a dipeptide containing methionine sulfoxide (B87167), is its susceptibility to chemical degradation. The primary degradation pathways include:

  • Reduction of Methionine Sulfoxide: The sulfoxide group (Met-OH) can be reduced back to methionine (Met), especially in the presence of reducing agents or certain buffer components. This alters the structure and potentially the biological activity of the molecule.

  • Hydrolysis: Like all peptides, the peptide bond between glutamic acid and methionine sulfoxide can be hydrolyzed, leading to the cleavage of the dipeptide. This process is highly dependent on pH and temperature.[1]

  • Aggregation and Precipitation: Depending on the concentration, pH, and buffer composition, the peptide may aggregate and precipitate out of solution, reducing its effective concentration and bioavailability.[1][2]

Q2: How does the choice of buffer affect the stability of this compound?

A2: The buffer system is a critical factor in maintaining the stability of this compound. Key considerations include:

  • pH: The pH of the buffer can significantly influence the rates of both hydrolysis and methionine sulfoxide reduction. Extreme pH values (highly acidic or alkaline) can accelerate peptide bond hydrolysis.[1] The optimal pH for stability needs to be determined experimentally, but for many peptides, a pH range of 4-6 is often a good starting point to minimize degradation.[3]

  • Buffer Species: Certain buffer ions can catalyze degradation reactions. For example, phosphate (B84403) buffers have been reported to sometimes accelerate the degradation of peptides compared to other buffers like citrate (B86180) or acetate.[4] It is advisable to screen several buffer types to find the most suitable one for your specific application.

  • Buffer Concentration: The concentration of the buffer can also impact stability. While a higher buffer concentration provides greater buffering capacity, it can also increase the rate of buffer-catalyzed reactions.

Q3: Can antioxidants improve the stability of this compound?

A3: While this compound already contains an oxidized methionine, antioxidants can still be beneficial. Their primary role would be to prevent further oxidative damage to other parts of the molecule or to scavenge reactive oxygen species (ROS) that might be generated in the solution, which could potentially participate in other degradation pathways. However, it's important to note that some compounds considered antioxidants, like ascorbic acid in the presence of metal ions, can paradoxically promote oxidation under certain conditions.[5] Therefore, the choice and concentration of an antioxidant should be carefully evaluated. Common antioxidants used in peptide formulations include methionine itself (acting as a scavenger), mannitol, and sucrose.[6]

Q4: My this compound solution is cloudy. What could be the cause and how can I fix it?

A4: Cloudiness or turbidity in your peptide solution is likely due to aggregation and precipitation.[1] This can be caused by several factors:

  • Poor Solubility: The peptide may have inherently low solubility in the chosen buffer. Peptides with hydrophobic residues are more prone to this.

  • pH near Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero. Adjusting the pH of the buffer to be at least one or two units away from the pI can significantly improve solubility.[2]

  • High Concentration: The peptide concentration may be too high for the given buffer conditions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can promote aggregation. It is recommended to store peptide solutions in aliquots to avoid this.

To address this, you can try:

  • Sonication: Gentle sonication can help to dissolve small aggregates.

  • Adjusting pH: As mentioned, modify the buffer pH to be further from the pI.

  • Using a Different Buffer: Some buffers can aid in solubility.

  • Adding a Solubilizing Agent: In some cases, a small amount of an organic co-solvent like DMSO or acetonitrile (B52724) may be used to initially dissolve the peptide, followed by gradual dilution into the aqueous buffer. However, be mindful of the compatibility of these solvents with your downstream applications.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in aqueous buffers.

Problem Potential Cause Suggested Solution
Loss of compound over time (confirmed by HPLC) Chemical Degradation: - Reduction of methionine sulfoxide - Hydrolysis of the peptide bond- Optimize pH: Conduct a pH stability study to find the optimal pH range (see Protocol 1). - Buffer Selection: Screen different buffer types (e.g., citrate, acetate, histidine) to identify the one that minimizes degradation. - Temperature Control: Store solutions at lower temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down degradation rates. Avoid repeated freeze-thaw cycles by aliquoting.
Precipitate or cloudiness in the solution Aggregation/Poor Solubility: - pH is near the isoelectric point (pI) - High peptide concentration - Inappropriate buffer system- Determine pI: Calculate the theoretical pI of this compound and adjust the buffer pH to be at least 2 units away. - Reduce Concentration: Prepare a more dilute solution. - Solubility Test: Test solubility in different buffers and consider the use of solubilizing agents if compatible with your experiment.[7] - Gentle Sonication: Use a sonicator bath to aid dissolution.
Inconsistent experimental results Instability during experiment: - Degradation at experimental temperature - Adsorption to container surfaces- Assess Stability at Working Temperature: Perform a short stability study at the temperature of your experiment. - Use Low-Binding Tubes: Utilize polypropylene (B1209903) or other low-protein-binding microcentrifuge tubes and pipette tips. - Include Stabilizing Excipients: Consider adding excipients like polysorbates (e.g., Tween 20) to reduce surface adsorption, if permissible for your application.
Formation of new peaks in HPLC chromatogram Degradation Products: - Peak corresponding to H-Glu-Met-OH (reduction) - Peaks for individual amino acids (hydrolysis)- Characterize Degradants: Use mass spectrometry (LC-MS) to identify the mass of the new peaks and confirm the degradation pathway.[8][9] - Implement Stability-Indicating Method: Ensure your HPLC method can resolve the parent peptide from its major degradants. - Apply preventative measures: Based on the identified degradation products, apply the appropriate stabilization strategies (e.g., use of deoxygenated buffers to prevent reduction).

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the public domain, the following tables are provided as templates. Researchers should perform stability studies to generate data specific to their experimental conditions.

Table 1: Effect of pH on the Stability of this compound at a Given Temperature (e.g., 25°C)

Buffer (50 mM)pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining
Citrate3.0User-definedUser-determinedCalculated
Acetate4.0User-definedUser-determinedCalculated
Acetate5.0User-definedUser-determinedCalculated
Phosphate6.0User-definedUser-determinedCalculated
Phosphate7.0User-definedUser-determinedCalculated
Tris8.0User-definedUser-determinedCalculated

Table 2: Effect of Different Buffers (at pH 5.0) on the Stability of this compound at a Given Temperature (e.g., 25°C)

Buffer (50 mM)pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining
Citrate5.0User-definedUser-determinedCalculated
Acetate5.0User-definedUser-determinedCalculated
Histidine5.0User-definedUser-determinedCalculated
MES5.0User-definedUser-determinedCalculated

Table 3: Efficacy of Reducing Agents for the Conversion of Methionine Sulfoxide to Methionine (Illustrative)

Reducing AgentConditionsReaction Time% Conversion (Representative)Reference
NH4I / Dimethyl sulfideAqueous/Organic1-2 hours>95%[10]
Dithiothreitol (DTT)Aqueous buffer24-48 hoursVariable, often incomplete[11]
2-Mercaptopyridine (B119420)Liquid HFDuring cleavage~95%[12]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

Objective: To determine the optimal pH and buffer type for the stability of this compound.

Materials:

  • This compound powder

  • A selection of buffers (e.g., citrate, acetate, phosphate, Tris)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

  • Incubator or water bath

  • Volumetric flasks and pipettes

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Prepare Buffer Solutions: Prepare a series of 50 mM buffer solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, 8).

  • Prepare Stock Solution: Accurately weigh this compound and dissolve it in a suitable solvent (e.g., water or a small amount of DMSO followed by dilution) to create a concentrated stock solution.

  • Prepare Test Samples: Dilute the stock solution into each of the prepared buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC to determine the initial concentration. This will serve as the T0 reference.

  • Incubation: Incubate the remaining samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time Point Analysis: At predetermined time points (e.g., 6, 12, 24, 48 hours), withdraw an aliquot from each sample and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Plot the percentage remaining versus time for each buffer condition to determine the optimal pH and buffer type for stability.

Protocol 2: Analytical Method for Monitoring this compound Stability by RP-HPLC

Objective: To provide a general reverse-phase HPLC method for quantifying this compound and its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector or Mass Spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in acetonitrile.

Gradient Elution (Example):

Time (min) % Mobile Phase B
0 5
20 50
22 95
25 95
26 5

| 30 | 5 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 210-220 nm (for UV detection)

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system.

  • Prepare samples and standards in a suitable diluent (e.g., Mobile Phase A or the initial mobile phase composition).

  • Inject the samples and acquire the chromatograms.

  • Integrate the peak area of this compound and any degradation products.

  • Quantify the amount of peptide remaining by comparing the peak area to a standard curve or the T0 sample.

Visualizations

degradation_pathway This compound This compound H-Glu-OH + Met-OH H-Glu-OH + Met-OH This compound->H-Glu-OH + Met-OH Hydrolysis (pH, Temp) H-Glu(Met)-OH H-Glu(Met)-OH This compound->H-Glu(Met)-OH Reduction Aggregates Aggregates This compound->Aggregates Physical Instability

Caption: Primary degradation pathways for this compound in aqueous solution.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Prepare_Buffers Prepare Buffers (Varying pH/Type) Prepare_Samples Prepare Test Samples Prepare_Buffers->Prepare_Samples Prepare_Stock Prepare Peptide Stock Solution Prepare_Stock->Prepare_Samples T0_Analysis T0 HPLC Analysis Prepare_Samples->T0_Analysis Incubation Incubate at Controlled Temperature T0_Analysis->Incubation Time_Point_Analysis Time Point HPLC Analysis Incubation->Time_Point_Analysis Calculate_Remaining Calculate % Peptide Remaining Time_Point_Analysis->Calculate_Remaining Plot_Data Plot Stability Curves Calculate_Remaining->Plot_Data Determine_Optimal Determine Optimal Conditions Plot_Data->Determine_Optimal

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic Problem Instability Observed Visual_Check Visual Inspection Problem->Visual_Check HPLC_Check HPLC-MS Analysis Problem->HPLC_Check Precipitate Precipitate/Cloudy? Visual_Check->Precipitate Degradation New Peaks? HPLC_Check->Degradation Precipitate->HPLC_Check No Solubility_Issue Address Solubility: - Adjust pH from pI - Lower Concentration - Change Buffer Precipitate->Solubility_Issue Yes ID_Degradants Identify Degradants: - Mass Spectrometry Degradation->ID_Degradants Yes Optimize_Formulation Optimize Formulation: - Adjust pH - Change Buffer Type - Add Stabilizers ID_Degradants->Optimize_Formulation

Caption: Logical workflow for troubleshooting this compound instability.

References

Identifying common degradation products of H-Glu(Met-OH)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with H-Glu(Met-OH)-OH (γ-Glutamyl-L-methionine sulfoxide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as γ-Glutamyl-L-methionine sulfoxide (B87167), is a dipeptide containing a γ-glutamyl linkage and a methionine sulfoxide residue. The integrity of this molecule is crucial for experimental accuracy and the efficacy of potential therapeutic applications. Degradation can lead to the formation of impurities that may have different biological activities or introduce variability in experimental results. The unique γ-bond generally confers high stability against enzymatic degradation compared to standard α-peptide bonds.[1][2]

Q2: What are the primary degradation pathways for this compound?

There are three primary degradation pathways for this compound:

  • Reduction of Methionine Sulfoxide: The sulfoxide group can be reduced back to a thioether, forming H-Glu(Met)-OH. This can occur in the presence of reducing agents or enzymatically within biological systems.

  • C-Terminal Decarboxylation: Under conditions of oxidative stress, such as the presence of hydroxyl radicals (•OH), the molecule can undergo decarboxylation at the C-terminus of the methionine residue.[3]

  • N-Terminal Decarboxylation: Oxidative stress can also lead to decarboxylation at the N-terminus of the glutamic acid residue.[3]

Q3: What are the common degradation products of this compound?

Based on the primary degradation pathways, the following are the most common degradation products:

  • H-Glu(Met)-OH: The product of the reduction of the methionine sulfoxide.

  • Product of C-Terminal Decarboxylation: The result of the loss of CO₂ from the methionine residue.

  • Product of N-Terminal Decarboxylation: The result of the loss of CO₂ from the glutamic acid residue.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis

Possible Cause: Degradation of this compound during sample preparation, storage, or analysis.

Solutions:

  • Review Storage Conditions: γ-glutamyl peptides show better stability when stored at -80°C for long-term storage.[4] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4]

  • Check pH of Buffers: Acidic conditions, especially when combined with heat, can promote the degradation of glutamic acid-containing peptides.[5] Ensure buffers are within a stable pH range for your experiment.

  • Minimize Oxidative Stress: If not studying oxidation, ensure all buffers and solvents are degassed and consider the addition of antioxidants if compatible with your experimental design.

Issue 2: Loss of Sample Potency or Activity

Possible Cause: Conversion of this compound to its degradation products, which may have lower or different biological activity.

Solutions:

  • Characterize the Sample: Use analytical techniques like LC-MS to confirm the identity and purity of your this compound stock.

  • Perform Stability Studies: Assess the stability of your compound under your specific experimental conditions (e.g., temperature, pH, buffer composition) to determine its half-life.

Quantitative Data on Degradation

ConditionExpected Primary Degradation Product(s)Relative Rate of DegradationNotes
Storage at -80°C Minimal degradationVery LowRecommended for long-term storage.[4]
Storage at 4°C Minimal degradationLowSuitable for short-term storage.
Multiple Freeze-Thaw Cycles H-Glu(Met)-OH, Decarboxylation ProductsModerateCan introduce variability; aliquoting is recommended.[4]
Incubation in Acidic Buffer (pH < 4) at Elevated Temperature (>80°C) Multiple degradation productsHighAcid hydrolysis can cleave peptide bonds and promote other side reactions.[5]
Presence of Reducing Agent (e.g., DTT) H-Glu(Met)-OHHighSpecific to the reduction of the sulfoxide.
Presence of Oxidizing Agent (e.g., •OH radicals) Decarboxylation ProductsHighRelevant in studies of oxidative stress.[3]

Experimental Protocols

Protocol 1: Analysis of this compound and its Degradation Products by RP-HPLC

This protocol outlines a general method for the separation and detection of this compound and its potential degradation products.

1. Materials:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • This compound standard
  • Sample to be analyzed

2. Sample Preparation:

  • Dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 214 nm
  • Injection Volume: 10 µL
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 50% B (linear gradient)
  • 25-30 min: 50% to 95% B (linear gradient)
  • 30-35 min: 95% B (hold)
  • 35-40 min: 95% to 5% B (linear gradient)
  • 40-45 min: 5% B (hold for re-equilibration)

4. Data Analysis:

  • Identify the peak for this compound by comparing the retention time with the standard.
  • Degradation products, being more or less polar, will have different retention times. For example, the more nonpolar H-Glu(Met)-OH would likely have a longer retention time.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is for the structural confirmation of potential degradation products.

1. Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
  • C18 reverse-phase column suitable for mass spectrometry
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Sample from a degradation study

2. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, using formic acid-based mobile phases.

3. LC-MS Method:

  • Use a similar gradient as in the HPLC method, adjusting for the column dimensions and system.
  • Ionization Mode: Positive ESI
  • Mass Range: m/z 100-1000
  • Acquire both full scan MS and tandem MS (MS/MS) data for the peaks of interest.

4. Data Analysis:

  • Extract the exact mass from the full scan data for each peak.
  • Compare the measured mass with the theoretical masses of this compound (C₁₀H₁₈N₂O₆S, exact mass: 294.0886) and its potential degradation products.
  • Analyze the fragmentation patterns from the MS/MS data to confirm the structures.

Visualizations

DegradationPathways main This compound reduced H-Glu(Met)-OH main->reduced Reduction c_decarboxy C-Terminal Decarboxylation Product main->c_decarboxy Oxidative Stress (C-Terminal Decarboxylation) n_decarboxy N-Terminal Decarboxylation Product main->n_decarboxy Oxidative Stress (N-Terminal Decarboxylation)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_analysis Analysis hplc RP-HPLC Analysis lcms LC-MS Analysis hplc->lcms For Structural Confirmation sample This compound Sample sample->hplc Purity Check degradation Induce Degradation (e.g., pH, Temp, Oxidants) sample->degradation degradation->hplc Monitor Degradation

Caption: Workflow for analyzing this compound degradation.

References

Strategies to increase the yield of H-Glu(Met-OH)-OH chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of H-Glu(Met-OH)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and increase the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges in synthesizing this compound, a dipeptide of glutamic acid and methionine sulfoxide (B87167), revolve around side reactions involving these two amino acids. Key issues include:

  • Oxidation of Methionine: The thioether side chain of methionine is highly susceptible to over-oxidation to methionine sulfone (Met(O₂)) or incomplete oxidation, leading to a mixture of methionine and methionine sulfoxide.[1][2]

  • Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamate, especially under acidic or basic conditions, resulting in a loss of the N-terminal amino group and a corresponding decrease in yield.[3][4]

  • Incomplete Coupling and Deprotection: As with any peptide synthesis, incomplete reactions can lead to deletion sequences and truncated peptides, complicating purification and reducing the overall yield.[3]

  • Racemization: The activation of the carboxylic acid group during coupling can lead to racemization, particularly at the glutamic acid residue, affecting the stereochemical purity of the final product.[5]

  • Purification Difficulties: The crude peptide mixture can be challenging to purify due to the presence of closely related impurities and potential aggregation of the desired peptide.[6]

Q2: What is the role of using pre-oxidized Methionine (Methionine Sulfoxide) in the synthesis?

A2: Utilizing methionine sulfoxide (Met(O)) directly as a building block in solid-phase peptide synthesis (SPPS) offers several advantages.[6] The increased polarity of the Met(O) residue can disrupt peptide aggregation, which is a common issue with hydrophobic sequences, thereby improving solubility and facilitating purification by HPLC.[6][7] This strategy also circumvents the need for a separate on-resin oxidation step and the potential for over-oxidation to the sulfone.

Q3: Which protecting groups are recommended for the synthesis of this compound?

A3: The choice of protecting groups is critical for a successful synthesis. A common and effective strategy is the Fmoc/tBu approach.[8]

  • α-Amino Group: The base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group is standard for protecting the α-amino group of both amino acids during chain elongation.[9][10]

  • Glutamic Acid Side Chain: The acid-labile OtBu (tert-butyl ester) group is recommended for protecting the γ-carboxyl group of glutamic acid. This group is stable to the mild basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[9][11]

  • Methionine Side Chain: When using Fmoc-Met(O)-OH, the sulfoxide itself acts as a polar moiety, and no additional side-chain protection is typically required for the thioether.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete coupling reactions.- Premature chain termination.- Inefficient cleavage from the resin.- Loss during purification.- Use a more efficient coupling reagent (e.g., HATU, HCTU).[13][14]- Increase coupling time and/or temperature.- Perform a double coupling for the second amino acid.- Ensure complete Fmoc deprotection before each coupling step.- Optimize the cleavage cocktail and time.[8]- Use a purification method that minimizes sample loss.
Presence of a -18 Da Peak in Mass Spectrum - Pyroglutamate formation from the N-terminal glutamic acid.[3][4]- Minimize the exposure of the N-terminal Glu to acidic or basic conditions during workup.[3]- Use coupling reagents that allow for shorter activation times for the glutamic acid residue.[3]- Consider using a protecting group on the N-terminal amino group that is removed under very mild conditions if pyroglutamate formation is severe.
Presence of a +16 Da Peak in Mass Spectrum - Over-oxidation of methionine sulfoxide to methionine sulfone (Met(O₂)).[1][2]- If performing on-resin oxidation, carefully control the oxidant concentration and reaction time.- Use mild oxidizing agents.- Consider using pre-synthesized Fmoc-Met(O)-OH to avoid the oxidation step altogether.[6]
Presence of a -16 Da Peak in Mass Spectrum - Incomplete oxidation of methionine to methionine sulfoxide.- If performing on-resin oxidation, increase the concentration of the oxidizing agent or the reaction time.- Monitor the reaction progress by taking small resin samples for analysis.
Multiple Peaks During HPLC Purification - Presence of deletion sequences from incomplete coupling.- Racemization of amino acid residues.- Formation of side products (e.g., pyroglutamate).- Optimize coupling and deprotection steps as described above.- Add a racemization-suppressing additive like HOBt or Oxyma Pure to the coupling reaction.[5][13]- Address the specific side reactions as detailed in this guide.
Poor Solubility of the Crude Peptide - Aggregation of the peptide chains.- The use of Met(O) in the sequence generally improves solubility.[6]- Purify the peptide in solvents that disrupt aggregation, such as those containing acetonitrile (B52724) or isopropanol.- Consider adding a temporary solubilizing tag to the peptide sequence during synthesis.[15]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy

This protocol describes the manual solid-phase synthesis of this compound on a Rink Amide resin.

1. Resin Preparation and First Amino Acid Loading:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Perform Fmoc deprotection by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Wash the resin with DMF (5x).

  • In a separate flask, dissolve Fmoc-Met(O)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.). Pre-activate for 5 minutes.

  • Add the activated Fmoc-Met(O)-OH solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (3x) and dichloromethane (B109758) (DCM) (3x).

2. Dipeptide Elongation:

  • Swell the Fmoc-Met(O)-resin in DMF for 30 minutes.

  • Perform Fmoc deprotection with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin with DMF (5x).

  • In a separate flask, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.). Pre-activate for 5 minutes.

  • Add the activated Fmoc-Glu(OtBu)-OH solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform a final Fmoc deprotection with 20% piperidine in DMF (2 x 10 minutes).

  • Wash with DMF (5x) and DCM (5x).

  • Dry the peptidyl-resin under vacuum.

3. Cleavage and Deprotection:

  • Treat the dried peptidyl-resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.[16]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water with a small amount of acetonitrile).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure product and lyophilize to obtain the final this compound peptide.

Data Presentation

Table 1: Common Coupling Reagents for Peptide Synthesis
Coupling Reagent Full Name Advantages Considerations
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateEfficient, widely used, relatively low cost.[14][17]Can cause racemization, especially with sensitive amino acids.[5]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, low racemization, good for sterically hindered couplings.[13][14]More expensive than HBTU.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh reactivity, similar to HATU.[13]Can also be more expensive.
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCost-effective, HOBt suppresses racemization.[5][13]Byproduct (diisopropylurea) can be difficult to remove in solution-phase synthesis but is washed away in SPPS.[5]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh efficiency, based on Oxyma Pure which is a safer alternative to HOBt.[14][17]Newer reagent, may be less commonly available.

Visualizations

Experimental_Workflow cluster_Resin_Prep Resin Preparation cluster_Coupling1 First Amino Acid Coupling cluster_Elongation Dipeptide Elongation cluster_Final_Steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Wash1 Wash (DMF) Fmoc_Deprotection1->Wash1 Activate_MetO Activate Fmoc-Met(O)-OH (HBTU/HOBt/DIPEA) Wash1->Activate_MetO Couple_MetO Couple to Resin Activate_MetO->Couple_MetO Fmoc_Deprotection2 Fmoc Deprotection Couple_MetO->Fmoc_Deprotection2 Wash2 Wash (DMF/DCM) Wash3 Wash (DMF) Fmoc_Deprotection2->Wash3 Activate_Glu Activate Fmoc-Glu(OtBu)-OH Wash3->Activate_Glu Couple_Glu Couple to Met(O)-Resin Activate_Glu->Couple_Glu Wash4 Wash (DMF/DCM) Couple_Glu->Wash4 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash4->Final_Fmoc_Deprotection Wash5 Wash and Dry Final_Fmoc_Deprotection->Wash5 Cleavage Cleavage from Resin (TFA/H2O/TIS) Wash5->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting_Tree cluster_Mass_Spec Mass Spectrometry Analysis cluster_Solutions Troubleshooting Solutions Start Low Yield or Impure Product Mass_Spec Analyze by MS Start->Mass_Spec Expected_Mass Correct Mass? Mass_Spec->Expected_Mass Minus_18 -18 Da Peak? Expected_Mass->Minus_18 No Optimize_Purification Optimize Purification - Adjust HPLC gradient - Check for aggregation Expected_Mass->Optimize_Purification Yes Plus_16 +16 Da Peak? Minus_18->Plus_16 No Pyroglutamate Pyroglutamate Formation - Minimize acid/base exposure - Use faster coupling Minus_18->Pyroglutamate Yes Other_Impurities Other Impurities Plus_16->Other_Impurities No Over_Oxidation Met(O) Over-Oxidation - Use pre-oxidized Met(O) - Control oxidation conditions Plus_16->Over_Oxidation Yes Incomplete_Coupling Incomplete Coupling/Deprotection - Optimize coupling reagents/time - Ensure complete deprotection Other_Impurities->Incomplete_Coupling

Caption: Decision tree for troubleshooting this compound synthesis.

References

How to dissolve H-Glu(Met-OH)-OH for experimental use.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving H-Glu(Met-OH)-OH for experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as γ-L-Glutamyl-L-methionine sulfoxide (B87167), is a dipeptide. It consists of a glutamic acid residue and a methionine sulfoxide residue. The presence of the polar methionine sulfoxide and the acidic glutamic acid influences its solubility characteristics.

Q2: What is the recommended starting solvent for dissolving this compound?

Based on the polar nature of its constituent amino acids, the recommended starting solvent is sterile, deionized water. Due to the acidic glutamic acid residue, adjusting the pH of the aqueous solution can significantly enhance solubility.

Q3: How can I improve the solubility of this compound in aqueous solutions?

If the dipeptide does not readily dissolve in water, you can try the following:

  • pH Adjustment: Since the peptide is acidic due to the glutamic acid residue, its solubility is expected to increase in a slightly basic solution. You can add a small amount of a volatile basic solution, such as 0.1 M ammonium (B1175870) bicarbonate, dropwise while stirring until the peptide dissolves. Aim for a pH above the isoelectric point of the peptide.

  • Sonication: Brief sonication can help to break up any aggregates and facilitate dissolution.

  • Gentle Warming: Gently warming the solution to 30-40°C can also increase solubility. However, prolonged heating should be avoided to prevent potential degradation.

Q4: Can I use organic solvents to dissolve this compound?

For peptides that are difficult to dissolve in aqueous solutions, organic solvents can be used. Dimethyl sulfoxide (DMSO) is a strong organic solvent that is effective for a wide array of organic materials and is a good option if aqueous methods fail.[1] It is recommended to first dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer to the desired concentration.

Q5: What precautions should I take regarding the stability of this compound during dissolution and storage?

The methionine sulfoxide residue in this compound is susceptible to further oxidation to methionine sulfone, a reaction that is generally irreversible. To maintain the integrity of the dipeptide:

  • Avoid Harsh Conditions: Steer clear of strong acids and oxidizing agents during dissolution.

  • Use High-Purity Solvents: Ensure that all solvents are of high purity and free from peroxides.

  • Proper Storage: For long-term storage, it is advisable to store the peptide in a lyophilized form at -20°C or -80°C. If in solution, aliquot and store at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem Possible Cause Troubleshooting Steps
Peptide does not dissolve in water. The concentration may be too high, or the pH of the water may be close to the peptide's isoelectric point, minimizing its solubility.1. Decrease Concentration: Try dissolving a smaller amount of the peptide in the same volume of water. 2. Adjust pH: Add a small amount of a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) dropwise to increase the pH and enhance solubility. 3. Sonication: Use a sonicator bath for a few minutes to aid dissolution.
Solution is cloudy or contains particulates after adding aqueous buffer to an organic solvent stock. The peptide is precipitating out of the solution due to poor solubility in the final solvent mixture.1. Increase Organic Solvent Concentration: The final solution may require a higher percentage of the organic solvent. 2. Slow Addition: Add the aqueous buffer to the organic stock solution very slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
Experimental results are inconsistent. The peptide may have degraded due to improper handling or storage. The methionine sulfoxide may have been further oxidized.1. Verify Peptide Integrity: Use analytical techniques like HPLC or mass spectrometry to check the purity of your peptide stock. 2. Fresh Preparations: Prepare fresh solutions for each experiment. 3. Review Storage Conditions: Ensure the lyophilized peptide and stock solutions are stored at the recommended temperatures and protected from light and moisture.

Experimental Protocols

Protocol 1: Dissolution in Aqueous Buffer
  • Weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.

  • Add a small volume of sterile deionized water to create a concentrated stock.

  • Gently vortex the tube. If the peptide does not fully dissolve, proceed to the next step.

  • While vortexing, add a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) dropwise until the peptide is completely dissolved.

  • Once dissolved, add the appropriate aqueous buffer to reach the final desired concentration.

  • Filter the solution through a 0.22 µm sterile filter if required for the experimental application.

Protocol 2: Dissolution using an Organic Solvent
  • Weigh the desired amount of lyophilized this compound in a sterile, chemically resistant tube.

  • Add a minimal volume of high-purity DMSO to completely dissolve the peptide.

  • In a separate tube, prepare the desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the peptide-DMSO stock solution dropwise to the buffer to achieve the final concentration.

  • If any precipitation occurs, you may need to adjust the final concentration of DMSO in the solution.

Visualizations

Logical Workflow for Dissolving this compound

DissolutionWorkflow start Start with Lyophilized This compound water Add Sterile Deionized Water start->water check_solubility Completely Dissolved? water->check_solubility ph_adjust Add Dilute Base (e.g., 0.1M NH4HCO3) dropwise check_solubility->ph_adjust No final_solution Final Solution Ready for Experiment check_solubility->final_solution Yes sonicate Sonication / Gentle Warming ph_adjust->sonicate check_solubility2 Completely Dissolved? sonicate->check_solubility2 use_dmso Use Minimal Anhydrous DMSO check_solubility2->use_dmso No check_solubility2->final_solution Yes slow_dilution Slowly Add to Aqueous Buffer use_dmso->slow_dilution slow_dilution->final_solution

Caption: A step-by-step decision-making workflow for dissolving this compound.

Potential Stability Issues for this compound

StabilityIssues peptide This compound Methionine Sulfoxide oxidizing_conditions Harsh Acidic Conditions or Oxidizing Agents peptide->oxidizing_conditions improper_storage Improper Storage (Moisture, High Temp) peptide->improper_storage degradation_product Degradation Product Methionine Sulfone (Irreversible) oxidizing_conditions->degradation_product Oxidation aggregation Peptide Aggregation (Reduced Bioactivity) improper_storage->aggregation Leads to

Caption: Diagram illustrating potential degradation pathways for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the recommended long-term storage, handling, and troubleshooting for lyophilized H-Glu(Met-OH)-OH (γ-L-Glutamyl-L-methionine).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

A1: For optimal long-term stability, lyophilized this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperatures are detailed in the table below. While some suppliers may ship the product at ambient temperature, long-term storage at room temperature is not advised due to the potential for degradation. Always refer to the Certificate of Analysis provided by the supplier for any lot-specific storage recommendations.

Data Presentation: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CMinimizes chemical degradation, including oxidation of the methionine residue. Storage at -80°C is preferred for maximum long-term stability.
Humidity Desiccated (low humidity)The lyophilized powder is hygroscopic and absorbing moisture can accelerate degradation.
Light In the dark (e.g., in an opaque container or stored in a freezer)Protects the compound from light-induced degradation.

Q2: How should I handle and reconstitute lyophilized this compound?

A2: Proper handling and reconstitution are critical to maintain the integrity of the peptide. Please refer to the detailed "Experimental Protocol: Reconstitution of Lyophilized this compound" section below for a step-by-step guide.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation in the lyophilized powder can include a change in color or texture, or clumping of the powder, which may indicate moisture absorption. In solution, the appearance of particulates or discoloration can be a sign of degradation or poor solubility. The primary chemical degradation pathway for this compound is the oxidation of the methionine residue to methionine sulfoxide (B87167) and potentially methionine sulfone. This can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q4: My reconstituted solution of this compound is cloudy. What should I do?

A4: Cloudiness or precipitation in the reconstituted solution can indicate several issues. Please refer to the "Troubleshooting Guide" below for potential causes and solutions.

Experimental Protocols

Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol provides a general procedure for the reconstitution of lyophilized this compound. The choice of solvent will depend on the specific requirements of your experiment. For biological assays, sterile, pyrogen-free water or a buffer of choice is typically used.

Materials:

  • Vial of lyophilized this compound

  • Appropriate solvent (e.g., sterile water, PBS, or other aqueous buffer)

  • Sterile, calibrated pipettes and tips

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture inside the vial, which can compromise the stability of the peptide.

  • Solvent Calculation: Determine the volume of solvent required to achieve the desired final concentration.

  • Solvent Addition: Carefully unseal the vial. Using a sterile pipette, slowly add the calculated volume of the chosen solvent to the vial. To avoid dislodging the lyophilized powder, gently dispense the solvent down the side of the vial.

  • Dissolution: Gently swirl the vial or sonicate in a water bath for a few minutes to facilitate dissolution. Avoid vigorous shaking, as this can cause foaming and may lead to peptide aggregation or degradation.

  • Visual Inspection: Visually inspect the solution to ensure that the peptide has completely dissolved and the solution is clear. If any particulates are present, the solution can be centrifuged and the supernatant carefully transferred to a new sterile tube.

  • Storage of Reconstituted Solution: For short-term storage, keep the reconstituted solution at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocol: Assessment of this compound Oxidation by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method to assess the stability of this compound by separating and quantifying the parent peptide from its oxidized forms (methionine sulfoxide). The exact chromatographic conditions may need to be optimized for your specific HPLC system and column.

Materials and Equipment:

  • Reconstituted solution of this compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a solution of this compound in Mobile Phase A at a suitable concentration for HPLC analysis (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm or 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (minutes) % Mobile Phase B
      0 5
      25 50
      26 95
      28 95
      29 5

      | 35 | 5 |

  • Data Analysis:

    • The unoxidized this compound will elute as a main peak.

    • The oxidized form, this compound sulfoxide, being more polar, will typically elute earlier than the parent peptide.

    • The percentage of the oxidized form can be calculated based on the peak areas from the chromatogram: % Oxidized = (Area of Oxidized Peak / (Area of Parent Peak + Area of Oxidized Peak)) * 100

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Lyophilized powder appears clumpy or discolored. Moisture absorption due to improper storage or handling.Discard the product as its integrity may be compromised. Ensure proper storage of new vials in a desiccated environment.
Difficulty in dissolving the peptide. Incorrect solvent; insufficient mixing; peptide has degraded.Try sonicating the solution for a short period. If the peptide is known to have low solubility in water, consider using a small amount of a co-solvent like DMSO, followed by dilution with the aqueous buffer. If solubility issues persist, it may indicate degradation.
Reconstituted solution is cloudy or contains particulates. Poor solubility; bacterial contamination; degradation products.Centrifuge the solution to pellet any insoluble material and use the clear supernatant. Filter the solution through a 0.22 µm sterile filter. If the issue persists, consider preparing a fresh solution.
Loss of biological activity in experiments. Improper storage of lyophilized or reconstituted peptide; repeated freeze-thaw cycles; oxidation of the methionine residue.Ensure the peptide is stored correctly. Aliquot reconstituted solutions to avoid multiple freeze-thaw cycles. Assess the integrity of the peptide using HPLC as described in the protocol above.
Unexpected peaks in HPLC analysis. Oxidation of the methionine residue; other degradation products; impurities from the synthesis.The primary degradation product is likely the methionine sulfoxide derivative, which elutes earlier than the parent peptide in RP-HPLC. Compare the chromatogram to that of a freshly reconstituted sample.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Issue with This compound issue_type What is the nature of the issue? start->issue_type powder_issue Lyophilized powder appears clumpy or discolored issue_type->powder_issue Physical Appearance solubility_issue Difficulty dissolving or cloudy solution issue_type->solubility_issue Reconstitution activity_issue Loss of biological activity issue_type->activity_issue Experimental Results hplc_issue Unexpected peaks in HPLC issue_type->hplc_issue Analytical Data check_storage Action: Review storage conditions (temperature, desiccation, light). powder_issue->check_storage reconstitution_protocol Action: Review reconstitution protocol. Consider sonication or alternative solvent. solubility_issue->reconstitution_protocol check_handling Action: Review handling procedures (aliquoting, freeze-thaw cycles). activity_issue->check_handling assess_oxidation Action: Perform HPLC analysis to assess for methionine oxidation. hplc_issue->assess_oxidation discard Result: Discard compromised vial. Use a new, properly stored vial. check_storage->discard end End: Issue Resolved discard->end centrifuge_filter Action: Centrifuge and/or filter the reconstituted solution. reconstitution_protocol->centrifuge_filter centrifuge_filter->end check_handling->assess_oxidation assess_oxidation->end

Caption: Troubleshooting workflow for common issues with this compound.

Signaling_Pathway cluster_storage Long-Term Storage cluster_reconstitution Reconstitution cluster_degradation Potential Degradation Pathway storage_conditions Lyophilized this compound Stored at -20°C to -80°C Desiccated, in the dark reconstitute Reconstitute in appropriate sterile buffer storage_conditions->reconstitute Use in Experiment aliquot Aliquot into single-use volumes reconstitute->aliquot store_solution Store solution at -20°C or -80°C aliquot->store_solution peptide This compound (Methionine) oxidized_peptide H-Glu(Met(O)-OH)-OH (Methionine Sulfoxide) peptide->oxidized_peptide Oxidation (Exposure to air, light, improper storage)

Caption: Logical relationship of storage, handling, and degradation of this compound.

Technical Support Center: Prevention of Methionine Oxidation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the unwanted oxidation of methionine residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide, which contains methionine, shows a significant peak with a +16 Da mass shift in the final analysis. What is this, and how can I prevent it?

A1: A +16 Da mass shift is characteristic of the oxidation of a methionine residue to methionine sulfoxide (B87167) (Met(O)). This is a common side reaction that primarily occurs during the final acidic cleavage of the peptide from the resin.[1][2][3] The thioether side chain of methionine is susceptible to oxidation by various reactive oxygen species that can be present or generated during this step.[2]

To prevent this, you should incorporate antioxidants or reducing agents, commonly known as scavengers, into your cleavage cocktail.[1][3][4]

Q2: What are the most effective scavengers to add to my cleavage cocktail to prevent methionine oxidation?

A2: Several scavengers and scavenger cocktails have been developed to minimize or eliminate methionine oxidation. The choice of scavenger can depend on the other amino acids present in your peptide sequence. Some effective options include:

  • Reagent H: A complex cleavage cocktail specifically designed to prevent methionine oxidation.[1][3][5] Its composition is typically trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), water, dimethylsulfide (DMS), and ammonium (B1175870) iodide.[3][5]

  • Tetrahydrothiophene (THT): Can be added to the solvent during SPPS to reduce the extent of methionine oxidation in a concentration-dependent manner.[6][7]

  • Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃): The combination of TMSCl and PPh₃ in the cleavage cocktail has been shown to be very effective at eradicating methionine oxidation.[1][3][8]

  • Ammonium Iodide (NH₄I) and Dimethylsulfide (DMS): This combination can significantly reduce or eliminate the formation of methionine sulfoxide.[2]

Q3: I have already synthesized my peptide and confirmed that the methionine is oxidized. Is it possible to reverse this?

A3: Yes, in many cases, methionine sulfoxide can be reduced back to methionine. This can be a more practical approach than re-synthesizing the entire peptide.[2] Effective reduction methods include:

  • Ammonium Iodide (NH₄I) and Dimethylsulfide (DMS): This reagent combination can be used to reduce methionine sulfoxide in solution.[2][9]

  • TFA-NH₄I-Me₂S: This mixture has been proposed for the reduction of Met(O) without affecting disulfide bridges.[1][3]

  • 2-Mercaptopyridine (B119420) in liquid hydrogen fluoride (B91410): This method has also been shown to be effective for the reduction of methionine d-sulfoxide.[10]

Q4: Besides the cleavage step, can methionine oxidation occur at other stages of peptide synthesis?

A4: While the final acidic cleavage is the primary stage for methionine oxidation in Fmoc-based SPPS, some oxidation can also occur during the synthesis itself, especially if the solvents or reagents are not properly handled to exclude air (oxygen).[1][2][3] Using fresh, high-quality reagents and maintaining an inert atmosphere can help minimize oxidation during chain assembly.[2] In Boc/Bzl SPPS, oxidation can also happen to some extent during the repeated Boc-removal steps.[1][3]

Q5: I am synthesizing a peptide with other sensitive residues like Cysteine (Cys) and Tryptophan (Trp). Will the methods to prevent methionine oxidation affect these residues?

A5: This is a critical consideration. Some scavengers and cleavage conditions can affect other sensitive amino acids. For instance:

  • Cleavage cocktails containing TMSCl and PPh₃ have been shown to be compatible with peptides containing Cys and Trp.[1][8]

  • The use of triisopropylsilane (B1312306) (TIS) is important for the removal of the Trt protecting group from Cys.[1]

  • It's important to choose a cleavage cocktail that is appropriate for all the sensitive residues in your peptide. Always review the literature for the compatibility of your chosen method with your specific peptide sequence.

Quantitative Data on Prevention Methods

The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine oxidation.

Cleavage Cocktail CompositionPeptide Sequence Context% Oxidation ObservedReference
TFA/TIS/H₂O (95:2.5:2.5)Amyloid-beta (1-42)Significant (~50%)[2]
TFA/Anisole/TMSCl/Me₂S + PPh₃Ac-Cys-Met-Glu-Glu-Pro-Asp-OHEradicated[1]
TFA/Anisole/TIS/TMSCl/Me₂S + PPh₃Ac-Cys-Met-Glu-Glu-Pro-Asp-OHEradicated[1]
SPPS with 10% THT in NMP, followed by NH₄I reductionModel PeptideSignificantly Improved Yield[6]

Experimental Protocols

Protocol 1: Cleavage with TMSCl/PPh₃ to Prevent Methionine Oxidation

This protocol is adapted from a study that demonstrated the eradication of methionine oxidation.[1]

Reagents:

  • Peptide-resin

  • Cleavage Cocktail A (for peptides without Cys(Trt)): TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃).

  • Cleavage Cocktail B (for peptides with Cys(Trt)): TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃).

  • Cold diethyl ether

Procedure:

  • Place the peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (A or B) to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 2: Reduction of Methionine Sulfoxide with Ammonium Iodide and DMS

This protocol is a general method for reducing already oxidized methionine residues in a peptide.[2][9]

Reagents:

  • Oxidized peptide

  • Ammonium Iodide (NH₄I)

  • Dimethylsulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the crude, oxidized peptide in TFA.

  • Add ammonium iodide and dimethylsulfide to the solution. The exact concentrations may need to be optimized for your specific peptide.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC to determine the optimal reaction time.

  • Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove residual reagents.

  • Dry the purified peptide under vacuum.

Visual Guides

Workflow for Preventing Methionine Oxidation

Methionine Oxidation Prevention Workflow cluster_prevention Prevention Strategies start Start: Peptide Synthesis with Methionine cleavage Final Cleavage Step start->cleavage Fmoc-SPPS Complete analysis LC-MS Analysis cleavage->analysis Crude Product scavengers Add Scavengers to Cleavage Cocktail (e.g., TMSCl/PPh3, THT, Reagent H) no_oxidation Desired Peptide analysis->no_oxidation No +16 Da peak oxidation Oxidized Peptide (+16 Da) analysis->oxidation +16 Da peak observed end End: Purified Peptide no_oxidation->end troubleshoot Troubleshooting: Reduce Met(O) oxidation->troubleshoot Salvage Strategy troubleshoot->end scavengers->cleavage Implement during cleavage Oxidation and Prevention Logic cluster_conditions Conditions cluster_prevention Prevention/Reduction Met Methionine (Met) -S-CH3 MetO Methionine Sulfoxide (Met(O)) -S(O)-CH3 Met->MetO Oxidation MetO->Met Reduction acid Acidic Cleavage (TFA) acid->Met oxidants Oxidizing Species oxidants->Met scavengers Scavengers (e.g., PPh3, THT) scavengers->MetO Inhibits reducing_agents Reducing Agents (e.g., NH4I/DMS) reducing_agents->Met Promotes

References

Troubleshooting peak tailing in H-Glu(Met-OH)-OH HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of H-Glu(Met-OH)-OH.

Troubleshooting Guide & FAQs

This section addresses common issues leading to peak tailing in a question-and-answer format, offering targeted solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?

Peak tailing in HPLC is often an indication of undesirable secondary interactions between your analyte and the stationary phase, or other system issues. For a polar molecule like this compound, which contains acidic (glutamic acid) and polar (methionine sulfoxide) functionalities, the primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns are a major contributor to peak tailing.[1][2][3] The glutamic acid moiety and the polar methionine sulfoxide (B87167) in your analyte can interact with these acidic silanols, leading to a secondary retention mechanism that causes the peak to tail.[1][4][5]

  • Mobile Phase pH: The pH of your mobile phase plays a critical role.[6][7] If the pH is close to the pKa of your analyte or the silanol groups on the column, it can lead to inconsistent ionization and peak shape distortion.[6][8] For this compound, with its two carboxylic acid groups and an amino group, the ionization state is highly pH-dependent.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[9]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening that manifests as peak tailing.[3][8]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column or degradation of the stationary phase over time can create active sites that cause tailing.[9]

  • Metal Contamination: Trace metal impurities in the silica (B1680970) matrix of the column can chelate with analytes, causing peak tailing.[3][4]

Q2: How can I troubleshoot peak tailing caused by secondary silanol interactions?

To mitigate the effects of silanol interactions, consider the following strategies:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ~2.5-3) will suppress the ionization of the silanol groups, minimizing their interaction with your analyte.[2][4][5]

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[4][5][8] Using such a column can significantly improve peak shape for polar analytes.

  • Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites. However, for an acidic analyte like this compound, this is generally not the preferred approach.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask residual silanol interactions and maintain a stable pH.[2][4]

Q3: What is the optimal mobile phase pH for analyzing this compound?

The optimal pH will depend on your specific column and separation goals. However, a good starting point for acidic analytes on a reversed-phase column is a low pH (e.g., 2.5-3.0) using a buffer like phosphate (B84403) or an acid additive like trifluoroacetic acid (TFA) or formic acid.[4][5] At this pH, the carboxylic acid groups of the glutamic acid moiety will be protonated, and the silanol groups on the column will be largely unionized, which should lead to a more symmetrical peak shape.

Q4: Can the sample solvent affect peak shape?

Yes, the solvent used to dissolve your sample can have a significant impact. If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[9] It is always best to dissolve your sample in the initial mobile phase if possible.[3]

Q5: My peak tailing persists even after optimizing the mobile phase. What else can I check?

If mobile phase optimization doesn't resolve the issue, investigate the following:

  • Column Health: The column may be contaminated or have a void at the inlet.[5] Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash away contaminants. If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Inspect your HPLC system for any unnecessary lengths of tubing or fittings with large internal diameters that could contribute to dead volume.[8]

  • Sample Overload: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[9][10]

  • Presence of Diastereomers: The oxidation of methionine to methionine sulfoxide creates a new chiral center, resulting in two diastereomers. These may have slightly different retention times and could be co-eluting, contributing to a broader or tailing peak. Improving the column efficiency (e.g., using a column with smaller particles) may help to resolve them.

Quantitative Data Summary

The following table summarizes the expected impact of key HPLC parameters on peak shape for the analysis of this compound.

ParameterCondition 1Expected Outcome 1Condition 2Expected Outcome 2Rationale
Mobile Phase pH pH 2.5-3.0Symmetrical PeakpH 5.0-7.0Peak TailingLow pH suppresses silanol ionization and protonates the analyte's carboxylic acids, reducing secondary interactions.[2][4][5]
Buffer Concentration 10 mMPotential for Tailing25-50 mMImproved SymmetryHigher buffer concentration can mask residual silanol activity.[2][4]
Column Type Standard Silica C18Potential for TailingEnd-Capped C18Symmetrical PeakEnd-capping deactivates surface silanol groups, minimizing secondary retention.[5][8]
Injection Volume 20 µLPotential for Tailing5 µLImproved SymmetryA smaller injection volume reduces the risk of column overload.[10]
Sample Solvent 100% AcetonitrilePeak DistortionMobile Phase ASymmetrical PeakMatching the sample solvent to the mobile phase prevents issues with solvent strength mismatch.[3][9]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and column.

  • Sample Preparation:

    • Dissolve this compound standard in the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% to 30% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate the peak for this compound.

    • Calculate the tailing factor (asymmetry factor). A value close to 1.0 is ideal. Many methods accept a tailing factor of up to 1.5.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed q1 Is the mobile phase pH low (2.5-3.0)? start->q1 sol1 Adjust mobile phase pH to 2.5-3.0 with an acid additive (e.g., 0.1% TFA or Formic Acid). q1->sol1 No q2 Are you using a high-purity, end-capped column? q1->q2 Yes a1_yes Yes a1_no No end_node Peak Shape Improved sol1->end_node sol2 Switch to a modern, high-purity, end-capped C18 column. q2->sol2 No q3 Is the sample dissolved in the initial mobile phase? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Dissolve the sample in the initial mobile phase. q3->sol3 No q4 Is the injection volume low (e.g., < 10 µL)? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Reduce injection volume or dilute the sample. q4->sol4 No q5 Check for system issues: - Column contamination/void - Extra-column volume q4->q5 Yes a4_yes Yes a4_no No sol4->end_node q5->end_node Chemical_Interactions Si-OH Acidic Silanol Group (Si-OH) Tailing Peak Tailing Analyte Analyte -COOH (Glutamic Acid) -S=O (Methionine Sulfoxide) Analyte->Si-OH Secondary Interaction (Hydrogen Bonding)

References

Technical Support Center: Purification of Crude Synthetic H-Glu(Met-OH)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude synthetic H-Glu(Met-OH)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a dipeptide composed of glutamic acid and methionine sulfoxide (B87167). Its chemical formula is C₁₀H₁₈N₂O₅S.[1] The presence of the oxidized methionine (methionine sulfoxide) is a key characteristic of this molecule.

Q2: What are the most common impurities found in crude synthetic this compound?

Following solid-phase peptide synthesis (SPPS), the crude product is a mixture containing the target peptide along with various impurities.[2][3] For this compound, these can include:

  • Truncated Peptides: H-Met-OH or H-Glu-OH. These arise from incomplete coupling reactions.[2]

  • Deletion Peptides: Impurities where one of the amino acids is missing from a longer intended sequence containing this dipeptide. This can be caused by incomplete deprotection of the N-terminal protecting group.[2][4]

  • Incompletely Deprotected Peptides: Peptides that still have protecting groups on the side chains after cleavage from the resin.[2]

  • Diastereomers: Racemization of amino acid residues can occur during synthesis, leading to diastereomeric impurities.[4]

  • Unwanted Modifications: Besides the intended methionine sulfoxide, other side reactions can occur.

  • Non-Peptide Impurities: Residual scavengers and cleavage by-products.[3][5]

Q3: What is the primary recommended purification technique for this compound?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound.[3][6][7] This technique separates molecules based on their hydrophobicity.[3][8]

Q4: How does the methionine sulfoxide in this compound affect its purification?

The presence of methionine sulfoxide makes the dipeptide more polar (hydrophilic) compared to its non-oxidized counterpart (H-Glu(Met)-OH). This will result in a shorter retention time on a reversed-phase HPLC column compared to the non-oxidized form. This difference in polarity is the basis for their separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem 1: Poor Resolution of the Main Peak in RP-HPLC

Symptoms:

  • The peak for this compound is broad.

  • The main peak co-elutes with impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate Gradient Slope A steep gradient may not provide enough time for separation. Optimize the gradient by making it shallower around the elution time of your peptide to improve resolution.[2]
Incorrect Mobile Phase The choice of organic solvent (typically acetonitrile) and ion-pairing agent (commonly trifluoroacetic acid - TFA) can affect selectivity. Try a different organic modifier like methanol (B129727) or a different ion-pairing agent if co-elution persists.
Column Overload Injecting too much crude material can lead to broad, tailing peaks. Reduce the sample load to stay within the column's capacity.
Column Degradation The performance of an HPLC column degrades over time. If you observe a consistent loss of resolution, consider replacing the column.
Problem 2: The Target Peptide, this compound, is Not Detected

Symptoms:

  • No significant peak is observed at the expected retention time.

Possible Causes & Solutions:

CauseSolution
Synthesis Failure The synthesis of the dipeptide may have been unsuccessful. Confirm the synthesis by mass spectrometry of the crude product.
Incorrect Detection Wavelength Peptides are typically monitored at 210-220 nm.[3] Ensure your detector is set to an appropriate wavelength.
Peptide Precipitation The peptide may have precipitated in the vial before injection. Ensure the peptide is fully dissolved in the injection solvent. Gentle sonication may help.[9]
Problem 3: High Backpressure in the HPLC System

Symptoms:

  • The HPLC system shows an error for high pressure.

Possible Causes & Solutions:

CauseSolution
Clogged Column Frit Particulates from the crude sample can clog the inlet frit of the column. Always filter your sample through a 0.45 µm filter before injection.[10]
Precipitation in the System The peptide or impurities may have precipitated in the tubing or on the column due to solvent incompatibility. Flush the system with a strong solvent series.
Buffer Precipitation If using buffers other than TFA/water/acetonitrile (B52724), ensure they are soluble across the entire gradient range.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification of this compound
  • Instrumentation: A standard preparative HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in Solvent A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the solution through a 0.45 µm syringe filter.

  • Gradient Elution: A common starting gradient is a linear increase from 5% to 50% Solvent B over 30-60 minutes. The exact gradient should be optimized based on the results of an initial analytical run.

  • Detection: Monitor the elution at 214 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Ion-Exchange Chromatography (IEX) for Impurity Removal

Ion-exchange chromatography can be used as an orthogonal purification step if RP-HPLC alone is insufficient. It separates peptides based on their net charge.[8]

  • Instrumentation: A chromatography system capable of running salt gradients.

  • Column: A strong or weak cation or anion exchange column, depending on the isoelectric point (pI) of this compound and the impurities.

  • Buffers:

    • Buffer A: A low salt concentration buffer at a specific pH.

    • Buffer B: A high salt concentration buffer (e.g., with 1 M NaCl) at the same pH.

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Load the sample dissolved in Buffer A.

    • Elute with a linear gradient of increasing salt concentration (Buffer B).

    • Collect and analyze fractions as with RP-HPLC.

Data Presentation

Table 1: Illustrative Purification Summary for this compound

Purification StepPurity (%)Yield (%)
Crude Product45100
RP-HPLC98.565

Note: These values are illustrative and can vary significantly depending on the synthesis efficiency and the optimization of the purification process.

Table 2: Comparison of Chromatographic Methods (Illustrative)

MethodPrincipleAdvantage for this compoundPotential Disadvantage
RP-HPLC HydrophobicityHigh resolution for closely related impurities.High backpressure, potential for column degradation.
IEX Net ChargeGood for separating charged impurities.May not be effective for impurities with similar charge.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Solvent A & Filter (0.45 µm) Crude->Dissolve RPHPLC Preparative RP-HPLC Dissolve->RPHPLC Collect Collect Fractions RPHPLC->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Analyze->RPHPLC Re-purify Pool Pool Pure Fractions Analyze->Pool Purity > 98% Lyophilize Lyophilize Pool->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Poor HPLC Resolution CheckGradient Is the gradient shallow enough? Start->CheckGradient CheckLoad Is the sample load appropriate? CheckGradient->CheckLoad Yes OptimizeGradient Optimize Gradient (shallower slope) CheckGradient->OptimizeGradient No CheckColumn Is the column in good condition? CheckLoad->CheckColumn Yes ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad No ReplaceColumn Replace Column CheckColumn->ReplaceColumn No GoodResolution Good Resolution CheckColumn->GoodResolution Yes OptimizeGradient->GoodResolution ReduceLoad->GoodResolution ReplaceColumn->GoodResolution

Caption: Troubleshooting logic for poor HPLC resolution.

References

Characterizing and removing impurities from H-Glu(Met-OH)-OH preparations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Glu(Met-OH)-OH. The information provided aims to help characterize and remove common impurities from your preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound preparations?

A1: Impurities in this compound preparations can arise from the synthetic process or degradation. Common impurities include:

  • Oxidation Products: The thioether group in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)) and, to a lesser extent, methionine sulfone.[1][2][3] This is a primary concern during synthesis, purification, and storage.

  • Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid (pGlu).[2]

  • Deletion Sequences: In solid-phase peptide synthesis (SPPS), incomplete coupling can lead to the absence of one of the amino acid residues.

  • Protecting Group Adducts: Incomplete removal of protecting groups used during synthesis can result in adducts with the peptide.

  • Diastereomers: Racemization of amino acids can occur during synthesis, leading to the formation of diastereomeric impurities.

Q2: How can I detect these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for assessing the purity of peptides.[4][5] Different impurity peaks can be separated based on their hydrophobicity. For instance, oxidized methionine-containing peptides are more polar and typically elute earlier than the parent peptide.[1][6]

  • Mass Spectrometry (MS): Provides molecular weight information for the main product and any impurities, aiding in their identification. High-resolution mass spectrometry can further help in confirming the elemental composition of impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for detailed structural characterization of the desired peptide and its impurities.[8][9] It can distinguish between isomers and identify modifications in the amino acid side chains.[8]

Q3: What is the general strategy for removing impurities from this compound?

A3: The most common and effective method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4][5][10] This technique separates the target peptide from impurities based on differences in their hydrophobicity. By using a suitable gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (like trifluoroacetic acid), impurities can be effectively separated.[4][5]

Troubleshooting Guides

Problem 1: My HPLC chromatogram shows an early eluting peak.
  • Possible Cause: This is often indicative of a more polar impurity. In the case of this compound, the most likely candidate is the oxidized form , methionine sulfoxide (Met(O)).[1][3][6]

  • Troubleshooting Steps:

    • Confirm Identity with Mass Spectrometry: Analyze the fraction corresponding to the early eluting peak by MS. An increase in mass of 16 Da compared to the parent peptide (this compound) would confirm the presence of a single oxidation.

    • Optimize HPLC Gradient: A shallower gradient during the elution of the main peak can improve the resolution between the native and oxidized forms.

    • Prevent Further Oxidation: During purification and storage, use degassed solvents and consider adding antioxidants like dithiothreitol (B142953) (DTT) to the cleavage mixture during synthesis.[2] Store the purified peptide under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Problem 2: I observe a peak with a slightly different retention time that is difficult to resolve.
  • Possible Cause: This could be a diastereomer of this compound, which has very similar physicochemical properties to the desired product.

  • Troubleshooting Steps:

    • High-Resolution Analytical HPLC: Use a high-resolution analytical column and optimize the mobile phase composition and gradient to improve separation.

    • Chiral Chromatography: In some cases, chiral chromatography may be necessary to separate diastereomers.

    • NMR Analysis: 1D and 2D NMR techniques can be used to identify and quantify diastereomeric impurities.[8][9]

Problem 3: My final product has a lower than expected molecular weight confirmed by MS.
  • Possible Cause: This could be a deletion sequence , where one of the amino acids was not successfully coupled during synthesis. Another possibility is the formation of pyroglutamic acid from the N-terminal glutamic acid, which involves the loss of a water molecule (18 Da).[2]

  • Troubleshooting Steps:

    • Review Synthesis Protocol: Check the coupling efficiency at each step of your solid-phase peptide synthesis.

    • Optimize Cleavage Conditions: Harsh acidic conditions can sometimes promote side reactions. Milder cleavage cocktails can be explored.

    • Purification by RP-HPLC: These impurities generally have different hydrophobicities and can be separated by RP-HPLC.

Data Presentation

Table 1: Common Impurities and their Mass Differences

ImpurityLikely CauseMass Difference from Parent Peptide (Da)
Methionine SulfoxideOxidation+16
Methionine SulfoneOxidation+32
Pyroglutamic Acid FormationN-terminal cyclization-18
Deletion of Glutamic AcidIncomplete coupling-129.11
Deletion of MethionineIncomplete coupling-131.19

Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method

This protocol provides a starting point for analyzing the purity of this compound preparations.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

Protocol 2: Preparative RP-HPLC for Purification

This protocol outlines a general method for purifying crude this compound.

  • Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A shallow gradient around the elution point of the target peptide, determined from analytical HPLC, should be used. For example:

    • 0-10 min: 5% B

    • 10-50 min: 5% to 40% B (linear gradient)

    • 50-60 min: 40% to 95% B

  • Flow Rate: 10-20 mL/min (depending on column dimensions).

  • Detection: UV at 220 nm.

  • Fraction Collection: Collect fractions across the main peak and analyze by analytical HPLC to pool the purest fractions.

  • Post-Purification: The collected fractions are typically lyophilized to obtain the purified peptide as a powder.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_analysis Purity Analysis & Characterization synthesis Crude this compound Synthesis analytical_hplc Analytical RP-HPLC synthesis->analytical_hplc ms Mass Spectrometry synthesis->ms prep_hplc Preparative RP-HPLC analytical_hplc->prep_hplc Impurity Profile Guides Purification ms->prep_hplc Confirms Target Mass fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Check by Analytical RP-HPLC fraction_collection->purity_check final_ms Final MS Confirmation purity_check->final_ms nmr NMR for Structural Confirmation (Optional) purity_check->nmr lyophilization Lyophilization purity_check->lyophilization final_product Pure this compound lyophilization->final_product impurity_pathways cluster_oxidation Oxidation cluster_cyclization N-Terminal Cyclization start This compound met_o Methionine Sulfoxide (+16 Da) start->met_o Mild Oxidation pyroglu Pyroglutamic Acid Derivative (-18 Da) start->pyroglu Acid/Heat met_o2 Methionine Sulfone (+32 Da) met_o->met_o2

References

Impact of pH and temperature on H-Glu(Met-OH)-OH stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of H-Glu(Met-OH)-OH. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in an aqueous environment is primarily influenced by pH and temperature.[1][2] Extreme pH values (both acidic and basic) and elevated temperatures can accelerate degradation pathways.[1] Additionally, the presence of oxidizing agents can further impact the stability of the methionine sulfoxide (B87167) residue.

Q2: What are the expected degradation pathways for this compound?

A2: The main degradation pathways for this compound are expected to involve the peptide bond and the amino acid side chains. Under acidic conditions, hydrolysis of the peptide bond between glutamic acid and methionine sulfoxide can occur.[3] The methionine sulfoxide itself can be susceptible to further oxidation to methionine sulfone, a reaction that is generally considered irreversible under biological conditions.[4] At the N-terminus, the glutamic acid residue could potentially undergo cyclization to form a pyroglutamyl species, particularly under certain pH and temperature conditions.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution can significantly impact the stability of this compound. Acidic conditions can catalyze the hydrolysis of the peptide bond.[3] While specific data for this dipeptide is limited, peptides, in general, tend to exhibit maximal stability in a slightly acidic to neutral pH range (typically pH 4-6). Extreme pH levels should be avoided to minimize degradation.

Q4: How does temperature influence the stability of this compound?

A4: Temperature is a critical factor in the stability of this compound. As with most chemical reactions, the rate of degradation increases with temperature. For long-term storage, it is recommended to keep solutions frozen at -20°C or -80°C.[2] For short-term handling, solutions should be kept on ice whenever possible. Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict long-term stability.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of parent peptide peak in HPLC analysis Degradation of this compound due to inappropriate storage or experimental conditions.Ensure proper storage of stock solutions (frozen at ≤ -20°C). Prepare fresh working solutions for each experiment. Avoid prolonged exposure to room temperature and extreme pH values.
Appearance of new peaks in chromatogram Formation of degradation products.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products such as cleaved amino acids, pyroglutamate-containing species, or further oxidized forms. This will help in understanding the degradation pathway under your specific experimental conditions.
Inconsistent results between experiments Variability in sample handling, pH of solutions, or temperature exposure.Standardize all experimental protocols. Use calibrated pH meters and thermometers. Ensure consistent timing for all incubation steps. Prepare fresh buffers for each set of experiments.
Precipitation of the peptide from solution The solubility of the peptide may be affected by pH or buffer composition.Determine the isoelectric point (pI) of the peptide and work at a pH away from the pI to improve solubility. Consider using different buffer systems or adding a small percentage of an organic solvent like acetonitrile (B52724) if compatible with your assay.

Representative Stability Data

Table 1: Representative Stability of this compound in Aqueous Solution After 24 Hours

pHTemperatureRemaining this compound (%)Major Degradation Products
24°C>95%Minor hydrolysis products
225°C~85%Hydrolysis products
240°C~70%Hydrolysis products
54°C>98%Minimal degradation
525°C>95%Minor hydrolysis and oxidation
540°C~90%Hydrolysis and oxidation products
7.44°C>98%Minimal degradation
7.425°C~92%Oxidation and potential cyclization products
7.440°C~80%Oxidation and potential cyclization products
94°C>95%Minor degradation
925°C~88%Oxidation and other base-catalyzed degradation
940°C~75%Oxidation and other base-catalyzed degradation

Note: This data is illustrative and intended for guidance. Actual stability will depend on the specific buffer and excipients used.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound under various pH and temperature conditions.

1. Materials

  • This compound peptide

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Phosphate buffer (e.g., sodium phosphate), pH 7.4

  • Acetate buffer, pH 5.0

  • Glycine-HCl buffer, pH 2.0

  • Borate buffer, pH 9.0

  • HPLC system with UV detector

  • Reversed-phase C18 HPLC column

  • pH meter

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Autosampler vials

2. Procedure

2.1. Preparation of Stock Solution

  • Accurately weigh a known amount of this compound.

  • Dissolve the peptide in HPLC-grade water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2.2. Preparation of Stability Samples

  • For each condition (pH and temperature), dilute the stock solution with the appropriate buffer to a final concentration of, for example, 0.1 mg/mL in an autosampler vial.

  • Prepare samples for each pH to be tested (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Prepare a "time zero" (T0) sample by immediately analyzing a sample prepared in a neutral buffer (e.g., water or pH 7.4 buffer).

2.3. Incubation

  • Place the vials for each pH at the different incubation temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a vial from each condition.

  • If the samples were incubated at elevated temperatures, immediately cool them on ice to stop further degradation before analysis.

2.4. HPLC Analysis

  • Set up the HPLC system with a suitable reversed-phase C18 column.

  • Use a mobile phase gradient appropriate for separating the parent peptide from its potential degradation products. A common mobile phase system is:

    • Mobile Phase A: 0.1% FA (or TFA) in water

    • Mobile Phase B: 0.1% FA (or TFA) in ACN

  • Inject the samples and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

  • Identify the peak corresponding to the intact this compound based on the retention time of the T0 sample.

2.5. Data Analysis

  • Integrate the peak area of the intact this compound at each time point for each condition.

  • Calculate the percentage of remaining this compound relative to the T0 sample.

  • Plot the percentage of remaining peptide against time for each condition to determine the degradation kinetics.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Water) dilute Dilute Stock in Buffers (pH 2, 5, 7.4, 9) stock->dilute temp4 4°C dilute->temp4 Incubate Samples temp25 25°C dilute->temp25 temp40 40°C dilute->temp40 t0 Analyze Time Zero (T0) Sample hplc HPLC Analysis t0->hplc temp4->hplc Withdraw at Time Points temp25->hplc temp40->hplc data Data Analysis (% Remaining Peptide) hplc->data

Caption: Experimental workflow for assessing this compound stability.

Signaling Pathways and Logical Relationships

The degradation of this compound is not directly involved in a signaling pathway but is rather a chemical degradation process. The logical relationship of the factors affecting its stability can be visualized as follows:

degradation_pathways cluster_peptide Peptide cluster_factors Influencing Factors cluster_degradation Degradation Pathways peptide This compound hydrolysis Peptide Bond Hydrolysis peptide->hydrolysis oxidation Further Oxidation (to Sulfone) peptide->oxidation cyclization N-terminal Cyclization peptide->cyclization ph pH (Acidic or Basic) ph->hydrolysis ph->cyclization temp Temperature (Elevated) temp->hydrolysis temp->oxidation temp->cyclization

Caption: Factors influencing this compound degradation pathways.

References

Validation & Comparative

A Comparative Guide to Stable Dipeptides for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of nutrient components in cell culture media is a critical factor for robust and reproducible results. L-glutamine, an essential amino acid for cellular proliferation and energy metabolism, is notoriously unstable in liquid media, degrading into ammonia (B1221849) and pyroglutamate, which can be toxic to cells and negatively impact culture performance. To overcome this limitation, stabilized dipeptides have been developed as effective substitutes for L-glutamine. This guide provides a comprehensive comparison of commonly used stable dipeptides, with a focus on L-alanyl-L-glutamine and Glycyl-L-glutamine, and explores the available information on a lesser-known alternative, H-Glu(Met-OH)-OH.

The Challenge with L-Glutamine

L-glutamine is a vital nutrient for cultured cells, serving as a primary energy source and a building block for proteins and nucleotides.[1] However, its instability in aqueous solutions at physiological pH and temperature leads to spontaneous degradation. This degradation has two major drawbacks:

  • Depletion of a critical nutrient: The concentration of available L-glutamine decreases over time, potentially limiting cell growth and productivity.

  • Accumulation of toxic byproducts: The breakdown of L-glutamine produces ammonia, which can inhibit cell growth, reduce cell viability, and affect protein quality.[2][3]

Stable Dipeptides: A Superior Alternative

To address the instability of L-glutamine, dipeptides such as L-alanyl-L-glutamine and Glycyl-L-glutamine have been introduced as stable sources of glutamine.[4] These dipeptides are not directly utilized by the cells from the medium. Instead, they are taken up by the cells and intracellularly cleaved by peptidases to release free L-glutamine and the other constituent amino acid.[1] This mechanism offers several advantages:

  • Enhanced Stability: Dipeptides are significantly more stable in liquid media than free L-glutamine, preventing the spontaneous degradation and the associated buildup of ammonia.[2][3]

  • Controlled Nutrient Supply: The slow, enzymatic release of L-glutamine inside the cells ensures a consistent and controlled supply of this essential amino acid.[1]

  • Improved Cell Performance: The use of stable dipeptides has been shown to lead to higher cell densities, prolonged culture viability, and increased product titers, particularly in high-density and fed-batch cultures.[2][5]

Performance Comparison: L-alanyl-L-glutamine vs. Glycyl-L-glutamine vs. L-glutamine

L-alanyl-L-glutamine and Glycyl-L-glutamine are the most extensively studied and utilized stable dipeptides in cell culture. While both offer significant advantages over L-glutamine, they can exhibit different effects on cell metabolism and productivity.

Quantitative Data Summary

The following table summarizes typical performance data from studies comparing L-glutamine with L-alanyl-L-glutamine and Glycyl-L-glutamine in Chinese Hamster Ovary (CHO) cell cultures, a common platform for monoclonal antibody (mAb) production.

Performance MetricL-GlutamineL-alanyl-L-glutamineGlycyl-L-glutamine
Peak Viable Cell Density (x10⁶ cells/mL) ~10-12~12-15~11-14
Culture Viability (%) Lower, declines earlierHigher, sustained for longerHigher, sustained for longer
Ammonia Accumulation (mM) High (e.g., >5 mM)Low (e.g., <3 mM)Low (e.g., <3 mM)
Monoclonal Antibody Titer (g/L) BaselineIncreased (e.g., 20-50% higher)Increased (e.g., potentially higher than L-alanyl-L-glutamine in some cases)
Specific Productivity (pg/cell/day) BaselineOften increasedMay be further increased due to altered metabolism

Note: The values presented are illustrative and can vary depending on the cell line, media formulation, and process conditions.

Studies have shown that replacing L-glutamine with L-alanyl-L-glutamine can lead to a significant reduction in ammonia levels and a corresponding increase in viable cell density and monoclonal antibody production.[2][5] Research comparing L-alanyl-L-glutamine and Glycyl-L-glutamine suggests that Glycyl-L-glutamine may be taken up by CHO cells at a slower rate. This can lead to a slightly reduced growth rate but has been associated with higher antibody titers, potentially due to a more efficient cellular metabolism and lower formation of byproducts like lactate.[4]

Experimental Protocols

Dipeptide Stability Assay

Objective: To determine the stability of dipeptides in cell culture media compared to L-glutamine.

Methodology:

  • Prepare sterile solutions of L-glutamine, L-alanyl-L-glutamine, and Glycyl-L-glutamine in a chemically defined cell culture medium at a final concentration of 4 mM.

  • Incubate the solutions at 37°C in a humidified incubator.

  • Collect samples at regular intervals (e.g., 0, 24, 48, 72, 96 hours).

  • Analyze the concentration of the parent compound and the accumulation of ammonia in each sample using High-Performance Liquid Chromatography (HPLC).

Fed-Batch Cell Culture Performance Evaluation

Objective: To compare the effect of different glutamine sources on cell growth, viability, and monoclonal antibody production in a fed-batch culture.

Methodology:

  • Cell Line: A recombinant CHO cell line producing a monoclonal antibody.

  • Basal Medium: A chemically defined CHO medium.

  • Experimental Groups:

    • Control Group: Basal medium supplemented with 4 mM L-glutamine.

    • Dipeptide Group 1: Basal medium supplemented with 4 mM L-alanyl-L-glutamine.

    • Dipeptide Group 2: Basal medium supplemented with 4 mM Glycyl-L-glutamine.

  • Culture Conditions:

    • Shake flasks or bioreactors.

    • 37°C, 5% CO₂, humidified atmosphere.

    • Appropriate agitation speed.

  • Feeding Strategy: A concentrated, chemically defined feed medium is added daily or in response to nutrient depletion. The feed for the control group contains L-glutamine, while the feeds for the experimental groups contain the respective dipeptide.

  • Sampling and Analysis:

    • Monitor viable cell density and viability daily using a cell counter.

    • Measure the concentrations of glucose, lactate, ammonia, and amino acids at regular intervals.

    • Quantify the monoclonal antibody titer at the end of the culture using an appropriate method (e.g., Protein A HPLC).

This compound: An Enigmatic Alternative

This compound, also known as γ-L-Glutamyl-L-methionine sulfoxide (B87167), is a dipeptide that has been identified as a human metabolite.[2] Its chemical structure is presented below.

Caption: Chemical structure of this compound.

The presence of a methionine sulfoxide residue raises questions about its stability and potential biological effects. Methionine is susceptible to oxidation, and the sulfoxide form can be a marker of oxidative stress.[6] While cells possess enzymes like methionine sulfoxide reductase that can reduce methionine sulfoxide back to methionine, the efficiency of this process for an externally supplied dipeptide in a cell culture setting is unknown.[7][8]

Future Research Directions:

To evaluate the potential of this compound as a stable dipeptide for cell culture, further research is needed to:

  • Determine its stability in cell culture media at 37°C.

  • Investigate its transport mechanism into cells.

  • Elucidate the intracellular metabolic pathway for its cleavage and the fate of the resulting amino acids.

  • Conduct comparative studies with L-alanyl-L-glutamine and Glycyl-L-glutamine to assess its impact on cell growth, viability, ammonia accumulation, and recombinant protein production.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the metabolic fate of L-glutamine versus stable dipeptides and a typical experimental workflow for their comparison.

Signaling_Pathway cluster_0 Extracellular Medium cluster_1 Intracellular L-Glutamine L-Glutamine Ammonia (Toxic) Ammonia (Toxic) L-Glutamine->Ammonia (Toxic) Spontaneous Degradation Cellular Metabolism Cellular Metabolism L-Glutamine->Cellular Metabolism Uptake Stable Dipeptide Stable Dipeptide L-Glutamine (from Dipeptide) L-Glutamine (from Dipeptide) Stable Dipeptide->L-Glutamine (from Dipeptide) Uptake & Peptidase Cleavage L-Glutamine (from Dipeptide)->Cellular Metabolism Amino Acid Amino Acid Amino Acid->Cellular Metabolism

Caption: Cellular fate of L-glutamine vs. a stable dipeptide.

Experimental_Workflow Start Start Cell_Culture_Setup Set up parallel cultures: - L-Glutamine (Control) - Stable Dipeptide 1 - Stable Dipeptide 2 Start->Cell_Culture_Setup Incubation Incubate at 37°C, 5% CO₂ Cell_Culture_Setup->Incubation Daily_Monitoring Daily Monitoring: - Viable Cell Density - Viability Incubation->Daily_Monitoring Metabolite_Analysis Metabolite Analysis: - Glucose, Lactate - Ammonia Incubation->Metabolite_Analysis Daily_Monitoring->Incubation Continue Culture Product_Titer End-point Analysis: - Monoclonal Antibody Titer Daily_Monitoring->Product_Titer Data_Analysis Data Analysis & Comparison Metabolite_Analysis->Data_Analysis Product_Titer->Data_Analysis Conclusion End Data_Analysis->Conclusion

Caption: Workflow for comparing dipeptide performance.

Conclusion

The use of stable dipeptides, particularly L-alanyl-L-glutamine and Glycyl-L-glutamine, offers a clear advantage over L-glutamine for improving the robustness and productivity of cell culture processes. The choice between these dipeptides may depend on the specific cell line and process objectives, with Glycyl-L-glutamine showing potential for further enhancing specific productivity in some cases. While this compound exists as a potential alternative, the current lack of performance data in cell culture applications makes it an area ripe for future investigation. For researchers and drug development professionals seeking to optimize their cell culture processes, the adoption of well-characterized stable dipeptides is a highly recommended strategy.

References

Validating H-Glu(Met-OH)-OH Purity: A Comparative Guide to Reverse-Phase HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides and their derivatives is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) for validating the purity of H-Glu(Met-OH)-OH, a dipeptide featuring a methionine sulfoxide (B87167) residue. We present a detailed experimental protocol, comparative data with alternative analytical techniques, and visualizations to support methodological decisions in your research.

This compound, or L-Glutamyl-(S-oxo)-L-methionine, is an oxidized form of the dipeptide H-Glu(Met)-OH. The presence of the sulfoxide group introduces a significant change in the molecule's polarity, which is a key factor in its chromatographic separation. RP-HPLC is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution and quantitative capabilities.

Principles of Purity Validation by RP-HPLC

Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724). As the concentration of the organic solvent is gradually increased, compounds elute from the column in order of increasing hydrophobicity. The oxidation of the methionine residue to methionine sulfoxide increases the polarity of this compound. Consequently, it is expected to have a shorter retention time and elute earlier than its non-oxidized counterpart, H-Glu(Met)-OH, under identical RP-HPLC conditions.

Experimental Protocol: Purity Analysis of this compound by RP-HPLC

This protocol provides a general framework for the analysis. Optimization of the gradient and other parameters may be necessary based on the specific instrumentation and impurity profile.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • This compound sample.

  • Reference standards (if available) for this compound and potential impurities.

2. Sample Preparation:

  • Dissolve the this compound sample in Solvent A to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm (for peptide bonds)

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

4. Data Analysis:

  • The purity of the this compound is calculated based on the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Performance Comparison: RP-HPLC vs. Alternative Methods

While RP-HPLC with UV detection is a robust method for purity determination, other techniques can provide complementary or more detailed information. The choice of method depends on the specific analytical requirements, such as the need for structural confirmation or higher sensitivity.

FeatureRP-HPLC with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography (GC)
Principle Separation based on hydrophobicity, detection by UV absorbance.Separation by HPLC, detection by mass-to-charge ratio.Separation based on volatility, detection by various detectors (e.g., FID, MS).
Purity Verification Excellent for quantification and resolving impurities with different polarities.[1]High specificity with mass-based data, excellent for impurity identification.[1]Not typically used for non-volatile compounds like dipeptides without derivatization.
Structural Analysis Limited; provides retention time data.Detailed molecular weight and fragmentation data for structural elucidation.[1]Can provide structural information, especially when coupled with MS.
Sensitivity Good, with detection limits typically in the low ng range.Extremely sensitive, with detection down to femtomolar levels.[1]Can be very sensitive, depending on the detector and derivatization method.
Sample Requirements Sample must be soluble in the mobile phase and possess a UV chromophore.Sample must be ionizable.Sample must be volatile or rendered volatile through derivatization.
Cost Lower initial and operational costs.[1]Higher initial and maintenance costs.[1]Moderate initial and operational costs.

Table 1: Comparison of Analytical Methods for Purity Validation.

Expected Chromatographic Profile and Impurity Identification

The primary peak in the chromatogram will correspond to this compound. Potential impurities could include:

  • Starting materials: Unreacted H-Glu-OH and Met-OH.

  • Non-oxidized precursor: H-Glu(Met)-OH, which would have a longer retention time.

  • Over-oxidized species: H-Glu(Met-O2)-OH (methionine sulfone), which would likely have an even shorter retention time due to increased polarity.

  • Side-products from synthesis: These would have varying retention times depending on their structure.

CompoundExpected Retention Time Relative to this compoundRationale
H-Glu(Met-O2)-OHShorterIncreased polarity due to the sulfone group.
This compound Reference Target analyte.
H-Glu(Met)-OHLongerLower polarity (more hydrophobic) than the sulfoxide.

Table 2: Expected Elution Order in Reverse-Phase HPLC.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental and analytical logic, the following diagrams have been generated.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_sample Dissolve & Filter This compound Sample injection Inject Sample prep_sample->injection prep_mobile Prepare Solvents A (aq. TFA) & B (ACN/TFA) hplc_system HPLC System Setup (C18 Column, Gradient Program) prep_mobile->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 214 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation

Figure 1: Experimental workflow for RP-HPLC purity validation.

method_selection cluster_decision Decision Points cluster_methods Recommended Method start Analytical Goal quant Quantitative Purity Sufficient? start->quant struct Structural Confirmation Needed? quant->struct No hplc RP-HPLC-UV quant->hplc Yes struct->hplc No lcms LC-MS struct->lcms Yes

Figure 2: Decision tree for selecting an analytical method.

References

H-Glu(Met-OH)-OH: A Potential Next-Generation Biomarker for Systemic Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of systemic oxidative stress is a critical unmet need in drug development and clinical research. While several biomarkers exist, they often suffer from limitations in specificity, stability, and ease of measurement. This guide provides a comparative analysis of H-Glu(Met-OH)-OH (γ-L-Glutamyl-L-methionine sulfoxide) as an emerging biomarker for systemic oxidative stress, placed in context with established markers such as Malondialdehyde (MDA) and 8-isoprostane. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual workflows and pathway diagrams to support researchers in this evolving field.

Executive Summary

This compound is a dipeptide resulting from the oxidation of the methionine residue within γ-glutamyl-methionine. Its presence in biological fluids could offer a more specific and stable indicator of systemic oxidative stress compared to traditional markers. While direct comparative studies on the performance of this compound are still emerging, this guide consolidates the existing knowledge and provides a framework for its evaluation against current standards.

Data Presentation: Comparison of Oxidative Stress Biomarkers

The following table summarizes the key characteristics of this compound and compares it with established oxidative stress biomarkers, Malondialdehyde (MDA) and 8-isoprostane. It is important to note that while extensive quantitative data exists for MDA and 8-isoprostane, performance metrics for this compound are not yet well-established in the literature.

FeatureThis compoundMalondialdehyde (MDA)8-isoprostane
Biomarker Type Oxidized dipeptideAldehyde product of lipid peroxidationProstaglandin-like compound from lipid peroxidation
Specificity Potentially high (reflects oxidation of a specific dipeptide)Low (can be formed from various sources, not solely oxidative stress)High (specific product of free radical-catalyzed lipid peroxidation)
Stability Expected to be relatively stableReactive and can form adducts with proteins and DNAChemically stable
Biological Matrix Plasma, UrinePlasma, Serum, Urine, TissuesUrine, Plasma
Analytical Method LC-MS/MSSpectrophotometry (TBARS assay), HPLC, GC-MSGC-MS, LC-MS/MS, Immunoassays
Sensitivity To be determinedVariable, assay-dependentHigh
Specificity To be determinedLow to moderateHigh
Clinical Validation LimitedExtensive, but with noted limitationsWell-validated in various diseases

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of oxidative stress biomarkers. Below are representative protocols for the analysis of the discussed biomarkers.

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS (A Proposed Method)

Note: A standardized, validated protocol for this compound is not yet widely published. The following is a proposed method based on established techniques for similar analytes.

1. Sample Preparation:

  • Collect blood in EDTA tubes and centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.
  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., stable isotope-labeled this compound).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.
  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A gradient from high organic to high aqueous to retain and elute the polar dipeptide.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: Measurement of Malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

1. Reagent Preparation:

  • TBA Reagent: Prepare a solution of 0.67% (w/v) thiobarbituric acid (TBA) in 50% acetic acid.
  • BHT Solution: Prepare a 1% (w/v) solution of butylated hydroxytoluene (BHT) in ethanol (B145695) to prevent further oxidation during the assay.

2. Assay Procedure:

  • To 100 µL of sample (plasma, serum, or tissue homogenate), add 10 µL of BHT solution.
  • Add 500 µL of the TBA reagent.
  • Incubate the mixture at 95°C for 60 minutes.
  • Cool the samples on ice for 10 minutes to stop the reaction.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Measure the absorbance of the supernatant at 532 nm.
  • Quantify MDA concentration using a standard curve prepared with an MDA standard.

Protocol 3: Quantification of 8-isoprostane in Urine using GC-MS

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • To 5 mL of urine, add an internal standard (deuterated 8-isoprostane).
  • Perform solid-phase extraction using a C18 cartridge to isolate the 8-isoprostane.
  • Elute the analyte with ethyl acetate.

2. Derivatization:

  • Evaporate the eluate and derivatize the 8-isoprostane to a pentafluorobenzyl (PFB) ester and a trimethylsilyl (B98337) (TMS) ether to improve volatility and detection by GC-MS.

3. GC-MS Analysis:

  • GC System: A gas chromatograph with a suitable capillary column.
  • Carrier Gas: Helium.
  • MS System: A mass spectrometer operating in negative ion chemical ionization (NICI) mode.
  • Selected Ion Monitoring (SIM): Monitor the characteristic ions for the derivatized 8-isoprostane and the internal standard.

Mandatory Visualizations

Signaling Pathway of Methionine Oxidation and Repair

cluster_repair Enzymatic Repair Cycle ROS Reactive Oxygen Species (ROS) Met Methionine (in peptides/proteins) ROS->Met Oxidation Glu_Met H-Glu-Met-OH ROS->Glu_Met Oxidation MetSO Methionine Sulfoxide (Met-OH) Met->MetSO Protein_func Restored Protein Function Met->Protein_func MsrA MsrA (Methionine Sulfoxide Reductase A) MetSO->MsrA MsrB MsrB (Methionine Sulfoxide Reductase B) MetSO->MsrB Protein_dys Protein Dysfunction MetSO->Protein_dys MsrA->Met Reduction (S-epimer) Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox MsrB->Met Reduction (R-epimer) MsrB->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->MsrA Trx_red->MsrB TrxR Thioredoxin Reductase Trx_ox->TrxR TrxR->Trx_red NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR Glu_Met_OH This compound Glu_Met->Glu_Met_OH Biomarker Potential Biomarker Glu_Met_OH->Biomarker

Caption: Methionine oxidation by ROS and its enzymatic repair cycle.

Experimental Workflow for Biomarker Quantification

start Biological Sample (Plasma, Urine) prep Sample Preparation (Protein Precipitation, Derivatization) start->prep analysis Instrumental Analysis (LC-MS/MS, GC-MS, HPLC) prep->analysis data Data Acquisition (Chromatograms, Mass Spectra) analysis->data quant Quantification (Standard Curve, Peak Area Ratio) data->quant result Biomarker Concentration quant->result

Caption: General workflow for the quantification of oxidative stress biomarkers.

Logical Relationship of Oxidative Stress Biomarkers

OS Systemic Oxidative Stress (Increased ROS) lipids Lipids (Polyunsaturated Fatty Acids) OS->lipids Lipid Peroxidation peptides Peptides/Proteins (e.g., H-Glu-Met-OH) OS->peptides Amino Acid Oxidation MDA Malondialdehyde (MDA) lipids->MDA Isoprostane 8-isoprostane lipids->Isoprostane Glu_Met_OH This compound peptides->Glu_Met_OH

Caption: Relationship between oxidative stress and biomarker generation.

Conclusion and Future Directions

This compound holds promise as a specific and stable biomarker for systemic oxidative stress. However, rigorous validation studies are required to establish its clinical utility. Head-to-head comparisons with established markers like MDA and 8-isoprostane, focusing on sensitivity, specificity, and correlation with clinical outcomes, are critical next steps. The development and standardization of a robust analytical method, such as the proposed LC-MS/MS protocol, will be foundational for these future investigations. Researchers are encouraged to incorporate the evaluation of this compound in their studies to build the body of evidence necessary to qualify this promising new biomarker.

A Comparative Analysis of the Biological Activities of H-Glu(Met-OH)-OH and Free Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the dipeptide H-Glu(Met-OH)-OH (γ-L-Glutamyl-L-methionine sulfoxide) and the essential amino acid L-methionine. The comparison focuses on their respective roles in cellular antioxidant defense, impact on cell viability, and influence on key signaling pathways. This analysis is based on available experimental data for the individual components of the dipeptide and related compounds, as direct comparative studies on this compound are limited in the current scientific literature.

Executive Summary

Free methionine is a crucial amino acid with diverse roles in protein synthesis, methylation reactions, and as a precursor for the synthesis of other sulfur-containing compounds like cysteine and the major intracellular antioxidant, glutathione (B108866).[1] Its oxidized form, methionine sulfoxide (B87167) (MetO), is generated under conditions of oxidative stress. The dipeptide this compound is composed of glutamic acid and methionine sulfoxide. Its biological activity is largely dictated by its metabolism, primarily through the action of the cell-surface enzyme γ-glutamyl transpeptidase (GGT). GGT breaks down the dipeptide into its constituent amino acids, glutamic acid and methionine sulfoxide.[2][3][4][5] Consequently, the biological effects of this compound are largely indirect, stemming from the activities of its metabolic byproducts. This guide will explore the nuances of their biological activities, supported by experimental data and detailed protocols, and visualize the underlying molecular pathways.

Data Presentation: A Quantitative Comparison

Due to the scarcity of direct comparative data for this compound, the following tables summarize the antioxidant capacities and cytotoxic effects of free methionine and methionine sulfoxide. This provides a basis for inferring the potential biological activity of this compound upon its enzymatic cleavage.

Table 1: Comparison of In Vitro Antioxidant Activities

CompoundDPPH Radical Scavenging ActivityABTS Radical Scavenging ActivityHydrogen Peroxide Scavenging ActivityReference
L-Methionine No significant activity reported.[6]No significant activity reported.[6]20.66% at 1000 ppm.[6][6]
L-Cysteine High activity, comparable to ascorbic acid.[6]High activity, significantly higher than ascorbic acid at certain concentrations.[6]12.62% at 1000 ppm.[6][6]

Table 2: Effects on Cellular Oxidative Stress Markers and Viability

Compound/ConditionEffect on TBARS (Lipid Peroxidation)Effect on Total Thiol ContentEffect on Carbonyl Content (Protein Oxidation)Effect on Cell Viability (Hepatocytes)Reference
Methionine (in vivo) Decreased at 1h.No significant change.Increased at 1h.Not directly reported in this study.[4]
Methionine Sulfoxide (in vivo) Decreased at 1h.Decreased at 1h, increased at 3h.Reduced at 1h.Not directly reported in this study.[4]
Methionine Sulfoxide (in vitro) Not reported.Not reported.Not reported.Dose-dependent cytotoxicity in male mouse hepatocytes at 20-30 mM.[7][7]

Experimental Protocols

Assessment of Antioxidant Capacity

A variety of in vitro assays are commonly used to determine the antioxidant capacity of compounds.[8] These assays are based on the ability of the antioxidant to scavenge free radicals or to reduce an oxidant.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation is generated by the oxidation of ABTS. Antioxidants that can donate an electron or a hydrogen atom to the ABTS radical cation cause its decolorization, which is monitored by a decrease in absorbance at 734 nm.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by comparing the protection provided by the test compound to that of a standard, typically Trolox.[9]

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the effect of a compound on cell health and proliferation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) after solubilizing the crystals.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay involves the reduction of a tetrazolium compound to a colored formazan product by viable cells. However, the formazan product in the MTS assay is soluble in the cell culture medium, eliminating the need for a solubilization step and making it a more streamlined process.

  • Trypan Blue Dye Exclusion Assay: This is a simple and direct method to assess cell viability. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue when viewed under a microscope. The percentage of viable cells can be determined by counting the number of stained and unstained cells.[10]

Mandatory Visualization

Signaling Pathways and Metabolic Fate

The biological activities of this compound and free methionine are intricately linked to their metabolism and their influence on cellular signaling pathways that regulate redox homeostasis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound GGT GGT This compound->GGT Metabolism Glu Glu GGT->Glu Releases MetO MetO GGT->MetO Releases GSH_synthesis Glutathione Synthesis Glu->GSH_synthesis MSR MSR MetO->MSR Substrate Met Met MSR->Met Reduces to Nrf2 Nrf2 GSH_synthesis->Nrf2 Influences Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Activates Free_Met Free Methionine Protein_Synthesis Protein Synthesis Free_Met->Protein_Synthesis SAM S-adenosyl- methionine Free_Met->SAM SAM->GSH_synthesis Precursor

Caption: Metabolic fate of this compound and its influence on cellular redox pathways.

Experimental Workflow: Antioxidant Activity Assessment

cluster_workflow In Vitro Antioxidant Assay Workflow Sample_Prep Prepare Solutions of this compound and Free Methionine DPPH_Assay DPPH Assay: Measure Absorbance Change Sample_Prep->DPPH_Assay ABTS_Assay ABTS Assay: Measure Absorbance Change Sample_Prep->ABTS_Assay ORAC_Assay ORAC Assay: Measure Fluorescence Decay Sample_Prep->ORAC_Assay Data_Analysis Calculate Radical Scavenging Capacity or Antioxidant Equivalence DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis ORAC_Assay->Data_Analysis

Caption: Workflow for comparing the in vitro antioxidant activity of the compounds.

Logical Relationship: Biological Activity Comparison

This compound This compound GGT_Metabolism γ-Glutamyl Transpeptidase Metabolism This compound->GGT_Metabolism Free_Met Free Methionine Direct_Activity Direct Biological Activity Free_Met->Direct_Activity Constituents Glutamic Acid & Methionine Sulfoxide GGT_Metabolism->Constituents Indirect_Activity Indirect Biological Activity Constituents->Indirect_Activity

References

In vitro cytotoxicity assessment of H-Glu(Met-OH)-OH on different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro cytotoxic effects of the novel dipeptide H-Glu(Met-OH)-OH. Due to the limited availability of direct experimental data on this specific compound, this document presents a hypothetical comparative analysis based on the known cytotoxic mechanisms of related glutamic acid derivatives and methionine analogs. The data herein is intended to serve as an illustrative example for researchers interested in the potential anticancer properties of this class of compounds.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound compared to a standard chemotherapeutic agent, Cisplatin, across three distinct human cell lines after 48 hours of exposure. The selected cell lines represent common models for hepatocellular carcinoma (HepG2), lung carcinoma (A549), and a non-cancerous human embryonic kidney cell line (HEK293) to assess potential selectivity.

CompoundHepG2 (µM)A549 (µM)HEK293 (µM)
This compound 7592> 200
Cisplatin 8.5122.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The hypothetical data presented above is based on the following standard experimental methodologies for in vitro cytotoxicity assessment.

Cell Culture and Treatment
  • Cell Lines: Human hepatocellular carcinoma (HepG2), human lung carcinoma (A549), and human embryonic kidney (HEK293) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound and Cisplatin were dissolved in a suitable solvent, such as phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions were prepared in complete cell culture medium to achieve the final desired concentrations.

  • Cell Seeding and Exposure: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. Control wells received medium with the vehicle solvent at the same final concentration as the treated wells. The cells were then incubated for 48 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • After the 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control (untreated) cells. The IC50 values were calculated using non-linear regression analysis.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

  • After the 48-hour treatment period, the 96-well plates were centrifuged at 250 x g for 5 minutes.

  • 50 µL of the supernatant from each well was transferred to a new 96-well plate.

  • 100 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) was added to each well with the supernatant.

  • The plate was incubated in the dark at room temperature for 30 minutes.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The percentage of cytotoxicity was calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis A Cell Line Culture (HepG2, A549, HEK293) C Cell Seeding (96-well plates) A->C B Compound Preparation (this compound, Cisplatin) D Compound Exposure (48 hours) B->D C->D E MTT Assay D->E F LDH Assay D->F G Absorbance Reading E->G F->G H IC50 Calculation G->H

In vitro cytotoxicity testing workflow.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on literature regarding glutamate-induced cytotoxicity, it is plausible that this compound may induce apoptosis through a mechanism involving oxidative stress. Glutamic acid and its derivatives can interfere with cystine uptake, leading to a depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[1] This depletion can result in an accumulation of reactive oxygen species (ROS), which in turn can trigger the intrinsic apoptosis pathway.

G compound This compound cystine_transporter Cystine/Glutamate Antiporter (System xc-) compound->cystine_transporter Inhibition cystine_uptake Cystine Uptake cystine_transporter->cystine_uptake gsh_synthesis GSH Synthesis cystine_uptake->gsh_synthesis gsh GSH Depletion gsh_synthesis->gsh ros Increased ROS gsh->ros Leads to mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Synthesis of gamma-Glu-Met: Enzymatic versus Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides is a critical aspect of their work. This guide provides a detailed comparison of enzymatic and chemical approaches for the synthesis of the dipeptide gamma-Glutamyl-Methionine (gamma-Glu-Met), offering insights into the performance, methodologies, and underlying principles of each approach.

The synthesis of gamma-Glu-Met, a peptide of interest for various biochemical and pharmaceutical applications, can be achieved through two primary routes: enzymatic catalysis and traditional chemical synthesis. Each method presents a distinct set of advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact. This guide aims to provide an objective comparison, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison at a Glance

ParameterEnzymatic SynthesisChemical Synthesis
Yield Moderate (19-40%)[1]High (98%)[2]
Purity Variable, potential for byproductsHigh, with effective purification
Key Reagent Gamma-Glutamyltranspeptidase (GGT)N-phthaloyl-L-glutamic anhydride (B1165640)
Reaction Conditions Mild (Aqueous buffer, pH 10, 25°C)[1]Anhydrous solvent (DMF), elevated temperatures, use of protecting groups[2]
Side Reactions Hydrolysis and autotranspeptidation (e.g., formation of gamma-glutamyl-glutamine)[1][3]Potential for racemization if not carefully controlled[2]
Environmental Impact Generally lower, uses biodegradable catalystHigher, involves organic solvents and chemical waste
Stereospecificity High, enzyme-controlledDependent on starting materials and reaction conditions

In-Depth Methodologies

Enzymatic Synthesis of gamma-Glu-Met

The enzymatic synthesis of gamma-Glu-Met is a biocatalytic process that leverages the specificity of the enzyme gamma-glutamyltranspeptidase (GGT). This enzyme catalyzes the transfer of a gamma-glutamyl group from a donor molecule, typically L-glutamine, to an acceptor, which in this case is L-methionine.[1][4]

Materials:

  • Gamma-Glutamyltranspeptidase from Bacillus subtilis (BsGGT)

  • L-Glutamine (gamma-glutamyl donor)

  • L-Methionine (acceptor)

  • Carbonate buffer (100 mM, pH 10.0)

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: Prepare a solution containing 100 mM L-glutamine and 100 mM L-methionine in 100 mM carbonate buffer (pH 10.0).[1]

  • Enzyme Addition: Initiate the reaction by adding BsGGT to the reaction mixture.[1]

  • Incubation: Incubate the reaction mixture at 25°C with stirring for a specified period (e.g., 3 hours).[1]

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using a suitable technique such as High-Performance Liquid Chromatography (HPLC).

  • Product Isolation and Purification: Upon completion, the product can be isolated and purified from the reaction mixture using techniques like ion exchange chromatography.[1]

A significant challenge in the enzymatic synthesis is the competition between the desired transpeptidation reaction and side reactions, namely hydrolysis (where water acts as the acceptor) and autotranspeptidation (where another donor molecule acts as the acceptor), leading to the formation of byproducts like gamma-glutamyl-glutamine.[1][3] Research has shown that using a D-amino acid as the gamma-glutamyl donor can significantly reduce these side reactions and improve the yield of the desired D-gamma-glutamyl product.[5][6][7]

Chemical Synthesis of gamma-Glu-Met

The chemical synthesis of gamma-Glu-Met typically involves a multi-step process that utilizes protecting groups to ensure the specific formation of the gamma-peptide bond. A common and high-yielding approach employs N-phthaloyl-L-glutamic acid anhydride as a key intermediate.[2]

Materials:

Procedure:

  • Reaction Setup: In a flask under a nitrogen atmosphere, suspend L-methionine in dry DMF.[2]

  • Acylation: Add N-phthaloyl-L-glutamic acid anhydride to the suspension and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: After the reaction is complete, dilute the mixture with water and adjust the pH to approximately 2 with 1 M HCl. Extract the product with ethyl acetate.[2]

  • Deprotection: Remove the N-phthaloyl protecting group by treating the product with hydrazine hydrate in aqueous DMF.[2]

  • Product Precipitation: Precipitate the final product, gamma-Glu-Met, by adding ethanol at 0°C.[2]

  • Purification: The crude product can be further purified by recrystallization to yield a white solid.[2]

This method, while offering a high yield of 98%, requires the use of protecting groups and organic solvents, which can have environmental implications.[2] Careful control of reaction conditions is also necessary to prevent side reactions and racemization.[2]

Visualizing the Synthesis Pathways

To better illustrate the workflows of both the enzymatic and chemical synthesis of gamma-Glu-Met, the following diagrams have been generated using the DOT language.

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_reaction Reaction cluster_products Products L-Glutamine L-Glutamine Reaction_Mixture Aqueous Buffer pH 10, 25°C L-Glutamine->Reaction_Mixture L-Methionine L-Methionine L-Methionine->Reaction_Mixture GGT GGT GGT->Reaction_Mixture gamma-Glu-Met gamma-Glu-Met Reaction_Mixture->gamma-Glu-Met Byproducts Hydrolysis & Autotranspeptidation Products Reaction_Mixture->Byproducts

Caption: Enzymatic synthesis workflow for gamma-Glu-Met.

Chemical_Synthesis cluster_step1 Step 1: Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Deprotection cluster_product Final Product N-phthaloyl-L-glutamic_anhydride N-phthaloyl-L-glutamic_anhydride Acylation_Reaction DMF, Room Temp N-phthaloyl-L-glutamic_anhydride->Acylation_Reaction L-Methionine L-Methionine L-Methionine->Acylation_Reaction Protected_Dipeptide N-phthaloyl-gamma-Glu-Met Acylation_Reaction->Protected_Dipeptide Deprotection_Reaction Aqueous DMF Protected_Dipeptide->Deprotection_Reaction Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Deprotection_Reaction gamma-Glu-Met gamma-Glu-Met Deprotection_Reaction->gamma-Glu-Met

Caption: Chemical synthesis workflow for gamma-Glu-Met.

Conclusion

The choice between enzymatic and chemical synthesis of gamma-Glu-Met depends heavily on the specific requirements of the application. Chemical synthesis offers a clear advantage in terms of yield, providing a near-quantitative conversion of the starting materials. However, this comes at the cost of a more complex procedure involving protecting groups and organic solvents.

In contrast, enzymatic synthesis provides a more environmentally friendly and stereospecific route under mild reaction conditions. While the yield is currently lower and byproduct formation is a concern, ongoing research into enzyme engineering and reaction optimization holds the promise of improving its efficiency. For applications where high purity and green chemistry are paramount, and moderate yields are acceptable, the enzymatic approach presents a compelling alternative.

Ultimately, a thorough evaluation of the trade-offs between yield, purity, cost, and environmental impact will guide researchers in selecting the optimal synthetic strategy for their gamma-Glu-Met requirements.

References

A Researcher's Guide to Evaluating Antibody Cross-Reactivity with Oxidized Methionine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibody-antigen interactions is paramount. A significant challenge in this field is the post-translational modification (PTM) of proteins, such as the oxidation of methionine residues. This modification can alter a protein's structure and function, potentially impacting the binding affinity and specificity of antibodies. Methionine oxidation is a common chemical modification for monoclonal antibodies (mAbs), and its presence in the complementarity-determining regions (CDRs) can lead to a loss of antigen binding and reduced drug efficacy.[1][2][3]

This guide provides an objective comparison of methods to evaluate antibody cross-reactivity with oxidized methionine (MetO), a critical quality attribute that requires monitoring.[4] We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid in the design and execution of these critical assessments.

Data Presentation: Comparison of Analytical Methods

Choosing the right method to detect and quantify methionine oxidation is crucial. The following table summarizes and compares the performance of common analytical techniques.

MethodPrincipleSensitivitySpecificityQuantitative CapabilityThroughputKey Applications & Remarks
Mass Spectrometry (LC-MS/MS) Measures the mass-to-charge ratio of ionized peptides. Oxidation adds 16 Da to the peptide mass.HighHigh (Site-specific)HighLow to MediumGold standard for identifying specific oxidation sites and quantifying the extent of modification on different peptides.[5]
Hydrogen/Deuterium (B1214612) Exchange MS (HDX-MS) Measures changes in the rate of deuterium uptake to probe protein conformation.HighHigh (Residue-level)Semi-quantitativeLowPowerful for assessing how methionine oxidation impacts the antibody's higher-order structure and dynamics, even at low modification levels.[6]
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to detect the presence of the oxidized target. Can be run in a competitive or direct format.Medium to HighVaries (Depends on antibody)HighHighIdeal for screening and quantitative analysis of antibody binding to oxidized vs. non-oxidized peptides.[7]
Western Blot Separates proteins by size, transfers them to a membrane, and uses an antibody to detect the target.MediumVaries (Depends on antibody)Semi-quantitativeMediumUseful for qualitative or semi-quantitative detection of oxidized proteins in complex mixtures using anti-Methionine Sulfoxide (B87167) antibodies.[8]
Protein A/G Affinity Chromatography Separates antibodies based on their binding to Protein A or G. Oxidation in the Fc region can reduce binding affinity.MediumLow (Region-specific)MediumHighA rapid screening tool to assess oxidation in the Fc region (CH2-CH3 interface), as MetO can decrease binding affinity.[7][9][10]
Differential Scanning Calorimetry (DSC) Measures the heat difference between a sample and a reference as a function of temperature.LowLow (Domain-level)LowLow to MediumCan detect destabilization of antibody domains (e.g., CH2 domain) caused by methionine oxidation.[11][12]

Experimental Protocols

Detailed and reproducible protocols are essential for accurately assessing cross-reactivity. Below are methodologies for key experiments.

Forced Oxidation of Peptides

This protocol creates the necessary oxidized control peptides for use in binding assays.

Objective: To induce methionine oxidation in a controlled manner.

Materials:

  • Peptide of interest (containing one or more methionine residues)

  • Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP)[3]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching agent (e.g., catalase or excess methionine)

  • LC-MS system for verification

Procedure:

  • Dissolve the peptide in PBS to a final concentration of 1 mg/mL.

  • Add H₂O₂ to a final concentration of 0.01% - 0.1% (concentration may need optimization). For a milder, more selective oxidation of surface-exposed residues, tBHP can be used.[3][5]

  • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Stop the reaction by adding a quenching agent.

  • (Optional) Remove the excess oxidant and buffer exchange the peptide solution.

  • Verify the extent of oxidation using LC-MS. The oxidized peptide will show a mass increase of 16 Da per oxidized methionine residue.[5]

ELISA for Cross-Reactivity Quantification

This protocol quantifies the binding of an antibody to its target peptide versus the oxidized version.

Objective: To compare the binding affinity of an antibody to oxidized and non-oxidized peptides.

Materials:

  • Non-oxidized (native) peptide

  • Oxidized peptide (from Protocol 1)

  • Antibody of interest (primary antibody)

  • HRP-conjugated secondary antibody

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat separate wells of an ELISA plate with the native peptide and the oxidized peptide (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Prepare a serial dilution of the primary antibody in blocking buffer and add to the wells. Incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm.

  • Compare the binding curves (absorbance vs. antibody concentration) for the native and oxidized peptides to determine any change in binding affinity (e.g., a shift in the EC50 value).

Western Blotting with Anti-Methionine Sulfoxide Antibodies

This protocol uses a general-purpose antibody that recognizes methionine sulfoxide to detect oxidized proteins.

Objective: To detect the presence of oxidized methionine in a protein sample.

Materials:

  • Protein samples (control and oxidized)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Anti-Methionine Sulfoxide (anti-MetO) antibody[8][13]

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • ECL detection reagent

Procedure:

  • Separate the control and oxidized protein samples using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MetO antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system. An increased signal in the oxidized sample lane compared to the control indicates the presence of methionine oxidation.

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex processes. The following have been created using Graphviz (DOT language) to illustrate key workflows and concepts.

G cluster_prep Sample Preparation cluster_assay Binding & Cross-Reactivity Assay cluster_analysis Data Analysis peptide Peptide/Antibody (with Methionine) oxidize Forced Oxidation (e.g., H2O2) peptide->oxidize pep_native Native Peptide (Met) peptide->pep_native pep_ox Oxidized Peptide (MetO) oxidize->pep_ox elisa ELISA / SPR pep_ox->elisa ms LC-MS/MS pep_ox->ms pep_native->elisa antibody Test Antibody antibody->elisa compare Compare Binding Affinity (Native vs. Oxidized) elisa->compare quantify Identify & Quantify Oxidized Sites ms->quantify

Caption: Experimental workflow for evaluating antibody cross-reactivity.

G cluster_stress Cellular Environment cluster_protein Antibody Modification cluster_function Functional Consequence ros Reactive Oxygen Species (ROS) met Methionine Residue (Met) in Fc or CDR ros->met Oxidation mab Therapeutic Antibody (IgG1) mab->met met_ox Oxidized Methionine (MetO) binding Altered Binding Affinity to: - Target Antigen - FcRn Receptor - Protein A met_ox->binding Impacts

References

A Meta-Analysis of H-Glu(Met-OH)-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, H-Glu(Met-OH)-OH, also known as γ-glutamyl-methionine sulfoxide (B87167), represents an intriguing yet understudied dipeptide. While direct research on this molecule is limited, its structural components—a γ-glutamyl linkage and an oxidized methionine residue—place it at the intersection of critical cellular pathways, namely the γ-glutamyl cycle and the methionine sulfoxide reductase (Msr) system. This guide provides a comparative analysis of this compound against its non-oxidized counterpart, γ-glutamyl-methionine (γ-Glu-Met), and explores its potential biological significance based on available experimental data and the known functions of related compounds.

Comparative Overview: this compound vs. γ-Glu-Met

The primary distinction between this compound and γ-Glu-Met lies in the oxidation state of the methionine residue. This single chemical modification from a thioether to a sulfoxide introduces a chiral center at the sulfur atom and is predicted to alter the molecule's polarity, reactivity, and biological interactions. The implications of this are summarized below.

FeatureThis compound (γ-Glu-Met Sulfoxide)γ-Glu-MetSupporting Rationale / Data
Chemical Structure Dipeptide with a γ-glutamyl linkage and methionine sulfoxide.Dipeptide with a γ-glutamyl linkage and methionine.Basic chemical definitions.
CAS Number 17663-87-517663-87-5 (often refers to the non-oxidized form in databases)PubChem CID: 7009567
Molecular Formula C₁₀H₁₈N₂O₆SC₁₀H₁₈N₂O₅SPubChem CID: 13894653 vs. 7009567
Potential Biological Role Substrate for the Msr enzyme system; potential modulator of calcium-sensing receptors (CaSRs) with altered affinity; product of oxidative stress.Participant in the γ-glutamyl cycle for amino acid transport and glutathione (B108866) metabolism; potential modulator of CaSRs.[1][2]Based on extensive research on the Msr system and γ-glutamyl peptides.[1][2][3][4]
Antioxidant Potential Likely minimal direct antioxidant activity; its reduction by the Msr system consumes cellular reducing equivalents (e.g., thioredoxin).May have indirect antioxidant roles by participating in the glutathione synthesis pathway.The Msr system's function is to repair oxidative damage, thus consuming antioxidants in the process.[4]
Known Experimental Data Subject of studies on hydroxyl radical-induced decarboxylation.Limited direct experimental data on biological activity, primarily studied in the context of the γ-glutamyl cycle.The primary experimental data found is from a study by Bobrowski et al. on its chemical degradation.

Potential Signaling Pathways and Metabolic Cycles

The biological significance of this compound can be inferred through its likely involvement in two key cellular systems: the γ-glutamyl cycle and the methionine sulfoxide reductase (Msr) antioxidant repair system.

The γ-Glutamyl Cycle

The γ-glutamyl cycle is crucial for the transport of amino acids across cell membranes and the synthesis and degradation of glutathione. γ-Glu-Met is an intermediate in this cycle. It is plausible that this compound could also be formed and transported through this pathway, especially under conditions of oxidative stress where methionine oxidation is prevalent.

GGT_Cycle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amino_Acid_out Amino Acid GGT γ-Glutamyl Transpeptidase (GGT) Amino_Acid_out->GGT GSH_out Glutathione (GSH) GSH_out->GGT gamma_Glu_AA γ-Glu-Amino-Acid Amino_Acid_in Amino Acid gamma_Glu_AA->Amino_Acid_in Transport GGT->gamma_Glu_AA Transpeptidation Cys_Gly Cys-Gly GGT->Cys_Gly Hydrolysis Dipeptidase Dipeptidase Cys_Gly->Dipeptidase Cys_in Cysteine Dipeptidase->Cys_in Gly_in Glycine Dipeptidase->Gly_in GSH_synthesis GSH Synthesis Cys_in->GSH_synthesis Gly_in->GSH_synthesis

The γ-Glutamyl Cycle
Methionine Sulfoxide Reductase (Msr) System

The Msr system is a critical antioxidant defense mechanism that repairs oxidized methionine residues. It consists of two main enzymes, MsrA and MsrB, which stereospecifically reduce the S and R isomers of methionine sulfoxide, respectively. This compound, as a methionine sulfoxide-containing peptide, is a potential substrate for this system. Its reduction would regenerate γ-Glu-Met and consume cellular reducing power, typically from the thioredoxin system.

Msr_System cluster_thioredoxin Thioredoxin System H_Glu_Met_OH This compound (γ-Glu-Met Sulfoxide) MsrA MsrA H_Glu_Met_OH->MsrA (S-isomer) MsrB MsrB H_Glu_Met_OH->MsrB (R-isomer) gamma_Glu_Met γ-Glu-Met MsrA->gamma_Glu_Met Reduction MsrB->gamma_Glu_Met Trx_red Thioredoxin (reduced) Trx_red->MsrA Trx_red->MsrB Trx_ox Thioredoxin (oxidized) TrxR Thioredoxin Reductase TrxR->Trx_red Reduction NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR

The Methionine Sulfoxide Reductase (Msr) System

Experimental Protocols

Hydroxyl Radical-Induced Decarboxylation of γ-Glutamylmethionine

This protocol is based on the research by Bobrowski et al., investigating the oxidation and subsequent decarboxylation of γ-glutamylmethionine.

  • Objective: To study the mechanisms of decarboxylation of γ-glutamylmethionine upon reaction with hydroxyl radicals (•OH).

  • Methodology:

    • Hydroxyl Radical Generation: •OH radicals are generated in aqueous solutions via pulse radiolysis. This technique uses a short pulse of high-energy electrons to ionize water molecules, forming •OH, H•, and eaq−. To ensure •OH is the primary reactive species, solutions are saturated with nitrous oxide (N₂O), which converts hydrated electrons (eaq−) into additional •OH radicals.

    • Reaction Conditions: The experiments are conducted in aqueous solutions of γ-glutamylmethionine at varying concentrations and pH levels.

    • Product Analysis: The yield of carbon dioxide (CO₂), a primary product of decarboxylation, is measured. This can be achieved using techniques such as conductivity measurements, where the formation of bicarbonate from CO₂ in the solution leads to a change in conductivity.

    • Mechanistic Investigation: By analyzing how the CO₂ yield changes with peptide concentration and pH, the study elucidates two competing decarboxylation pathways:

      • C-terminal decarboxylation: An intramolecular electron transfer from the C-terminal carboxyl group to the initially formed sulfur radical cation (>S•+).

      • N-terminal decarboxylation: An interaction between a hydroxyl radical adduct at the sulfur atom (>S•–OH) and the protonated N-terminal amino group.

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Aqueous_Solution Aqueous Solution of γ-Glu-Met N2O_Saturation Saturation with N₂O Aqueous_Solution->N2O_Saturation pH_Adjustment pH Adjustment N2O_Saturation->pH_Adjustment Reaction_Mixture Reaction with γ-Glu-Met pH_Adjustment->Reaction_Mixture Pulse_Radiolysis Pulse Radiolysis OH_Generation •OH Radical Generation Pulse_Radiolysis->OH_Generation OH_Generation->Reaction_Mixture Conductivity_Measurement Conductivity Measurement Reaction_Mixture->Conductivity_Measurement CO2_Yield CO₂ Yield Calculation Conductivity_Measurement->CO2_Yield Mechanism_Elucidation Mechanism Elucidation CO2_Yield->Mechanism_Elucidation

Workflow for Decarboxylation Study

Future Research Directions

The current body of research suggests several avenues for future investigation into the biological role of this compound:

  • Interaction with the Msr System: Quantitative enzymatic assays are needed to determine if this compound is a substrate for MsrA and MsrB and to establish the kinetic parameters of these reactions. This would confirm its role in the cellular response to oxidative stress.

  • Cellular Transport and Metabolism: Studies using radiolabeled this compound could track its uptake and metabolism in various cell types to understand its fate within the γ-glutamyl cycle.

  • Signaling Properties: The effect of this compound on calcium-sensing receptors (CaSRs) should be investigated and compared to its non-oxidized form to determine if methionine oxidation modulates this signaling activity.

  • In Vivo Studies: Animal models of diseases associated with oxidative stress could be used to explore the physiological and pathological concentrations and effects of this compound.

References

A Comparative Guide to the Cellular Protective Effects of H-Glu(Met-OH)-OH and Other Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Antioxidants are crucial molecules that can neutralize ROS and protect cells from oxidative damage. This guide provides a comparative overview of the potential cytoprotective effects of H-Glu(Met-OH)-OH (γ-L-Glutamyl-L-methionine sulfoxide) and other well-established antioxidants.

This compound is a dipeptide that may play a role in the gamma-glutamyl cycle, a critical pathway for the synthesis and degradation of glutathione (B108866) (GSH), a primary endogenous antioxidant. While direct experimental data on the antioxidant and cytoprotective capacity of this compound is currently limited in publicly available literature, this guide offers a framework for its evaluation and compares its potential with known antioxidants like Glutathione, Vitamin C (Ascorbic Acid), Trolox (a water-soluble Vitamin E analog), and N-Acetylcysteine (NAC).

Quantitative Data Comparison

Due to the absence of direct head-to-head comparative studies involving this compound, the following table summarizes the reported antioxidant capacities of several well-known antioxidants from various in vitro assays. These values should be considered as a benchmark for the potential efficacy of novel antioxidant compounds. It is important to note that IC50 values are highly dependent on the specific assay conditions and should be interpreted with caution when comparing across different studies.

AntioxidantAssayIC50 / Activity ValueSource(s)
This compound -Data not available-
Glutathione (GSH) DPPH Radical Scavenging~5.0 - 10.0 mg/mL[1]
DPPH Radical ScavengingPositive control[2]
Vitamin C (Ascorbic Acid) DPPH Radical Scavenging3.37 µg/mL[3]
DPPH Radical Scavenging12.360 µg/mL[4]
ABTS Radical Scavenging0.1081 mg/mL[5]
Trolox ORACStandard for comparison[6]
DPPH Radical Scavenging-[7]
N-Acetylcysteine (NAC) -Acts as a precursor for GSH[8][9]
-Reduces ROS and lipid peroxidation[10]

Experimental Protocols for Antioxidant and Cytoprotective Assays

To evaluate the efficacy of this compound in protecting cells from oxidative stress, a series of in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cellular environment, providing a more biologically relevant measure of antioxidant activity.[11][12][13]

  • Principle: The cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this conversion.[10]

  • Protocol:

    • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and culture until a confluent monolayer is formed.[1]

    • Probe Loading: Wash the cells with a suitable buffer (e.g., PBS) and incubate with a solution containing DCFH-DA.

    • Treatment: After incubation, wash the cells to remove the excess probe and treat with various concentrations of this compound or other antioxidants.

    • Oxidative Stress Induction: Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[14]

    • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a microplate reader.

    • Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetics. The CAA value is determined by comparing the AUC of the treated cells to the control (untreated) cells.

Superoxide (B77818) Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide radical.[15][16]

  • Principle: A superoxide radical generating system (e.g., xanthine/xanthine oxidase) reduces a detector molecule (e.g., a tetrazolium salt) to a colored formazan (B1609692). SOD inhibits this reaction by scavenging the superoxide radicals. The degree of inhibition is proportional to the SOD activity.[17]

  • Protocol:

    • Sample Preparation: Prepare cell lysates from cells treated with or without this compound and/or an oxidative stressor.

    • Reaction Mixture: In a 96-well plate, add the cell lysate, the superoxide generating system, and the detector molecule.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm).

    • Calculation: Calculate the percentage of inhibition of the detector molecule reduction to determine the SOD activity.

Catalase Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[18][19][20]

  • Principle: The assay measures the rate of H₂O₂ decomposition by catalase. This can be monitored directly by the decrease in absorbance at 240 nm as H₂O₂ is consumed, or indirectly through a coupled reaction where the remaining H₂O₂ reacts with a chromogen to produce a colored product.[19][21]

  • Protocol (Indirect Method):

    • Sample Preparation: Prepare cell or tissue homogenates from treated and control groups.

    • Reaction: Incubate the sample with a known concentration of H₂O₂ for a specific time.

    • Stop Reaction & Color Development: Stop the enzymatic reaction and add a reagent that reacts with the remaining H₂O₂ to produce a colored product (e.g., the ferrous ammonium (B1175870) sulfate/sulfosalicylic acid method).[18]

    • Absorbance Measurement: Measure the absorbance of the colored product using a spectrophotometer.

    • Calculation: The catalase activity is inversely proportional to the amount of remaining H₂O₂.

Glutathione Peroxidase (GPx) Assay

This assay measures the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides using glutathione as a reducing substrate.[22][23][24]

  • Principle: GPx activity is measured indirectly through a coupled reaction with glutathione reductase (GR). Oxidized glutathione (GSSG), produced by GPx, is reduced back to GSH by GR with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[24]

  • Protocol:

    • Sample Preparation: Prepare cell lysates from treated and control cells.

    • Reaction Mixture: In a 96-well plate, add the cell lysate, glutathione, glutathione reductase, and NADPH.

    • Initiate Reaction: Start the reaction by adding a hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide).

    • Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculation: The rate of NADPH decrease is directly proportional to the GPx activity in the sample.

Signaling Pathways in Cellular Antioxidant Defense

Antioxidants can protect cells not only by directly scavenging ROS but also by modulating signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[11][20]

  • Mechanism: Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation. In the presence of oxidative stress or electrophiles, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 Antioxidant This compound / Other Antioxidants Antioxidant->Keap1_Nrf2 modulates Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nrf2_active->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxification Genes (e.g., SOD, Catalase, GPx) ARE->Antioxidant_Enzymes activates transcription Cytoprotection Cellular Protection Antioxidant_Enzymes->Cytoprotection

Nrf2-ARE antioxidant response pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

MAPK pathways are crucial in transducing extracellular signals to cellular responses, including the response to oxidative stress.[18][19] The main MAPK families involved are ERK, JNK, and p38.[21][23]

  • Mechanism: Oxidative stress can activate MAPKs through various mechanisms, including the direct modification of signaling proteins or the inhibition of phosphatases that normally inactivate MAPKs.[22] Activated MAPKs can then phosphorylate a variety of downstream targets, including transcription factors that regulate the expression of genes involved in cell survival, apoptosis, and inflammation.

MAPK_Pathway Oxidative_Stress Oxidative Stress (ROS) MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Inflammation, Survival) Transcription_Factors->Cellular_Response regulates gene expression

MAPK signaling in response to oxidative stress.

Proposed Experimental Workflow for Comparative Analysis

To conduct a head-to-head comparison of this compound with other antioxidants, the following experimental workflow is proposed.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treatment with Antioxidants (this compound, Vit C, etc.) cell_culture->treatment stress Induce Oxidative Stress (e.g., H2O2, AAPH) treatment->stress cell_viability Cell Viability Assay (MTT, LDH) stress->cell_viability antioxidant_assays Cellular Antioxidant Activity Assays (CAA, SOD, Catalase, GPx) stress->antioxidant_assays signaling_analysis Signaling Pathway Analysis (Western Blot for p-Nrf2, p-p38) stress->signaling_analysis data_analysis Data Analysis & Comparison cell_viability->data_analysis antioxidant_assays->data_analysis signaling_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Proposed workflow for antioxidant comparison.

Conclusion

While this compound's role in the gamma-glutamyl cycle suggests a potential indirect antioxidant effect through the support of glutathione synthesis, direct evidence of its cytoprotective capabilities is needed. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to systematically evaluate this compound and compare its efficacy against established antioxidants. Such studies will be crucial in determining its potential as a therapeutic agent for conditions associated with oxidative stress.

References

Safety Operating Guide

Navigating the Safe Disposal of H-Glu(Met-OH)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for H-Glu(Met-OH)-OH, grounded in established safety protocols. While specific disposal data for this compound is limited, the following procedures are based on general best practices for chemical waste management.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C10H18N2O5S[1]
Molecular Weight 278.32 g/mol [1]
CAS Number 4423-22-7[1]
Physical State Solid
Melting Point 200°C - 202°C (decomposes)
Hazard Statement(s) no data available[1][2]
Pictogram(s) no data available[1][2]
Signal Word no data available[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.[2]

First Aid Measures:

  • If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation develops.[1][2]

  • In case of eye contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

Due to the lack of specific degradation or neutralization protocols for this compound, the primary method of disposal is through a licensed professional waste disposal service. The following workflow outlines the necessary steps to ensure safe and compliant disposal.

G cluster_0 Preparation Phase cluster_1 Waste Collection & Storage cluster_2 Disposal Phase A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Select a Compatible, Labeled Waste Container B->C D Transfer Waste to Container C->D E Securely Seal the Container D->E F Store in a Designated, Safe Location E->F G Contact Licensed Waste Disposal Service F->G H Provide Chemical Information (SDS and Quantity) G->H I Arrange for Waste Pickup H->I

Figure 1. Workflow for the proper disposal of this compound.
Detailed Experimental Protocol for Waste Handling

While no experimental protocols for the chemical alteration of this compound for disposal were found, the following protocol details the necessary steps for its safe collection and preparation for disposal:

  • Container Selection: Choose a waste container that is chemically compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Unlabeled or improperly labeled waste may be rejected by the disposal service.

  • Waste Transfer: Carefully transfer the this compound waste into the designated container. Avoid creating dust if handling the solid form.

  • Segregation: Do not mix this compound with other waste streams unless compatibility has been confirmed. Incompatible wastes can react, leading to hazardous conditions.

  • Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. The storage area should be cool, dry, and well-ventilated.

Logistical and Operational Plans for Disposal

The disposal of this compound is governed by federal, state, and local regulations. It is the responsibility of the waste generator to ensure full compliance.

  • Engage a Professional Service: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3]

  • Documentation: Provide the disposal service with a copy of the Safety Data Sheet (SDS) and any other required documentation. Maintain a record of all disposed chemicals as required by regulations.

  • Scheduling: Coordinate a pickup time with the disposal service. Ensure that the waste is properly packaged and labeled prior to their arrival.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Glu(Met-OH)-OH

Author: BenchChem Technical Support Team. Date: December 2025

When handling chemicals with unknown toxicological properties, a thorough risk assessment should always be conducted before any work begins. The information provided here serves as a baseline for establishing safe laboratory protocols.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure protection against potential splashes, inhalation of dust, and skin contact. The following table summarizes the recommended PPE for various scenarios.

Scenario Required Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions) - Eye Protection: Chemical splash goggles. - Hand Protection: Nitrile gloves (or other chemically resistant gloves). - Body Protection: Laboratory coat.
Spill Response (Minor) - Eye Protection: Chemical splash goggles and a face shield.[1] - Hand Protection: Double-gloving with nitrile gloves. - Body Protection: Chemical-resistant apron over a laboratory coat. - Respiratory Protection: A NIOSH-approved N95 respirator or higher, depending on the scale of the spill and potential for aerosolization.
Emergency (Major Spill or Fire) - Eye Protection: Full-face respirator with appropriate cartridges. - Hand Protection: Heavy-duty, chemical-resistant gloves. - Body Protection: Fully encapsulating chemical-protective suit.[2][3] - Respiratory Protection: Self-contained breathing apparatus (SCBA).[4][5]

Operational Plan: From Receipt to Experimentation

A systematic workflow is essential for the safe handling of H-Glu(Met-OH)-OH throughout its lifecycle in the laboratory.

Receipt and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, CAS number (17663-87-5), and any available hazard information.

  • Log the chemical into your laboratory's inventory system.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent absorption of moisture and contamination.

  • Store away from incompatible materials. Although specific incompatibilities are not documented, it is prudent to store it separately from strong acids, bases, and oxidizing agents.

Weighing and Handling
  • All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. Avoid creating dust.

  • If there is a risk of static discharge, take appropriate precautions.

Solution Preparation
  • When preparing solutions, add the solid this compound to the solvent slowly while stirring.

  • Ensure that the dissolution is performed within a fume hood.

  • Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment.

Waste Segregation
  • Solid Waste: All disposable materials that have come into contact with this compound, such as weigh boats, contaminated gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known.

  • Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.

Waste Disposal
  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.

  • Ensure that all waste containers are securely sealed and properly labeled before being handed over for disposal.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.

Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_ppe Personal Protective Equipment receipt Receipt & Inspection storage Secure Storage receipt->storage weighing Weighing (in Fume Hood) storage->weighing dissolution Solution Preparation weighing->dissolution goggles Goggles weighing->goggles gloves Gloves weighing->gloves lab_coat Lab Coat weighing->lab_coat experiment Experimental Use dissolution->experiment dissolution->goggles dissolution->gloves dissolution->lab_coat solid_waste Solid Waste Segregation experiment->solid_waste liquid_waste Liquid Waste Segregation experiment->liquid_waste experiment->goggles experiment->gloves experiment->lab_coat ehs_disposal EHS Disposal solid_waste->ehs_disposal liquid_waste->ehs_disposal respirator Respirator (as needed)

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Glu(Met-OH)-OH
Reactant of Route 2
Reactant of Route 2
H-Glu(Met-OH)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.